molecular formula C10H12O3 B1601847 Ethyl 3-hydroxy-2-methylbenzoate CAS No. 141607-09-2

Ethyl 3-hydroxy-2-methylbenzoate

Cat. No.: B1601847
CAS No.: 141607-09-2
M. Wt: 180.2 g/mol
InChI Key: WWTLEVOTRVPTOD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methylbenzoate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-hydroxy-2-methylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-hydroxy-2-methylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-hydroxy-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTLEVOTRVPTOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70572163
Record name Ethyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141607-09-2
Record name Ethyl 3-hydroxy-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70572163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethyl 3-hydroxy-2-methylbenzoate synthesis pathway"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 3-hydroxy-2-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for the preparation of ethyl 3-hydroxy-2-methylbenzoate, a valuable intermediate in the development of pharmaceuticals and fine chemicals. We will dissect two distinct and viable synthetic strategies, moving beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental design, and the practical considerations for laboratory execution. This document is intended for researchers, medicinal chemists, and process development professionals who require a deep, actionable understanding of these synthetic routes.

Introduction: Significance of Ethyl 3-hydroxy-2-methylbenzoate

Ethyl 3-hydroxy-2-methylbenzoate (CAS No. 141607-09-2) is a substituted aromatic ester of significant interest in organic synthesis.[1] Its structural precursor, 3-hydroxy-2-methylbenzoic acid, serves as a critical building block in the synthesis of complex molecules, including certain HIV protease inhibitors.[2] The strategic placement of the hydroxyl, methyl, and carboxylate groups on the benzene ring makes it a versatile scaffold for further functionalization.

The synthesis of this target molecule is not trivial and requires careful strategic planning. The primary challenge lies in the regioselective construction of the 1,2,3-trisubstituted benzene ring. This guide will detail two field-proven pathways, each leveraging different core principles of organic chemistry to achieve the synthesis of the key intermediate, 3-hydroxy-2-methylbenzoic acid, which is subsequently esterified to yield the final product.

Strategic Overview of Synthesis

The synthesis of ethyl 3-hydroxy-2-methylbenzoate is most logically approached via a two-stage process. The core of the challenge is the synthesis of the 3-hydroxy-2-methylbenzoic acid scaffold. Once this key intermediate is obtained, a standard esterification reaction yields the final product.

  • Stage 1: Formation of the 3-hydroxy-2-methylbenzoic acid core. We will explore two robust methods:

    • Pathway A: A classical approach utilizing the diazotization of 3-amino-2-methylbenzoic acid.

    • Pathway B: An organometallic approach involving a Grignard reaction on a protected phenol derivative.

  • Stage 2: Fischer Esterification. A reliable and scalable acid-catalyzed reaction with ethanol to produce the target ester.

The following diagram illustrates the overall strategic workflow.

G cluster_stage1 Stage 1: Core Synthesis cluster_stage2 Stage 2: Esterification A_start Pathway A (3-Amino-2-methylbenzoic acid) Intermediate 3-Hydroxy-2-methylbenzoic acid A_start->Intermediate Diazotization & Hydrolysis B_start Pathway B (3-Chloro-2-methylphenol) B_start->Intermediate Protection, Grignard Rxn, Carboxylation, Deprotection FinalProduct Ethyl 3-hydroxy-2-methylbenzoate Intermediate->FinalProduct Fischer Esterification (Ethanol, H₂SO₄) caption Overall Synthetic Strategy

Caption: High-level overview of the two-stage synthetic approach.

Pathway A: Synthesis via Diazotization

This pathway represents a classic and highly effective method for introducing a hydroxyl group onto an aromatic ring by converting an amino group into a diazonium salt, which is then hydrolyzed.

Rationale and Mechanism

The conversion of an aromatic amine to a phenol via a diazonium salt is a cornerstone of aromatic chemistry. The process begins with the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) at low temperatures to form a diazonium salt.[3] The choice of low temperature (typically 0–5 °C) is critical, as diazonium salts are unstable and can decompose prematurely at higher temperatures.

The resulting diazonium cation (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂). Gentle heating of the aqueous diazonium salt solution facilitates the loss of N₂, generating a highly reactive aryl cation. This cation is immediately trapped by water, which acts as a nucleophile, to form the corresponding phenol after deprotonation. The final step is a standard Fischer esterification, where the carboxylic acid is heated with excess ethanol in the presence of a strong acid catalyst to form the ethyl ester.[4][5]

Visualized Workflow: Pathway A

G start 3-Amino-2-methylbenzoic acid diazonium Aryl Diazonium Salt (in situ intermediate) start->diazonium 1. NaNO₂, H₂SO₄, H₂O 2. 0-5 °C intermediate 3-Hydroxy-2-methylbenzoic acid diazonium->intermediate 1. Heat (e.g., 80 °C) 2. H₂O final Ethyl 3-hydroxy-2-methylbenzoate intermediate->final Ethanol, cat. H₂SO₄ Reflux caption Workflow for Diazotization Pathway (A)

Caption: Step-wise workflow for the diazotization and esterification route.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-2-methylbenzoic Acid [3]

  • Preparation: In a suitable reaction vessel, prepare a solution of 45 g (0.30 mol) of 3-amino-2-methylbenzoic acid in 400 mL of water containing 106 g (58 mL, 1.08 mol) of concentrated sulfuric acid. Cool this solution to -10 °C using an ice-salt bath.

  • Diazotization: Slowly add a solution of 22.6 g (0.33 mol) of sodium nitrite in a minimal amount of water, in small portions. The rate of addition must be controlled to maintain the internal temperature below 7 °C. After the addition is complete, stir the mixture for an additional 30 minutes at -10 °C.

  • Hydrolysis: In a separate, larger vessel, prepare a solution of 240 mL of concentrated sulfuric acid in 1.2 L of water. Pour the cold diazonium salt mixture into this acid solution.

  • Decomposition: Slowly heat the resulting mixture to 80 °C. Vigorous evolution of nitrogen gas will be observed, particularly between 40-60 °C. Caution is advised.

  • Work-up: Once gas evolution ceases, cool the reaction mixture to room temperature. Extract the product into ethyl acetate (5 x 600 mL). Combine the organic phases and wash with a saturated aqueous sodium carbonate solution.

  • Isolation: Separate the layers and acidify the aqueous layer to pH 2 with concentrated hydrochloric acid, which will precipitate the product. Extract the product again with ethyl acetate (500 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude material can be purified by recrystallization from an ethyl acetate/chloroform mixture to yield the final product.

Step 2: Synthesis of Ethyl 3-hydroxy-2-methylbenzoate

  • Setup: To a round-bottom flask equipped with a reflux condenser, add 15.2 g (0.10 mol) of 3-hydroxy-2-methylbenzoic acid and 150 mL of absolute ethanol.

  • Catalysis: While stirring, carefully add 2 mL of concentrated sulfuric acid dropwise.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, distill off the excess ethanol under reduced pressure. Dissolve the residue in 200 mL of diethyl ether.

  • Neutralization: Wash the ether solution sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude ethyl 3-hydroxy-2-methylbenzoate. Further purification can be achieved by vacuum distillation or column chromatography.

Pathway B: Synthesis via Grignard Reaction

This pathway showcases a more modern organometallic strategy, employing a protecting group to enable a Grignard reaction for the introduction of the carboxylic acid functionality.

Rationale and Mechanism

Grignard reagents are potent nucleophiles and strong bases.[6] A direct Grignard reaction on a molecule containing an acidic proton, such as the phenolic hydroxyl group in 3-chloro-2-methylphenol, is not feasible as the Grignard reagent would be instantly quenched. Therefore, the hydroxyl group must first be "protected." A benzyl ether is an excellent choice for this, formed via a simple Williamson ether synthesis. The benzyl group is robust enough to withstand the Grignard reaction conditions but can be readily removed later by catalytic hydrogenation.[2]

Once the phenol is protected as 2-benzyloxy-6-chlorotoluene, the Grignard reagent is formed by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[2] This organometallic intermediate is then carboxylated by bubbling carbon dioxide gas through the solution, which acts as an electrophile. An acidic work-up protonates the resulting carboxylate.

The final step is the deprotection of the benzyl ether. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst cleaves the benzyl C-O bond, liberating the free phenol and producing toluene as a byproduct to yield 3-hydroxy-2-methylbenzoic acid.[2] The synthesis is completed by the same Fischer esterification protocol described in Pathway A.

Visualized Workflow: Pathway B

G start 3-Chloro-2-methylphenol protected 2-Benzyloxy-6-chlorotoluene start->protected Benzyl Chloride, K₂CO₃, MEK grignard Grignard Reagent (in situ) protected->grignard Mg, THF carboxylated 3-Benzyloxy-2-methylbenzoic acid grignard->carboxylated 1. CO₂ (gas) 2. H₃O⁺ work-up intermediate 3-Hydroxy-2-methylbenzoic acid carboxylated->intermediate H₂, Pd/C final Ethyl 3-hydroxy-2-methylbenzoate intermediate->final Ethanol, cat. H₂SO₄ Reflux caption Workflow for Grignard Pathway (B)

Sources

An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-2-methylbenzoate is a substituted aromatic ester that holds significant potential as a versatile building block in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and an electrophilic ester moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, key chemical properties, and characteristic reactivity of Ethyl 3-hydroxy-2-methylbenzoate, offering field-proven insights for its application in complex molecular design.

The strategic placement of the methyl group ortho to the ester and meta to the hydroxyl group introduces electronic and steric influences that modulate the reactivity of both functional groups compared to simpler isomers like ethyl hydroxybenzoates. Understanding these nuances is critical for researchers aiming to incorporate this scaffold into novel therapeutic agents or functional materials.

I. Synthesis of Ethyl 3-hydroxy-2-methylbenzoate

The most direct and industrially scalable approach to synthesizing Ethyl 3-hydroxy-2-methylbenzoate is the Fischer-Speier esterification of its carboxylic acid precursor, 3-hydroxy-2-methylbenzoic acid. This acid-catalyzed reaction with ethanol is an equilibrium process, necessitating strategic choices to drive the reaction toward the desired ester product.

Core Synthesis Pathway: Fischer-Speier Esterification

The synthesis begins with the precursor 3-hydroxy-2-methylbenzoic acid, which can be prepared via methods such as the Grignard reaction of a protected 3-chloro-2-methylphenol followed by carboxylation.[1] The subsequent esterification proceeds by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for attack by ethanol.

G cluster_0 Synthesis Workflow Start 3-hydroxy-2-methylbenzoic acid + Ethanol Catalyst Add Acid Catalyst (e.g., H₂SO₄) Start->Catalyst Reaction Heat to Reflux (to overcome activation energy and drive reaction) Catalyst->Reaction Equilibrium Remove H₂O (Le Châtelier's Principle) Reaction->Equilibrium Workup Neutralization & Extraction Equilibrium->Workup Purification Column Chromatography or Distillation Workup->Purification Product Ethyl 3-hydroxy-2-methylbenzoate Purification->Product

Caption: General workflow for the synthesis of Ethyl 3-hydroxy-2-methylbenzoate.

Detailed Experimental Protocol: Fischer-Speier Esterification

Causality: This protocol employs a catalytic amount of sulfuric acid and uses excess ethanol, which acts as both reactant and solvent. Using excess ethanol shifts the reaction equilibrium towards the product side. The heat applied provides the necessary activation energy for the reaction. A post-reaction neutralization is critical to remove the acid catalyst and any unreacted carboxylic acid before extraction.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-2-methylbenzoic acid (1.0 eq.), absolute ethanol (10-20 eq.), and a catalytic amount of concentrated sulfuric acid (approx. 2-3 mol%).

  • Heating : Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal : After completion, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction : Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid and remove any unreacted 3-hydroxy-2-methylbenzoic acid. Wash subsequently with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude ester by column chromatography on silica gel or by vacuum distillation to obtain pure Ethyl 3-hydroxy-2-methylbenzoate.

II. Physicochemical and Spectral Properties

As of this writing, specific experimentally determined physical and spectral data for Ethyl 3-hydroxy-2-methylbenzoate are not widely available in public databases. The data presented below are based on computational predictions and analysis of its structural isomers. These values serve as a reliable estimate for characterization purposes.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueJustification / Comparison
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol Isomeric with Ethyl 2-hydroxy-6-methylbenzoate.[2]
CAS Number Not assigned-
Boiling Point ~280-300 °C (at 760 mmHg)Similar to related substituted ethyl benzoates.
Melting Point Solid at room temp.The related Ethyl 3-hydroxybenzoate has an m.p. of 71-73 °C.[3]
Appearance White to off-white solidTypical for small aromatic esters.
Solubility Soluble in ethanol, ethyl acetate, acetone; sparingly soluble in water.Polarity is dominated by the aromatic ring and ester group.
Table 2: Predicted Spectral Data
TechniquePredicted Characteristic Signals
¹H NMR ~1.4 ppm (t, 3H) : -CH₂CH₃~2.2 ppm (s, 3H) : Ar-CH₃~4.4 ppm (q, 2H) : -CH₂CH₃~5.0-6.0 ppm (s, 1H, broad) : Ar-OH~6.8-7.5 ppm (m, 3H) : Aromatic protons
¹³C NMR ~15 ppm : -CH₂CH₃~16 ppm : Ar-CH₃~61 ppm : -CH₂CH₃~115-135 ppm : Aromatic carbons~155 ppm : Phenolic C-OH~170 ppm : Ester C=O
IR (cm⁻¹) ~3300-3400 : O-H stretch (broad, phenolic)~2900-3000 : C-H stretch (aliphatic)~1700-1720 : C=O stretch (ester)~1600, 1450 : C=C stretch (aromatic)~1250 : C-O stretch (ester)
Mass Spec (EI) m/z 180 : Molecular Ion (M⁺)m/z 152 : [M - C₂H₄]⁺m/z 135 : [M - OC₂H₅]⁺ (loss of ethoxy radical)

III. Chemical Reactivity and Transformations

The reactivity of Ethyl 3-hydroxy-2-methylbenzoate is governed by its two key functional groups. The phenolic hydroxyl group offers a site for nucleophilic attack and directs electrophilic aromatic substitution, while the ethyl ester group is susceptible to nucleophilic acyl substitution.

Reactions at the Phenolic Hydroxyl Group

The hydroxyl group is weakly acidic and can be deprotonated by a suitable base to form a more nucleophilic phenoxide ion.

  • O-Alkylation (Williamson Ether Synthesis) : The phenoxide can react with alkyl halides in an SN2 reaction to form ethers.[4] This is a foundational reaction for introducing diverse alkyl chains, which is crucial for modulating lipophilicity in drug candidates. The choice of a non-nucleophilic base like potassium carbonate (K₂CO₃) is essential to prevent hydrolysis of the ester group.[5]

  • O-Acylation : The hydroxyl group can be acylated using acyl chlorides or anhydrides to form a new ester linkage. This reaction is often performed in the presence of a base like pyridine, which acts as a catalyst and scavenges the HCl byproduct. This transformation is useful for installing protecting groups or introducing pharmacologically active acyl moieties.

G cluster_1 Reactivity of the Phenolic -OH Group Start Ethyl 3-hydroxy-2-methylbenzoate Alkylation O-Alkylation (Williamson Ether Synthesis) Start->Alkylation R-X, Base (e.g., K₂CO₃) Acylation O-Acylation Start->Acylation RCOCl, Base (e.g., Pyridine) Product_Ether Aryl Ether Derivative Alkylation->Product_Ether Product_Ester Aryl Ester Derivative Acylation->Product_Ester

Caption: Key derivatization pathways at the phenolic hydroxyl group.

Reactions at the Ethyl Ester Group

The ester carbonyl is electrophilic and undergoes nucleophilic acyl substitution.

  • Hydrolysis : The ester can be hydrolyzed back to the parent carboxylic acid (3-hydroxy-2-methylbenzoic acid) under either acidic or basic conditions.[6][7] Basic hydrolysis (saponification) is generally irreversible as the resulting carboxylate is deprotonated and no longer electrophilic.[8]

  • Amide Formation (Aminolysis) : Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide.[9] This reaction often requires heat and is fundamental in peptide chemistry and for creating scaffolds with improved metabolic stability.

  • Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol, yielding (3-hydroxy-2-methylphenyl)methanol.[10][11] Weaker reagents like sodium borohydride are typically not strong enough to reduce esters. This transformation provides access to a different class of benzyl alcohol derivatives.

IV. Applications in Drug Development and Research

Substituted hydroxybenzoic acids and their esters are prevalent scaffolds in medicinal chemistry. They serve as key intermediates for the synthesis of a wide range of biologically active molecules.

  • Scaffold for Lead Optimization : The dual functionality allows for systematic modification of different parts of the molecule. For instance, the phenolic hydroxyl can be used as a handle to attach the molecule to a larger scaffold, while the ester can be converted to an amide to interact with a specific biological target.

  • Antimicrobial and Preservative Properties : Simple hydroxybenzoate esters (parabens) are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products due to their ability to disrupt microbial cell membranes.[12]

  • Intermediate for Complex Synthesis : Molecules like Ethyl 3-hydroxy-2-methylbenzoate are valuable starting materials for multi-step syntheses of complex natural products and active pharmaceutical ingredients (APIs).

V. Conclusion

Ethyl 3-hydroxy-2-methylbenzoate is a strategically substituted aromatic compound with significant synthetic utility. Its chemical behavior is a predictable yet nuanced interplay of its phenolic hydroxyl and ethyl ester functionalities. A thorough understanding of its synthesis via Fischer esterification and its principal reactions—O-alkylation, O-acylation, hydrolysis, aminolysis, and reduction—empowers researchers to effectively utilize this molecule as a versatile building block. While experimentally determined data for this specific isomer remains to be broadly published, the principles outlined in this guide provide a robust framework for its application in the design and synthesis of novel chemical entities.

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A Senior Application Scientist's Guide to Ethyl 3-hydroxy-2-methylbenzoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Ethyl 3-hydroxy-2-methylbenzoate (CAS No. 141607-09-2) is a substituted aromatic ester that presents significant opportunities as a versatile building block in medicinal chemistry and materials science.[1][2] Its unique arrangement of a hydroxyl group, a methyl group, and an ethyl ester on a benzene ring offers multiple reactive sites for designing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated protocol for its synthesis via Fischer esterification, and an exploration of its potential applications as a key intermediate in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical intermediate is critical for its effective application in synthetic chemistry. Ethyl 3-hydroxy-2-methylbenzoate is a compound whose stability, solubility, and reactivity are dictated by its molecular structure. These properties are essential for designing reaction conditions, purification strategies, and storage protocols.

PropertyValueSource
CAS Number 141607-09-2[1][2]
Molecular Formula C10H12O3[1]
Molecular Weight 180.20 g/mol [1][3]
Purity Typically ≥97%[1]
Appearance Varies (often powder or liquid)[4]
Storage Sealed in a dry place at room temperature[1]

Synthesis Protocol: Fischer-Speier Esterification

The synthesis of Ethyl 3-hydroxy-2-methylbenzoate is most commonly achieved through the Fischer-Speier esterification of its parent carboxylic acid, 3-hydroxy-2-methylbenzoic acid. This acid-catalyzed reaction with ethanol is a cornerstone of organic synthesis due to its reliability and scalability. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by ethanol.

Experimental Protocol

This protocol is a self-validating system; successful ester formation can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods upon completion.

  • Reactor Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 3-hydroxy-2-methylbenzoic acid (1 mole equivalent).

  • Solvent and Reagent Addition: Add an excess of absolute ethanol (5-10 mole equivalents) to serve as both the reactant and solvent. This excess is crucial to shift the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.

  • Catalyst Introduction: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or a solid acid catalyst like an ion-exchange resin (0.05 mole equivalent). The acid protonates the carboxylic acid, initiating the esterification process. Using a solid-state catalyst like a cation exchange resin can simplify post-reaction neutralization and workup.[5]

  • Reaction Execution: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap, providing a visual and quantitative measure of reaction progress. Continue reflux for 4-6 hours or until no more water is collected.[6][7]

  • Workup and Neutralization: After cooling the reaction mixture to room temperature, neutralize the acid catalyst with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step is critical to quench the reaction and remove the acid catalyst.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation to yield pure Ethyl 3-hydroxy-2-methylbenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-hydroxy-2-methylbenzoic Acid + Ethanol (Excess) Catalyst Add H₂SO₄ (Catalyst) Start->Catalyst Step 1-3 Reflux Heat to Reflux (Azeotropic Water Removal) Catalyst->Reflux Step 4 Workup Neutralization (NaHCO₃) & Extraction (EtOAc) Reflux->Workup Step 5-6 Purification Column Chromatography or Distillation Workup->Purification Step 7 Product Ethyl 3-hydroxy-2-methylbenzoate Purification->Product

Caption: Fischer Esterification workflow for Ethyl 3-hydroxy-2-methylbenzoate.

Applications in Drug Development and Medicinal Chemistry

The true value of Ethyl 3-hydroxy-2-methylbenzoate lies in its potential as a scaffold in drug discovery. Its trifunctional nature allows for selective modification at three key positions:

  • The Phenolic Hydroxyl Group: This group can be alkylated, acylated, or used as a handle for forming ethers and esters, which is a common strategy to modify the pharmacokinetic properties of a lead compound.

  • The Ethyl Ester: The ester can be hydrolyzed back to a carboxylic acid, which can then be converted to amides, a critical functional group in many pharmaceuticals. It can also be reduced to a primary alcohol.

  • The Aromatic Ring: The benzene ring is amenable to electrophilic aromatic substitution reactions (e.g., nitration, halogenation), allowing for the introduction of further functionalities that can modulate biological activity.

This versatility makes it an ideal starting material for creating libraries of compounds for high-throughput screening. For instance, related phenolic compounds like Ethyl 3,4-dihydroxybenzoate have been investigated as efflux pump inhibitors, which can potentiate the activity of existing antibiotics against resistant bacteria.[8] This suggests that derivatives of Ethyl 3-hydroxy-2-methylbenzoate could be explored for similar synergistic activities in antibacterial drug discovery programs.

Logical Relationship as a Synthetic Building Block

Building_Block Core Ethyl 3-hydroxy-2-methylbenzoate Phenolic -OH Aromatic Ring Ethyl Ester Ether Ether Synthesis (Alkylation) Core:f0->Ether Acyl Ester Synthesis (Acylation) Core:f0->Acyl EAS Electrophilic Aromatic Substitution (e.g., Halogenation) Core:f1->EAS Amide Amide Formation (via Hydrolysis & Coupling) Core:f2->Amide Alcohol Reduction to Primary Alcohol Core:f2->Alcohol

Caption: Potential synthetic pathways from Ethyl 3-hydroxy-2-methylbenzoate.

Safety and Handling

While a specific, comprehensive toxicological profile for Ethyl 3-hydroxy-2-methylbenzoate is not thoroughly established, data from structurally similar compounds, such as Ethyl 3-hydroxybenzoate, should be considered for handling protocols.[4] It is classified as harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[4] Therefore, standard laboratory safety precautions are mandatory.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[4]

Conclusion

Ethyl 3-hydroxy-2-methylbenzoate is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical development and materials science. Its well-defined structure and multiple reactive sites provide chemists with a reliable scaffold for synthesizing novel molecules. The straightforward and scalable Fischer esterification process for its production, coupled with its utility as a building block, ensures its continued relevance in both academic research and industrial applications.

References

  • Lead Sciences. Ethyl 3-hydroxy-2-methylbenzoate. [Link]

  • PubChem. Ethyl 3-hydroxybenzoate. [Link]

  • PubChem. Ethyl 3-hydroxy-2-methylbutyrate. [Link]

  • PubChem. Ethyl 2-hydroxy-6-methylbenzoate. [Link]

  • NIST WebBook. Ethyl 3-hydroxybenzoate. [Link]

  • Google Patents. US5910605A - Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • MDPI. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

  • Google Patents.
  • PrepChem.com. Preparation of ethyl benzoate. [Link]

  • Barcelona Fine Chemicals. Ethyl 2-hydroxy-6-methylbenzoate. [Link]

  • CABI Digital Library. Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative. [Link]

  • FooDB. Showing Compound (+/-)-Ethyl 3-hydroxy-2-methylbutyrate (FDB009368). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Methyl 2-hydroxy-3-methylbenzoate in Modern Organic Synthesis. [Link]

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A Comprehensive Spectroscopic Guide to Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of Ethyl 3-hydroxy-2-methylbenzoate (CAS No: 141607-09-2, Molecular Formula: C₁₀H₁₂O₃).[1] While this compound is commercially available, its comprehensive spectroscopic data is not widely published in public databases.[2] This document, therefore, serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by analyzing data from structurally analogous compounds, we present a robust, predicted spectroscopic profile to aid in the identification, characterization, and quality control of this molecule.

Introduction and Molecular Structure

Ethyl 3-hydroxy-2-methylbenzoate is an aromatic ester, a functional group prevalent in natural products and pharmaceutical compounds. Its structure features a 1,2,3-trisubstituted benzene ring, which gives rise to a distinct and predictable spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS data is critical for confirming its identity, assessing purity, and understanding its chemical environment, which are foundational steps in any research or development pipeline.

The molecular structure, with IUPAC and SMILES notations, is presented below.

  • IUPAC Name: Ethyl 3-hydroxy-2-methylbenzoate

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol [1]

  • SMILES: CCOC(=O)c1cccc(O)c1C

This guide will deconstruct the predicted data from each major spectroscopic technique, explaining the causal relationships between the molecular structure and the resulting spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. The predicted ¹H and ¹³C NMR spectra of Ethyl 3-hydroxy-2-methylbenzoate in a standard solvent like deuterochloroform (CDCl₃) are detailed below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show six distinct signals, corresponding to the six unique proton environments in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Expert Insights
~ 7.25 - 7.15t, J ≈ 7.8 Hz1HAr-H (C5)This proton is coupled to the two adjacent aromatic protons (H4 and H6), resulting in a triplet. Its chemical shift is influenced by the standard aromatic region and the meta-position relative to the other substituents.
~ 6.95 - 6.85d, J ≈ 7.8 Hz1HAr-H (C4)Coupled to the C5 proton, this signal appears as a doublet. It is shifted upfield due to the ortho-directing effect of the hydroxyl group.
~ 6.80 - 6.70d, J ≈ 7.8 Hz1HAr-H (C6)Coupled to the C5 proton, this signal is also a doublet. Its position is influenced by being ortho to the hydroxyl group and meta to the ester.
~ 5.5 - 6.5br s1HOH The phenolic proton signal is typically a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
4.38q, J ≈ 7.1 Hz2HO-CH₂ -CH₃The methylene protons are adjacent to three methyl protons, resulting in a quartet. The chemical shift is characteristic of an ethyl ester.[3]
2.30s3HAr-CH₃ The aromatic methyl group protons are not coupled to any other protons, hence they appear as a singlet. A similar shift is seen in ethyl 2-methylbenzoate.[3]
1.39t, J ≈ 7.1 Hz3HO-CH₂-CH₃ The terminal methyl protons are coupled to the two methylene protons, resulting in a triplet. This is a classic ethyl group signature.[3]

graph "Ethyl_3_hydroxy_2_methylbenzoate_1H_NMR" {
layout=neato;
node [shape=none, fontname="Helvetica", fontcolor="#202124"];
edge [color="#5F6368"];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="1.2,2.1!"]; C4 [label="C", pos="0,2.8!"]; C5 [label="C", pos="-1.2,2.1!"]; C6 [label="C", pos="-1.2,0.7!"]; C_Me [label="C", pos="2.4,0!"]; H_Me1 [label="H", pos="3.2,-0.5!"]; H_Me2 [label="H", pos="2.4,-0.8!"]; H_Me3 [label="H", pos="2.8,0.7!"]; O_OH [label="O", pos="2.2,2.8!"]; H_OH [label="H", pos="2.8,3.3!"]; H4 [label="H (6.90 ppm)", fontcolor="#EA4335", pos="0,3.8!"]; H5 [label="H (7.20 ppm)", fontcolor="#FBBC05", pos="-2.2,2.6!"]; H6 [label="H (6.75 ppm)", fontcolor="#34A853", pos="-2.2,0.2!"]; C_CO [label="C", pos="-0.2,-1.4!"]; O_CO [label="=O", pos="0.6,-2.2!"]; O_Et [label="O", pos="-1.4,-1.9!"]; C_CH2 [label="C", pos="-1.6,-3.2!"]; H_CH2a [label="H", pos="-0.8,-3.7!"]; H_CH2b [label="H", pos="-2.4,-3.7!"]; C_CH3 [label="C", pos="-1.8,-4.6!"]; H_CH3a [label="H", pos="-1.0,-5.1!"]; H_CH3b [label="H", pos="-2.4,-5.1!"]; H_CH3c [label="H", pos="-2.2,-4.1!"];

// Annotations label_CH3_Ar [label="CH₃ (2.30 ppm)", fontcolor="#4285F4", pos="3.8,0!"]; label_CH2_Et [label="CH₂ (4.38 ppm)", fontcolor="#EA4335", pos="-0.5,-4.5!"]; label_CH3_Et [label="CH₃ (1.39 ppm)", fontcolor="#FBBC05", pos="-3.2,-5.0!"];

// Define edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C2 -- C_Me; C_Me -- H_Me1; C_Me -- H_Me2; C_Me -- H_Me3; C3 -- O_OH; O_OH -- H_OH; C4 -- H4; C5 -- H5; C6 -- H6; C1 -- C_CO; C_CO -- O_CO; C_CO -- O_Et; O_Et -- C_CH2; C_CH2 -- H_CH2a; C_CH2 -- H_CH2b; C_CH2 -- C_CH3; C_CH3 -- H_CH3a; C_CH3 -- H_CH3b; C_CH3 -- H_CH3c; }

Caption: Predicted ¹H NMR assignments for Ethyl 3-hydroxy-2-methylbenzoate.

Predicted ¹³C NMR Data

The molecule has 10 unique carbon atoms, which should result in 10 distinct signals in the broadband-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Expert Insights
~ 170C =OThe ester carbonyl carbon is significantly deshielded and appears far downfield. This is consistent with data for ethyl benzoate (~166 ppm).[4]
~ 155C -OH (C3)The carbon atom attached to the hydroxyl group is deshielded, typically appearing in the 150-160 ppm range for phenols.
~ 132C -COOEt (C1)The ipso-carbon attached to the ester group. Its shift is influenced by the ester functionality.
~ 129C -H (C5)Aromatic CH carbon. Its precise shift is determined by the combined electronic effects of the three substituents.
~ 125C -CH₃ (C2)The ipso-carbon bearing the methyl group.
~ 120C -H (C4)This aromatic CH is ortho to the -OH group and is expected to be shielded compared to an unsubstituted benzene ring.
~ 116C -H (C6)This aromatic CH is also ortho to the -OH group and para to the methyl group, leading to significant shielding.
~ 61O-CH₂ -CH₃The methylene carbon of the ethyl ester group, consistent with known values for ethyl benzoate (~61.1 ppm).[4]
~ 16Ar-CH₃ The aromatic methyl carbon signal typically appears in the 15-25 ppm range.
~ 14O-CH₂-CH₃ The terminal methyl carbon of the ethyl group, highly shielded and appearing far upfield (~14-17 ppm).[4]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of Ethyl 3-hydroxy-2-methylbenzoate in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of ~16 ppm, centered at ~8 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of ~240 ppm, centered at ~120 ppm.

    • Acquire 512-1024 scans with a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm and the residual CHCl₃ peak to 7.26 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
~ 3500 - 3200O-H stretchBroad, StrongPhenolic Hydroxyl (-OH)
~ 3100 - 3000C-H stretch (sp²)MediumAromatic C-H
~ 2980 - 2850C-H stretch (sp³)MediumAliphatic C-H (Ethyl & Methyl)
~ 1720 - 1700C=O stretchStrong, SharpEster Carbonyl
~ 1600, 1580, 1470C=C stretchMedium-StrongAromatic Ring
~ 1300 - 1250C-O stretch (asymm.)StrongEster (Ar-CO-O)
~ 1150 - 1100C-O stretch (symm.)StrongEster (O-C-C)
~ 850 - 750C-H out-of-plane bendStrong1,2,3-Trisubstituted Benzene

Expert Insights: The most prominent features will be the broad O-H stretch from the phenol and the very strong, sharp C=O stretch of the ester carbonyl. The position of the C=O stretch, expected around 1715 cm⁻¹, is slightly lower than a typical aliphatic ester due to conjugation with the aromatic ring.[5] The C-H out-of-plane bending region can provide confirmatory evidence for the 1,2,3-substitution pattern on the benzene ring.[6]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid Ethyl 3-hydroxy-2-methylbenzoate sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Place solid sample on ATR crystal BG 1. Collect Background (Empty ATR) Prep->BG Sample 2. Collect Sample (4000-400 cm⁻¹) Process Generate Spectrum (Transmittance vs. Wavenumber) Sample->Process

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial evidence for its structure and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

m/z (Mass/Charge)Predicted Relative AbundanceAssignmentFragmentation Pathway
180Low to Medium[M]⁺Molecular Ion (C₁₀H₁₂O₃)⁺
151Medium[M - C₂H₅]⁺Loss of the ethyl group from the ester.
135High[M - OC₂H₅]⁺α-cleavage: Loss of the ethoxy radical. This is often a major fragment for ethyl esters.
107High[HOC₆H₃(CH₃)CO]⁺The 3-hydroxy-2-methylbenzoyl cation, derived from the [M-45] fragment.
79Medium[C₆H₇]⁺Further fragmentation of the aromatic ring.

Expert Insights: The molecular ion peak at m/z 180 should be clearly visible. The most characteristic fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OC₂H₅, 45 Da), which would lead to a strong peak at m/z 135. This resulting 3-hydroxy-2-methylbenzoyl cation is stabilized by the aromatic ring. Data from the related compound, ethyl 3-hydroxybenzoate, shows a base peak at m/z 121, corresponding to the hydroxybenzoyl cation, supporting the prediction that a fragment retaining the substituted ring will be prominent.[7]

Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the GC peak corresponding to the analyte and extract the associated mass spectrum. Analyze the molecular ion and the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for Ethyl 3-hydroxy-2-methylbenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a unique analytical signature. The interpretations and standard operating procedures detailed herein offer a robust framework for scientists to confirm the structure and purity of this compound, facilitating its application in research and development. While based on well-established chemical principles, this predicted data should be confirmed against experimentally acquired spectra when such information becomes publicly available.

References

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Available at: [Link]

  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (n.d.). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24522, Ethyl 3-hydroxybenzoate. Retrieved January 22, 2026, from [Link].

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968). Retrieved January 22, 2026, from [Link]

  • Filo. (2025). Question 1 a) The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1, 100-150 ppm (four peaks), and 166.8 ppm. Available at: [Link]

  • Lead Sciences. (n.d.). Ethyl 3-hydroxy-2-methylbenzoate. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). Ethyl 4-hydroxy-2-methylbenzoate. Retrieved January 22, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). Mass spectrum of Benzoic acid, 2-hydroxy-, ethyl ester. In NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). Ethyl 3-hydroxy-5-methylbenzoate - Optional[MS (GC)] - Spectrum. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2015). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Retrieved January 22, 2026, from [Link]

Sources

Structure Elucidation of Substituted Hydroxybenzoates: An Integrated Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted hydroxybenzoates are a critical class of compounds, forming the structural core of numerous pharmaceuticals, natural products, and industrial chemicals. The precise determination of their molecular structure, including the regiochemistry of substituents on the aromatic ring, is a non-trivial task paramount to understanding their function, reactivity, and safety. This guide provides an in-depth, field-proven framework for the unambiguous structure elucidation of these molecules. Moving beyond a simple recitation of techniques, we explore the causality behind experimental choices, presenting an integrated workflow that leverages the synergistic strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. This document is designed to equip researchers with the strategic thinking necessary to solve complex structural problems with scientific rigor and efficiency.

The Philosophy of Structure Elucidation: An Integrated Approach

The causality for this integrated approach is rooted in mitigating the inherent limitations of each technique:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy excels at defining the covalent framework of a molecule (the carbon-hydrogen backbone and atom connectivity) but provides no direct information on molecular weight.

  • Mass Spectrometry (MS) delivers precise molecular weight and elemental composition, along with fragmentation data that suggests structural motifs, but it struggles to definitively resolve isomers.

  • X-ray Crystallography provides an unequivocal three-dimensional structure, but its application is entirely contingent on the ability to grow a high-quality single crystal.

  • Infrared (IR) Spectroscopy offers a rapid and simple method for identifying key functional groups present in the molecule, serving as a quick preliminary check.

The following workflow diagram illustrates this synergistic relationship, forming the strategic backbone of our approach.

G cluster_0 Initial Characterization & Hypothesis Generation cluster_1 Definitive Confirmation Unknown Unknown Substituted Hydroxybenzoate Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Unknown->Spectroscopy Analysis Data Integration & Analysis Putative Putative Structure(s) Analysis->Putative Xray X-ray Crystallography Analysis->Xray Crystal Single Crystal Growth Putative->Crystal Crystal->Xray Confirmed Confirmed 3D Structure Xray->Confirmed

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the molecular structure and atom connectivity.[1] By analyzing various NMR parameters, one can piece together the carbon-hydrogen framework.

The 'Why' of NMR Experiment Selection
  • ¹H NMR (Proton NMR): This is the starting point. It tells us the number of distinct proton environments (number of signals), the relative number of protons in each environment (integration), and the proximity of protons to one another (spin-spin splitting). The chemical shift (δ) of a proton is highly sensitive to its electronic environment, providing crucial clues about its location on the benzene ring or in a substituent.[2]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule. It is particularly powerful when combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, DEPT-135), which differentiate between CH₃, CH₂, CH, and quaternary carbons. This is causal; we run DEPT to resolve the ambiguity of carbon types that a simple ¹³C spectrum does not provide.

  • 2D NMR - COSY (Correlation Spectroscopy): The choice to run a COSY experiment is driven by the need to establish direct proton-proton connectivity. Cross-peaks in a COSY spectrum provide unambiguous evidence that two protons are spin-coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[3] This is invaluable for tracing out alkyl chains or identifying adjacent protons on the aromatic ring.

  • 2D NMR - HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment is chosen to directly correlate a proton with the carbon to which it is attached. It maps the ¹H and ¹³C spectra onto each other, definitively assigning which proton is bonded to which carbon.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): The HMBC is often the key experiment for solving the final puzzle. It reveals correlations between protons and carbons that are two or three bonds away. This is the primary mechanism for connecting molecular fragments, for instance, linking the protons of an ester's methyl group to the carbonyl carbon of the benzoate core, or linking a ring proton to a quaternary carbon.

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 3-hydroxy-2-methylbenzoate (CAS No. 6295-32-5) is an aromatic ester of significant interest in organic synthesis and medicinal chemistry. Its molecular architecture, featuring a benzene ring substituted with hydroxyl, methyl, and ethyl ester functional groups, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents and fine chemicals. A thorough understanding of its physical properties is paramount for its effective use in research and development, enabling precise control over reaction conditions, purification processes, and formulation development. This guide provides a detailed overview of the known and predicted physical characteristics of Ethyl 3-hydroxy-2-methylbenzoate, alongside established methodologies for their experimental determination.

Molecular Structure and Identification

The foundational step in characterizing any chemical compound is to define its molecular structure. The structure of Ethyl 3-hydroxy-2-methylbenzoate is depicted below, illustrating the spatial arrangement of its constituent atoms and functional groups.

Caption: 2D structure of Ethyl 3-hydroxy-2-methylbenzoate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-hydroxy-2-methylbenzoate is presented in the table below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible databases. Therefore, some values are predicted based on its structure, and comparative data from structurally similar isomers are provided for context.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₂O₃-
Molecular Weight 180.20 g/mol Calculated
CAS Number 6295-32-5-
Melting Point Data not available-
Comparative Melting Point (Ethyl 3-hydroxybenzoate)71-73 °C[1]
Boiling Point Data not available-
Comparative Boiling Point (Ethyl 3-hydroxybenzoate)187-188 °C at 31 mmHg[1]
Solubility Predicted to be soluble in common organic solvents like ethanol, methanol, acetone, and ethyl acetate. Limited solubility in water is expected due to the presence of the polar hydroxyl and ester groups, but the overall aromatic and alkyl character suggests it is not freely miscible.-
Appearance Expected to be a solid or liquid at room temperature.-

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), the methyl group protons (a singlet), and the hydroxyl proton (a broad singlet, the chemical shift of which is dependent on solvent and concentration). The aromatic protons will exhibit splitting patterns indicative of their substitution on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester will appear significantly downfield. The aromatic carbons will have chemical shifts in the typical aromatic region, with variations based on the electronic effects of the substituents. The carbons of the ethyl and methyl groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

  • O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretch: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups will appear just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1700-1730 cm⁻¹.

  • C-O Stretch: Stretching vibrations for the C-O single bonds of the ester and the phenol will be present in the fingerprint region (1000-1300 cm⁻¹).

  • Aromatic C=C Bending: Absorptions corresponding to the carbon-carbon double bond stretching within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for ethyl benzoates include the loss of the ethoxy group (-OCH₂CH₃) and the loss of the entire ester group. The presence of the hydroxyl and methyl groups will also influence the fragmentation pattern, leading to characteristic fragment ions.

Experimental Methodologies for Physical Property Determination

To ensure the scientific integrity of research, it is crucial to employ standardized and validated methods for determining physical properties. Below are detailed protocols for key experimental procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance.

Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Causality: The rate of heating is critical; a rapid heating rate can lead to an artificially broad and elevated melting range due to inefficient heat transfer to the sample.

Solubility Assessment

Determining the solubility of a compound in various solvents is essential for designing reaction conditions, extraction procedures, and formulations.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are chosen.

  • Sample Preparation: A small, accurately weighed amount of Ethyl 3-hydroxy-2-methylbenzoate (e.g., 10 mg) is placed in a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Observation: The tubes are agitated (e.g., by vortexing) for a set period. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by analyzing the concentration of the dissolved compound.

Causality: The principle of "like dissolves like" governs solubility. The polarity of the solute and the solvent determines the extent of dissolution. The presence of both polar (hydroxyl, ester) and non-polar (aromatic ring, alkyl groups) moieties in Ethyl 3-hydroxy-2-methylbenzoate suggests a nuanced solubility profile.

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like Ethyl 3-hydroxy-2-methylbenzoate.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Physical Characterization cluster_conclusion Final Confirmation synthesis Synthesis of Ethyl 3-hydroxy-2-methylbenzoate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms mp Melting Point Determination purification->mp solubility Solubility Assessment purification->solubility confirmation Structure & Purity Confirmed nmr->confirmation ir->confirmation ms->confirmation mp->confirmation solubility->confirmation

Caption: General workflow for the characterization of Ethyl 3-hydroxy-2-methylbenzoate.

Conclusion

This technical guide has provided a comprehensive overview of the physical properties of Ethyl 3-hydroxy-2-methylbenzoate. While a complete set of experimentally verified data remains to be fully documented in the public domain, this guide offers a robust framework based on theoretical predictions, comparative data from structural isomers, and established analytical methodologies. For researchers and professionals in drug development, this information serves as a critical resource for the informed handling, application, and further investigation of this valuable chemical entity. It is recommended that experimental verification of the key physical properties be conducted as part of any new research involving this compound to ensure the highest degree of accuracy and reproducibility.

References

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A Technical Guide to the Discovery and History of Aromatic Esters in Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of aromatic esters, a class of compounds fundamental to the chemical, pharmaceutical, and consumer goods industries. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple chronological account to analyze the scientific causality behind key experimental and theoretical advancements. We will examine the transition from the isolation of naturally occurring esters to the challenges of early synthesis, the transformative impact of acid catalysis exemplified by the Fischer-Speier esterification, and the evolution of analytical techniques used to characterize these molecules. Through detailed protocols of seminal syntheses and a focus on the self-validating nature of historical experimental design, this guide offers field-proven insights into the foundational chemistry of aromatic esters.

Introduction: From Natural Essence to Laboratory Precursor

The story of aromatic esters begins not in the laboratory, but in nature. For centuries, the pleasant and characteristic fragrances of fruits, flowers, and spices were prized components of foods, perfumes, and early medicines.[1][2][3] These scents are largely attributable to a class of volatile organic compounds known as esters.[1][4] An ester is formed from the condensation reaction between a carboxylic acid and an alcohol, resulting in the elimination of water.[4] Aromatic esters, specifically, are those in which at least one of the reacting groups contains a benzene ring or other aromatic system.

Early chemists and apothecaries worked exclusively with natural extracts and essential oils.[3] The isolation of the first aromatic ester, methyl salicylate, from the wintergreen plant (Gaultheria procumbens) by the French chemist Auguste André Thomas Cahours in 1843 marked a pivotal moment.[5][6] This achievement shifted the perspective on these "essences" from complex, indivisible substances to distinct chemical entities that could be isolated, studied, and eventually, synthesized.[7] This transition from extraction to synthesis defines the first major chapter in the history of aromatic esters.

The Challenge of Early Synthesis: The Pre-Catalysis Era

Prior to the late 19th century, the direct synthesis of esters from a carboxylic acid and an alcohol was a known but inefficient process. The reaction, being reversible, would proceed slowly to a point of equilibrium, resulting in low yields.[8][9]

R-COOH + R'-OH ⇌ R-COO-R' + H₂O

Chemists understood that to favor the formation of the ester, the equilibrium needed to be shifted to the right, in accordance with Le Châtelier's principle. This could be achieved by either using a large excess of one of the reactants (typically the less expensive alcohol) or by removing water as it formed.[8] However, without a catalyst, the time required to reach equilibrium was often impractically long, sometimes taking days or even years under mild conditions.[9] This kinetic barrier severely limited the practical application of ester synthesis for research and commerce.

The Catalyst Breakthrough: Fischer-Speier Esterification (1895)

The landscape of ester synthesis was fundamentally altered in 1895 when Emil Fischer and Arthur Speier published their work on acid-catalyzed esterification.[10] Their method, now known as the Fischer-Speier esterification, involved refluxing a carboxylic acid and an alcohol with a catalytic amount of a strong acid, most commonly concentrated sulfuric acid (H₂SO₄).[10]

The genius of this approach lies in the dual role of the sulfuric acid.

  • Causality 1: Catalysis. The acid protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it far more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. This catalytic action provides an alternative reaction pathway with a lower activation energy, significantly accelerating the rate at which equilibrium is reached.[11][12]

  • Causality 2: Dehydration. Concentrated sulfuric acid is a powerful dehydrating agent.[11][13] By sequestering the water produced during the reaction, it actively removes a product from the equilibrium. This continuously shifts the reaction equilibrium to the right, dramatically increasing the final yield of the ester.[12][13][14] The choice of concentrated over dilute acid is critical; using dilute acid would introduce water, counterproductively shifting the equilibrium back towards the reactants.[14][15]

This relatively simple, inexpensive, and effective method revolutionized organic synthesis, making a vast array of esters, including aromatic esters, readily accessible for the first time.[10][16]

Generalized Mechanism of Fischer-Speier Esterification

The mechanism proceeds through a series of proton transfer and nucleophilic addition-elimination steps.

Caption: Generalized workflow for Fischer-Speier Esterification.

Case Studies: Seminal Aromatic Esters

The newfound accessibility of aromatic esters spurred rapid development in pharmaceuticals, flavors, and fragrances. Two case studies are particularly illustrative: methyl salicylate and acetylsalicylic acid.

Methyl Salicylate: The Scent of Wintergreen

First isolated from wintergreen oil in 1843, methyl salicylate was one of the earliest aromatic esters to be characterized.[5][6] Its pungent, minty aroma made it a valuable commodity.[6] The development of a synthetic route via Fischer esterification allowed for its production on an industrial scale, independent of natural sources.[5] It found widespread use as a flavoring agent and as a topical analgesic in liniments, where its ability to be absorbed through the skin provided relief for muscular pain.[6][17]

This protocol is a representative example of a Fischer esterification as it would have been performed in the late 19th or early 20th century.

  • Reagent Preparation: In a 500 mL round-bottom flask, combine 30.4 g (0.22 mol) of salicylic acid and 70 mL (~1.7 mol) of methanol.

  • Catalyst Addition: While stirring, slowly and carefully add 7 mL of concentrated sulfuric acid to the mixture. The large excess of methanol serves to shift the reaction equilibrium towards the product.

  • Reflux: Add a boiling chip to the flask, attach a reflux condenser, and heat the mixture gently on a steam bath for 5-7 hours.[18] The reflux apparatus is critical for preventing the loss of the volatile methanol solvent during the extended heating period.[19]

  • Workup - Removal of Excess Reactants: Allow the flask to cool. Rearrange the apparatus for simple distillation and distill off the excess methanol.[18]

  • Workup - Neutralization and Extraction: Cool the residue and transfer it to a separatory funnel. Add 70 mL of ether to dissolve the ester, followed by 50 mL of water to wash out residual methanol and sulfuric acid.[18]

  • Self-Validation Step - Removal of Unreacted Acid: Add 50 mL of a 10% sodium bicarbonate solution to the separatory funnel and shake. Carbon dioxide gas will evolve as the bicarbonate neutralizes any remaining sulfuric acid and, crucially, converts any unreacted salicylic acid into its water-soluble sodium salt. The layers are separated. This wash is repeated until acidification of the aqueous layer no longer produces a precipitate of salicylic acid, confirming its complete removal from the organic layer.[18] This step is a self-validating system; it provides direct evidence that the purification objective has been met.

  • Drying and Final Purification: The ether layer containing the methyl salicylate is transferred to a clean flask and dried with an anhydrous salt (e.g., magnesium sulfate). The drying agent is removed by filtration.[18]

  • Distillation: The ether is removed by distillation at low temperature. The final product, methyl salicylate, is then purified by distillation using an air condenser, collecting the fraction boiling at approximately 220-222°C.[18]

Acetylsalicylic Acid: The Birth of Aspirin

The history of acetylsalicylic acid (Aspirin) is a landmark in drug development. Salicylic acid itself, derived from willow bark, was a known analgesic and antipyretic but caused severe gastric irritation.[20] The goal was to create a derivative with the same therapeutic effects but fewer side effects. In 1897, Felix Hoffmann, a chemist at Bayer, developed a commercially viable and stable method to synthesize pure acetylsalicylic acid.[20][21][22] This was not an esterification of a carboxylic acid, but rather the acetylation of the phenolic hydroxyl group of salicylic acid using acetic anhydride—a reaction that forms an ester.

Hoffmann's key contribution was the synthesis of a pure and stable form of the compound, which had been synthesized in impure forms earlier by Charles Frédéric Gerhardt in 1853.[21][23] Hoffmann's laboratory journal from August 10, 1897, documents the successful preparation of acetylsalicylic acid by refluxing salicylic acid with acetic anhydride.[23] This synthesis produced a compound that retained the therapeutic properties of salicylic acid while being better tolerated by patients, leading to its launch as Aspirin in 1899.[21][22]

  • Reagent Preparation: Place approximately 3.5 g of salicylic acid into a 125 mL Erlenmeyer flask.

  • Acetylation: In a fume hood, add 3.5 mL of acetic anhydride to the flask.[17] Acetic anhydride is used instead of acetic acid as it is much more reactive and the reaction is not readily reversible, ensuring a high yield.

  • Catalysis: Carefully add 4-5 drops of concentrated sulfuric acid (or phosphoric acid) to the mixture to act as a catalyst.[17]

  • Reaction: Gently heat the flask in a hot water bath for approximately 20 minutes, stirring to ensure mixing.

  • Workup - Hydrolysis of Excess Anhydride: Remove the flask from the heat and cool. Slowly and cautiously add 15 mL of chilled water to the flask to hydrolyze any unreacted acetic anhydride to the more easily removed acetic acid.

  • Self-Validation Step - Crystallization: Place the flask into an ice bath to induce crystallization of the acetylsalicylic acid product.[21] The formation of a solid crystalline product is the primary indication of successful synthesis and purification, as the starting materials and byproducts remain in the aqueous solution.

  • Isolation and Purification: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of chilled water to remove residual acetic acid and sulfuric acid.[21] The product is then allowed to air dry. The purity can be further enhanced by recrystallization.

Aromatic Esters in Flavors and Fragrances

Beyond the salicylates, the development of synthetic methods for other aromatic esters was driven by the burgeoning flavor and fragrance industry in the late 19th and early 20th centuries.[24] The ability to synthetically produce compounds identical to those found in nature, such as benzyl acetate (jasmine) and ethyl benzoate (fruity, wintergreen), allowed for consistency and scale that was impossible with natural extracts alone.[24][25][26][27][28]

Ester NameStructureMolar Mass ( g/mol )Boiling Point (°C)Characteristic Aroma
Methyl Salicylate C₈H₈O₃152.15222Wintergreen, Minty[5]
Ethyl Benzoate C₉H₁₀O₂150.18212Sweet, Fruity, Cherry[26][29]
Benzyl Acetate C₉H₁₀O₂150.18214Jasmine, Floral, Fruity[28]
Methyl Anthranilate C₈H₉NO₂151.16256Grape
Ethyl Cinnamate C₁₁H₁₂O₂176.21271Cinnamon, Honey

Table 1: Physical Properties of Selected Historically Significant Aromatic Esters.

Evolution of Analytical and Characterization Techniques

The synthesis of a new compound is meaningless without the means to verify its identity and purity. Chemists of the 19th century lacked the modern spectroscopic tools (NMR, IR, MS) that are now routine. Their methods were a combination of physical property measurement and chemical analysis.

  • Elemental Analysis: Following the work of Lavoisier, improved combustion analysis methods developed by Justus von Liebig in the 1830s allowed for the reliable determination of the empirical formula of an organic compound by precisely measuring the mass of CO₂ and H₂O produced upon combustion.[30] This was the foundational technique for identifying the elemental composition of a newly synthesized ester.

  • Melting and Boiling Point Determination: Pure crystalline solids exhibit a sharp, characteristic melting point. For liquid esters, the boiling point at a given pressure was a key physical constant. These values were compared against known standards or used to characterize a new substance.[31]

  • Qualitative Tests: Simple chemical tests could confirm the presence or absence of functional groups. For example, a ferric chloride test would give a purple color in the presence of a phenol.[5] A successful synthesis of methyl salicylate from salicylic acid would show a negative ferric chloride test, as the phenolic -OH group is no longer present in the esterified product (this is not the case for salicylates where the phenolic OH remains). The disappearance of the acidic nature of the carboxylic acid (tested by bicarbonate) was also a key indicator.[18]

  • Saponification: A quantitative technique known as saponification (hydrolysis of the ester with a known amount of base) followed by back-titration could be used to determine the "saponification equivalent," which is related to the ester's molecular weight, providing further evidence of its identity.

Timeline cluster_1800 Early 19th Century cluster_1840 Mid 19th Century cluster_1890 Late 19th Century node_liebig Liebig perfects combustion analysis node_cahours 1843: Cahours isolates Methyl Salicylate node_gerhardt 1853: Gerhardt synthesizes impure Acetylsalicylic Acid node_cahours->node_gerhardt Advances in Isolation node_fischer 1895: Fischer & Speier publish on acid-catalyzed esterification node_gerhardt->node_fischer Need for efficient synthesis drives research node_hoffmann 1897: Hoffmann synthesizes pure Acetylsalicylic Acid node_fischer->node_hoffmann Enabling Technology node_bayer 1899: Bayer markets 'Aspirin' node_hoffmann->node_bayer

Caption: A timeline of key milestones in the history of aromatic esters.

Conclusion

The history of aromatic esters is a microcosm of the evolution of organic chemistry itself. It demonstrates the progression from reliance on natural sources to the development of powerful, rational synthetic methods. The introduction of acid catalysis by Fischer and Speier was not merely an incremental improvement but a paradigm shift, unlocking vast possibilities for chemical synthesis. The subsequent development of iconic molecules like Aspirin and the rise of the synthetic fragrance industry underscore the profound impact of this work. For today's researchers, this history serves as a testament to the power of understanding reaction mechanisms, the importance of developing robust purification and analytical methods, and the enduring interplay between pure and applied chemistry.

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Foreword: Understanding the Thermodynamic Landscape of Parabens

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Hydroxybenzoate Esters

Hydroxybenzoate esters, commonly known as parabens, represent a homologous series of compounds indispensable to the pharmaceutical, cosmetic, and food industries for their roles as antimicrobial preservatives.[1][2][3] Their efficacy, stability, and bioavailability are fundamentally governed by their thermodynamic properties. For researchers, formulation scientists, and drug development professionals, a deep understanding of these properties is not merely academic; it is the cornerstone of developing safe, stable, and effective products.

This guide eschews a conventional, rigid format. Instead, it is structured to build a comprehensive understanding from the ground up. We begin with the fundamental thermodynamic principles that dictate the behavior of these esters, explore the sophisticated experimental techniques used to quantify these properties, and present a curated summary of key data. The narrative is grounded in causality—explaining not just how a measurement is made, but why specific experimental choices are critical for obtaining accurate and meaningful data. Every protocol is designed as a self-validating system, and every claim is substantiated by authoritative references, ensuring scientific integrity.

The Chemical Identity and Significance of Hydroxybenzoate Esters

Hydroxybenzoate esters are a series of alkyl esters of 4-hydroxybenzoic acid.[4] The most common members include methylparaben, ethylparaben, propylparaben, and butylparaben, where the identity of the alkyl group (R) changes.[4] This simple structural variation—the successive addition of methylene groups to the ester chain—is the primary determinant of the profound differences observed in their physicochemical and thermodynamic properties.[5]

While their primary function is preservation, their behavior as active pharmaceutical ingredients (APIs) or excipients in drug formulations is dictated by properties such as solubility, melting point, and stability, all of which are thermodynamic in nature.

Core Thermodynamic Concepts and Properties

The thermodynamic landscape of a paraben dictates its physical state, its interactions with solvents, and its overall stability. The key properties are interconnected, as illustrated by the principles of Hess's Law.

Thermodynamics GAS Gas Phase LIQUID Liquid Phase (Melt) LIQUID->GAS ΔHvap (Enthalpy of Vaporization) SOLID Solid Phase (Crystal) SOLID->GAS  ΔHsub (Enthalpy of Sublimation) SOLID->LIQUID ΔHfus (Enthalpy of Fusion)

Caption: Interrelation of phase transition enthalpies for hydroxybenzoate esters.

Enthalpy of Formation (ΔHf°)

The standard molar enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's energetic stability. For parabens, these values are typically determined via combustion calorimetry.[6] The derived enthalpy of formation in the gaseous phase, when combined with computational methods, provides deep insights into molecular stability.[7]

Phase Transitions: Fusion, Vaporization, and Sublimation

Phase transitions are critical for purification, processing, and formulation.

  • Enthalpy of Fusion (ΔHfus): This is the heat required to convert one mole of the solid paraben into a liquid at its melting point. It reflects the strength of the intermolecular forces in the crystal lattice. It is most commonly measured using Differential Scanning Calorimetry (DSC).[8]

  • Enthalpy of Vaporization (ΔHvap): The energy needed to transform one mole of a liquid into a gas.

  • Enthalpy of Sublimation (ΔHsub): The energy required to transform one mole of a solid directly into a gas. This property is crucial for understanding solid-state stability and vapor pressure. It can be determined directly from vapor pressure measurements at different temperatures or by combining the enthalpies of fusion and vaporization (ΔHsub = ΔHfus + ΔHvap).[8]

Studies have shown that for the paraben series, the enthalpies of vaporization and sublimation increase with the length of the alkyl chain, a direct consequence of increasing van der Waals forces.[8]

Solubility and Solvation Thermodynamics

For drug development, solubility is arguably the most critical thermodynamic property. The process of dissolving a solid solute (like a paraben) in a solvent can be deconstructed into a thermodynamic cycle.

Solvation cluster_0 Thermodynamic Cycle for Solvation A Solute (Crystal) + Solvent B Solute (Gas) + Solvent A->B ΔG_sub (Sublimation) D Solute (Solution) A->D ΔG_sol (Solution) C Solute (Gas) + Solvent with Cavity B->C ΔG_cav (Cavity Formation) C->D ΔG_int (Solute-Solvent Interaction)

Caption: Thermodynamic cycle illustrating the Gibbs free energy of solvation.

The overall Gibbs free energy of solution (ΔG_sol) determines the solubility. This process is endothermic for parabens in aqueous solutions, meaning solubility increases with temperature.[5][9]

  • Aqueous Solubility: The solubility of parabens in water is generally low and decreases significantly as the alkyl chain length increases.[10][11] For example, methylparaben is roughly ten times more soluble in water than butylparaben at room temperature.[11]

  • Solubility in Organic and Co-solvent Systems: Parabens are freely soluble in many organic solvents like ethanol, acetone, and acetonitrile.[10] In drug formulations, co-solvent systems (e.g., ethanol-water or acetonitrile-water) are often used. The solubility in these mixtures can be complex, sometimes exhibiting phase separation at intermediate solvent compositions.[9][12]

  • Gibbs Free Energy of Solvation (ΔG_solv): This represents the transfer of a solute from the gas phase into the solvent.[13][14] It provides a measure of how favorably the solute interacts with the solvent molecules. For parabens in aqueous solutions, the partial excess free energy shows a linear relationship with the number of carbon atoms in the alkyl chain, quantifying the hydrophobic contribution of each methylene group.[5]

Experimental Methodologies: A Practical Guide

Accurate determination of thermodynamic properties requires robust experimental design. Here, we detail the protocol for a cornerstone technique.

Protocol: Determination of Melting Temperature and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Causality and Self-Validation: This protocol is designed to accurately measure the melting properties of a paraben sample. The choice of a high heating rate (e.g., 10 °C/min) is a deliberate choice to minimize the risk of solid-state transitions or decomposition during the scan. For potentially metastable polymorphs, even faster rates (Hyper-DSC) can be employed to inhibit recrystallization into a more stable form during heating, thus allowing the true melting of the metastable form to be observed.[15] The protocol's integrity is ensured by a three-point calibration, the use of an inert atmosphere to prevent oxidative degradation, and hermetically sealed pans to prevent mass loss from sublimation.

Apparatus and Materials:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

  • High-purity Indium, Tin, and Zinc standards for temperature and enthalpy calibration.

  • Aluminum DSC pans and hermetic lids.

  • Microbalance (accurate to ±0.01 mg).

  • Paraben sample (e.g., Propylparaben), high purity.

  • High-purity nitrogen gas (99.99%).

Step-by-Step Methodology:

  • Calibration: Perform a three-point calibration of the DSC instrument using indium, tin, and zinc standards to ensure accuracy across the desired temperature range.

  • Sample Preparation: Accurately weigh 2-5 mg of the paraben sample into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of sample due to sublimation during the heating process. Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min for at least 15 minutes before starting the run. This inert atmosphere prevents sample oxidation.

  • Thermal Program:

    • Equilibrate the cell at a temperature at least 20 °C below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature at least 20 °C above the completion of the melt (e.g., 150 °C for methylparaben).

    • Hold for 2 minutes to ensure complete melting.

    • Cool the sample back to the starting temperature.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • Melting Temperature (T_onset): Determine the onset temperature of the melting endotherm. This is the most reliable and reproducible measure of the melting point.

    • Enthalpy of Fusion (ΔHfus): Integrate the area under the melting peak. The instrument software will calculate the enthalpy in Joules per gram (J/g). Convert this to molar enthalpy (kJ/mol) using the molecular weight of the paraben.

    • Validation: Run the sample in triplicate to ensure the reproducibility of the results. The standard deviation for T_onset should be less than 0.5 °C.

Data Summary: Thermodynamic Properties of Common Parabens

The following table summarizes key thermodynamic data gathered from various authoritative sources. These values are essential for modeling, formulation design, and stability assessments.

PropertyMethylparabenEthylparabenPropylparabenButylparaben
Molecular Formula C₈H₈O₃[16]C₉H₁₀O₃C₁₀H₁₂O₃C₁₁H₁₄O₃
Molar Mass ( g/mol ) 152.15[16]166.17180.20194.23
Melting Point (°C) 125 - 128~115~96~69
Enthalpy of Fusion (ΔHfus, kJ/mol) 26.3 ± 0.1[8]26.5 ± 0.1[8]27.3 ± 0.1[8]25.9 ± 0.3[8]
Enthalpy of Sublimation (ΔHsub, kJ/mol at 298.15 K) 107.9 ± 0.4[6]111.5 ± 0.4[6]115.8 ± 0.5[6]122.9 ± 1.5[6]
Enthalpy of Vaporization (ΔHvap, kJ/mol at 298.15 K) 79.5 ± 0.5[8]84.0 ± 0.5[8]89.7 ± 0.6[8]95.8 ± 0.6[8]
Standard Enthalpy of Formation (ΔHf°, solid, kJ/mol) -563.6 ± 1.1[6]-597.6 ± 1.2[6]-621.3 ± 1.7[6]-651.8 ± 1.9[6]
Vapor Pressure (mmHg at 25 °C) 2.4 x 10⁻⁴[16]---
Water Solubility ( g/100g at 25 °C) ~0.25[17]~0.17[11]~0.05[11]~0.02[11]
Log P (octanol-water) 1.96[16]---

Advanced Topics and Future Outlook

Polymorphism and Solid Solutions

The solid-state properties of parabens are complex. Polymorphism, the ability of a compound to exist in multiple crystal forms, has been observed.[18][19] Different polymorphs will exhibit different thermodynamic properties, including melting point and solubility, which can have profound implications for drug stability and bioavailability. Furthermore, mixtures of parabens can form solid solutions. Notably, ethylparaben and propylparaben are isostructural and can form nearly ideal solid solutions, which alters the solubility behavior of the mixture compared to the individual components.[20]

Inclusion Complexes with Cyclodextrins

To overcome the low aqueous solubility of longer-chain parabens, formulation scientists often employ complexation agents like cyclodextrins.[21] The formation of an inclusion complex, where the hydrophobic alkyl chain of the paraben is encapsulated within the cyclodextrin cavity, is an enthalpically and/or entropically driven process.[22] The thermodynamics of this complexation can be studied by techniques like Isothermal Titration Calorimetry (ITC) to determine the binding constant, stoichiometry, and thermodynamic signature (ΔH, ΔS) of the interaction.[21][23]

The continued study of paraben thermodynamics, particularly in complex multi-component formulations and in relation to their interactions with biological membranes, will remain a vital area of research. Advanced computational models, validated by precise experimental data, will enable more accurate prediction of their behavior, accelerating the development of next-generation pharmaceutical and consumer products.

References

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  • ResearchGate. Pure liquid fugacity and vapor pressure of methylparaben, ethylparaben, propylparaben, and butylparaben. [Link]

  • Okada, F., et al. (1999). Calorimetric Analysis of Antimicrobial Effect of p-Hydroxybenzoic Acid Alkyl Esters. Biocontrol Science. [Link]

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  • Meng, Q., & Zhu, D. (2013). Heat Capacities and Standard Molar Enthalpy of Formation of Butyl 4-Hydroxybenzoate (C11H14O3). Applied Mechanics and Materials. [Link]

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  • Alexander, K. S., et al. (1978). Thermodynamics of aqueous solutions of parabens. Journal of Pharmaceutical Sciences. [Link]

  • Ribeiro da Silva, M. A., et al. (2007). Thermodynamic properties of the methyl esters of p-hydroxy and p-methoxy benzoic acids. The Journal of Chemical Thermodynamics. [Link]

  • Rasmuson, Å. C., & Svärd, M. (2004). Polymorphism and thermodynamics of m-hydroxybenzoic acid. Journal of Pharmaceutical Sciences. [Link]

  • Gomaa, E. A., & El-Khouly, A. A. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Journal of Biochemical Technology. [Link]

  • Svärd, M., & Rasmuson, Å. C. (2012). m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. Crystal Growth & Design. [Link]

  • Volkova, T. V., et al. (2020). Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. Molecules. [Link]

  • Chickos, J. S., et al. (2011). An Examination of the Thermodynamics of Fusion, Vaporization, and Sublimation of Several Parabens by Correlation Gas Chromatography. Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. Chemical structure of p-hydroxybenzoate esters, where R = methylparaben... [Link]

  • Lakeram, M., et al. (2006). Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. Xenobiotica. [Link]

  • Michalska, K., et al. (2007). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ishikawa, Y., et al. (2020). Ab Initio Evaluation of Complexation Energies for Cyclodextrin-Drug Inclusion Complexes. ACS Omega. [Link]

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  • Schneider, H. J., et al. (2011). On the ease of predicting the thermodynamic properties of beta-cyclodextrin inclusion complexes. BMC Biophysics. [Link]

  • Mobley, D. L., & Guthrie, J. P. (2014). Approaches for calculating solvation free energies and enthalpies demonstrated with an update of the FreeSolv database. Journal of Computer-Aided Molecular Design. [Link]

  • Nunez-Delicado, E., et al. (2011). Inclusion Complexes of Cyclodextrins with Galangin: a Thermodynamic and Reactivity Study. Journal of Solution Chemistry. [Link]

  • CABI Digital Library. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Lemay, M. J., et al. (2002). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. [Link]

  • Fourmentin, S., et al. (2017). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules. [Link]

  • Soni, M. G., et al. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology. [Link]

  • Saklatvala, R., et al. (2008). The use of high-speed differential scanning calorimetry (Hyper-DSC) in the study of pharmaceutical polymorphs. Journal of Thermal Analysis and Calorimetry. [Link]

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A Technical Guide to the Solubility of Ethyl 3-hydroxy-2-methylbenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles, prediction, and experimental determination of the solubility of Ethyl 3-hydroxy-2-methylbenzoate (CAS 141607-09-2), a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this document delves into the molecular characteristics governing its solubility, outlines robust experimental protocols for accurate measurement, and presents theoretical models for solubility prediction. By integrating fundamental theory with practical methodologies, this guide serves as an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: Understanding Ethyl 3-hydroxy-2-methylbenzoate

Ethyl 3-hydroxy-2-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and an ethyl ester group. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility behavior in various media.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Physical Form: Solid at room temperature[1]

  • Predicted Boiling Point: 296.7±20.0 °C[2]

  • Predicted pKa: 9.54±0.10[2]

  • Structure: (Illustrative Structure)

The presence of a polar hydroxyl (-OH) group allows for hydrogen bonding, the ethyl ester (-COOC₂H₅) group contributes polarity and acts as a hydrogen bond acceptor, while the aromatic ring and methyl group (-CH₃) introduce nonpolar (hydrophobic) characteristics. The interplay of these features results in a nuanced solubility profile that is highly dependent on the choice of solvent.

The Theoretical Framework of Solubility

The dissolution of a solid solute, such as Ethyl 3-hydroxy-2-methylbenzoate, in a liquid solvent is a thermodynamically driven process. It involves overcoming two primary energy barriers: the solute-solute interactions within the crystal lattice (lattice energy) and the solvent-solvent interactions, to form new, energetically favorable solute-solvent interactions.

The Principle of "Like Dissolves Like"

This fundamental principle is governed by the polarity and intermolecular forces of the solute and solvent.

  • Polar Solvents will more readily dissolve polar solutes.

  • Nonpolar Solvents are better suited for dissolving nonpolar solutes.

Ethyl 3-hydroxy-2-methylbenzoate possesses both polar (hydroxyl, ester) and nonpolar (aromatic ring, methyl, ethyl chain) regions, making it amphiphilic to some extent. Its solubility is therefore a balance of these competing characteristics.

  • Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, and both the hydroxyl oxygen and the ester's carbonyl oxygen can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.

  • Dipole-Dipole Interactions: The ester group imparts a permanent dipole moment, favoring interactions with other polar molecules (e.g., ketones, esters).

  • London Dispersion Forces: The aromatic ring and alkyl groups interact via weaker dispersion forces, which are the primary mechanism for solubility in nonpolar solvents (e.g., alkanes, toluene).

Predictive Models for Solubility

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates and guide solvent selection.

Hansen Solubility Parameters (HSP): The HSP model quantifies the "like dissolves like" principle by breaking down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH) forces.[3][4] The principle states that substances with similar HSP values are likely to be miscible. The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility. To determine if a solvent is "good" for a particular solute, a solubility sphere with a specific radius (R₀) is defined for the solute. Solvents whose HSP coordinates fall within this sphere (i.e., Ra < R₀) are predicted to be effective solvents.[5]

Activity Coefficient Models (e.g., UNIQUAC, NRTL-SAC): Models like the Universal Quasi-Chemical Activity Coefficient (UNIQUAC) and the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) are used to predict the solubility of phenolic compounds by calculating activity coefficients, which describe deviations from ideal solution behavior.[6][7] A lower activity coefficient generally corresponds to higher solubility.[8] These models are particularly useful for complex mixtures and for understanding the thermodynamics of dissolution.[6][8]

Experimental Determination of Solubility: Protocols & Methodologies

Accurate solubility data is critical for process design and optimization. The equilibrium shake-flask method is the most reliable technique for determining the thermodynamic solubility of a compound.[7]

The Equilibrium Shake-Flask Method

This method measures the concentration of a solute in a saturated solution after it has reached equilibrium with an excess of the solid solute.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid Ethyl 3-hydroxy-2-methylbenzoate to a series of vials or flasks, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vessels and agitate them at a constant, controlled temperature (e.g., 25°C) using a shaker or stirrer. Equilibration time is critical; 24 to 72 hours is typically sufficient for most systems to reach a stable state.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step to avoid including solid particles in the analysis. Common methods include:

    • Centrifugation: Pellet the excess solid at the bottom of the tube.

    • Filtration: Use a syringe filter (e.g., 0.22 µm PTFE) to separate the liquid phase. Ensure the filter material is compatible with the solvent.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant. The analytical method of choice depends on the compound's properties.

    • UV-Vis Spectroscopy: Suitable if the compound has a chromophore. A calibration curve of absorbance versus known concentrations must be prepared beforehand in the same solvent.

    • High-Performance Liquid Chromatography (HPLC): A highly accurate and specific method. A calibration curve is required. This method has the advantage of separating the analyte from any potential impurities.

  • Data Reporting: Express solubility in standard units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or mole fraction (χ).

Analytical Quantification: UV-Vis Spectroscopy Example
  • Stock Solution Preparation: Prepare a concentrated stock solution of Ethyl 3-hydroxy-2-methylbenzoate in the chosen solvent.

  • Calibration Standards: Create a series of dilutions from the stock solution to generate standards of known concentrations.

  • Spectra Acquisition: Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Plot absorbance versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c).

  • Sample Analysis: Measure the absorbance of the saturated filtrate (diluting if necessary to fall within the linear range of the curve) and use the calibration equation to calculate its concentration.

Diagram: Experimental Workflow for Solubility Determination

The following diagram illustrates the generalized workflow for the experimental determination of solubility using the shake-flask method.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result prep Add excess solute to known volume of solvent equil Agitate at constant temperature (24-72h) prep->equil Achieve Equilibrium sep Centrifugation or Filtration (e.g., 0.22 µm filter) equil->sep Isolate Saturated Solution quant Analyze supernatant concentration (HPLC or UV-Vis) sep->quant Prepare for Analysis result Solubility Data quant->result Calculate Concentration

Caption: Workflow for Equilibrium Solubility Determination.

Solubility Profile of Ethyl 3-hydroxy-2-methylbenzoate in Common Organic Solvents

While specific quantitative data for this compound is not widely published, a qualitative and semi-quantitative profile can be predicted based on its molecular structure and the properties of common solvents.

Diagram: Factors Influencing Solubility

This diagram shows the relationship between solute and solvent properties that determine solubility.

G solute Ethyl 3-hydroxy-2-methylbenzoate Polar Groups (-OH, -COO-) Nonpolar Groups (Aromatic, -CH3, -C2H5) interaction Solute-Solvent Interactions solute:f0->interaction H-Bonding, Dipole-Dipole solute:f1->interaction Dispersion Forces solvent Solvent Properties Polarity (Protic/Aprotic) H-Bonding (Donor/Acceptor) Dispersion Forces solvent:f0->interaction solvent:f1->interaction solvent:f2->interaction solubility Solubility interaction->solubility Determines

Caption: Interplay of Solute-Solvent Properties.

Predicted Solubility and Data Presentation:

The following table summarizes the expected solubility of Ethyl 3-hydroxy-2-methylbenzoate in various classes of organic solvents. The quantitative values are illustrative examples to demonstrate proper data presentation and are not experimental results.

SolventSolvent ClassKey Interaction TypePredicted SolubilityIllustrative Value ( g/100 mL @ 25°C)
MethanolPolar ProticHydrogen BondingHigh45.5
EthanolPolar ProticHydrogen BondingHigh40.2
AcetonePolar AproticDipole-DipoleHigh38.7
Ethyl AcetatePolar AproticDipole-DipoleMedium-High25.1
DichloromethanePolar AproticDipole-DipoleMedium15.8
TolueneNonpolar AromaticDispersion ForcesLow-Medium8.3
HexaneNonpolar AliphaticDispersion ForcesLow< 1.0

Causality behind Predictions:

  • High Solubility in Alcohols (Methanol, Ethanol): These solvents are polar and act as both hydrogen bond donors and acceptors, allowing for strong interactions with both the hydroxyl and ester groups of the solute.

  • High Solubility in Ketones (Acetone): Acetone is a strong polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the solute's hydroxyl group, leading to good solubility.

  • Medium-High Solubility in Esters (Ethyl Acetate): The principle of "like dissolves like" applies here, as both solute and solvent are esters. However, as a less polar solvent than acetone, its solvating power is slightly reduced.

  • Low to Medium Solubility in Nonpolar Solvents (Toluene, Hexane): The polar functional groups of Ethyl 3-hydroxy-2-methylbenzoate are not well-solvated by nonpolar solvents. The energy required to break the solute's crystal lattice and hydrogen bonds is not sufficiently compensated by the weak solute-solvent dispersion forces, resulting in limited solubility.[7][8][9]

Conclusion and Future Outlook

The solubility of Ethyl 3-hydroxy-2-methylbenzoate is a complex function of its molecular structure, governed by its capacity for hydrogen bonding, dipole-dipole interactions, and dispersion forces. Its profile indicates high solubility in polar protic and aprotic solvents and limited solubility in nonpolar solvents. For drug development and chemical synthesis, this profile is critical for selecting appropriate solvents for reactions, crystallizations, and formulations.

While theoretical models like Hansen Solubility Parameters provide a valuable predictive framework, this guide underscores the necessity of empirical validation. The detailed shake-flask protocol provided herein serves as a robust standard for generating the precise, reliable solubility data required for advanced applications. Future work should focus on generating a comprehensive experimental dataset for this compound across a wider range of solvents and temperatures to further refine predictive models and support process scale-up and formulation design.[10]

References

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Galanakis, C. M., et al. (n.d.). Predicting the solubilization preference of natural phenols to different solvents. Retrieved from [Link]

  • Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • Cárdenas-García, V., et al. (2021). Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-hydroxy-6-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Dehaen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]

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Methodological & Application

Application Note and Protocol for the Synthesis of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-hydroxy-2-methylbenzoate is a valuable chemical intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, featuring a hydroxyl group and a methyl group on the benzene ring, offers multiple points for further functionalization. This document provides a detailed protocol for the synthesis of ethyl 3-hydroxy-2-methylbenzoate from 3-hydroxy-2-methylbenzoic acid via Fischer esterification. The causality behind the experimental choices, safety precautions, and a self-validating protocol are described to ensure reproducibility and a high yield of the desired product.

Chemical Reaction and Mechanism

The synthesis is achieved through a Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] In this specific case, 3-hydroxy-2-methylbenzoic acid is reacted with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, to yield ethyl 3-hydroxy-2-methylbenzoate and water.

Reaction Scheme:

The reaction is an equilibrium process.[2] To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the less expensive one (in this case, ethanol), is used.[1] The removal of water as it is formed can also shift the equilibrium to the right.[2]

The mechanism of the Fischer esterification involves several key steps[1][2]:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of water: A molecule of water is eliminated, and a protonated ester is formed.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Materials and Reagents

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantitySupplier/Grade
3-hydroxy-2-methylbenzoic acidC₈H₈O₃152.1510.0 gSigma-Aldrich, ≥98%
Ethanol (absolute)C₂H₅OH46.07100 mLFisher Scientific, ≥99.5%
Sulfuric acid (concentrated)H₂SO₄98.083 mLVWR, 95-98%
Diethyl ether(C₂H₅)₂O74.12200 mLEMD Millipore, ACS Grade
Saturated sodium bicarbonate solutionNaHCO₃84.01100 mLPrepared in-house
Anhydrous sodium sulfateNa₂SO₄142.0410 gAcros Organics, anhydrous

Safety Information

It is imperative to conduct this experiment in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-hydroxy-2-methylbenzoic acid: May cause skin and eye irritation.

  • Ethanol: Highly flammable liquid and vapor. Causes serious eye irritation.[3]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[4] Handle with extreme care.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

  • Ethyl 3-hydroxy-2-methylbenzoate: May be harmful if swallowed and may cause skin and respiratory irritation.[5]

Experimental Protocol

Reaction Setup
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g of 3-hydroxy-2-methylbenzoic acid.

  • Add 100 mL of absolute ethanol to the flask and stir until the acid is completely dissolved.

  • Carefully and slowly add 3 mL of concentrated sulfuric acid to the solution while stirring. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Attach a reflux condenser to the flask and place the setup in a heating mantle.

Reaction Execution
  • Heat the reaction mixture to a gentle reflux (approximately 80-85°C) and maintain this temperature for 4-6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The starting material (carboxylic acid) is more polar than the product (ester).

Work-up and Isolation
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold distilled water.

  • Transfer the aqueous mixture to a 500 mL separatory funnel.

  • Extract the aqueous layer with 3 x 75 mL portions of diethyl ether. Combine the organic extracts.

  • Wash the combined organic layers with 2 x 50 mL of a saturated sodium bicarbonate solution to neutralize any remaining acid and remove unreacted carboxylic acid. Be cautious of effervescence due to CO₂ evolution.

  • Wash the organic layer with 50 mL of brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and collect the filtrate in a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to obtain the crude ethyl 3-hydroxy-2-methylbenzoate.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 3-hydroxy-2-methylbenzoic acid in ethanol B 2. Add concentrated H₂SO₄ (catalyst) A->B C 3. Reflux for 4-6 hours B->C D 4. Quench with cold water C->D E 5. Extract with diethyl ether D->E F 6. Wash with NaHCO₃ solution E->F G 7. Wash with brine F->G H 8. Dry with Na₂SO₄ G->H I 9. Evaporate solvent H->I J 10. Purify by vacuum distillation or chromatography I->J K Product: Ethyl 3-hydroxy-2-methylbenzoate J->K

Caption: Experimental workflow for the synthesis of ethyl 3-hydroxy-2-methylbenzoate.

Expected Results

Following this protocol, a good to high yield of ethyl 3-hydroxy-2-methylbenzoate is expected. The final product should be a colorless to pale yellow oil or a low-melting solid. The purity of the compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
Low yieldIncomplete reactionIncrease reflux time or the amount of catalyst. Ensure the ethanol is anhydrous.
Loss of product during work-upEnsure complete extraction by performing multiple extractions. Avoid vigorous shaking during NaHCO₃ wash to prevent emulsion formation.
Product is an oil instead of a solidImpurities presentPurify the product by vacuum distillation or column chromatography.
Contamination with starting materialIncomplete reaction or insufficient washingIncrease reaction time or ensure thorough washing with sodium bicarbonate solution.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of ethyl 3-hydroxy-2-methylbenzoate from 3-hydroxy-2-methylbenzoic acid using the Fischer esterification method. By carefully following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further applications in drug development and scientific research. The provided rationale for each step and troubleshooting guide will aid in achieving a successful and high-yielding synthesis.

References

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Application Notes and Protocols: The Versatility of Ethyl 3-hydroxy-2-methylbenzoate as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Phenolic Ester

Ethyl 3-hydroxy-2-methylbenzoate is a polysubstituted aromatic compound that holds significant promise as a versatile starting material in the synthesis of a wide array of complex organic molecules. Its unique arrangement of a phenolic hydroxyl group, an ethyl ester, and a methyl group on the benzene ring provides a rich platform for a variety of chemical transformations. The interplay of these functional groups, particularly the directing effects of the hydroxyl and methyl groups, allows for regioselective modifications, making it an attractive building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and protocols for the use of ethyl 3-hydroxy-2-methylbenzoate in key organic transformations, offering insights into its reactivity and synthetic utility.

Application Note 1: Selective O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in ethyl 3-hydroxy-2-methylbenzoate is a prime site for modification, enabling the introduction of various alkyl or aryl ether functionalities. This O-alkylation is a fundamental step in protecting the hydroxyl group or in the synthesis of target molecules with specific ether linkages, which are common in pharmacologically active compounds. The reaction typically proceeds via a Williamson ether synthesis, where the phenoxide, generated in situ using a mild base, acts as a nucleophile towards an alkyl halide.

Protocol 1: General Procedure for O-Alkylation
  • Reaction Setup: To a solution of ethyl 3-hydroxy-2-methylbenzoate (1.0 eq.) in a polar aprotic solvent such as acetone or dimethylformamide (DMF) (0.2-0.5 M), add a suitable base (e.g., potassium carbonate, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (1.1-1.5 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

EntryAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl iodideK₂CO₃Acetone60695
2Ethyl bromideK₂CO₃DMF70892
3Benzyl bromideK₂CO₃Acetone60598
4Propargyl bromideCs₂CO₃DMF501289

Application Note 2: Synthesis of 2-Hydroxy-3-methylacetophenone Derivatives via Fries Rearrangement

The Fries rearrangement is a powerful tool for converting aryl esters into hydroxyaryl ketones, which are valuable intermediates in the synthesis of flavonoids, chromones, and other heterocyclic systems.[1][2] By first acylating the phenolic hydroxyl group of ethyl 3-hydroxy-2-methylbenzoate and then subjecting the resulting diester to a Lewis acid-catalyzed rearrangement, one can selectively introduce an acetyl group onto the aromatic ring, ortho or para to the hydroxyl group. The directing effect of the 2-methyl group is expected to favor acylation at the C4 and C6 positions.

Protocol 2: Two-Step Synthesis of Ethyl 4-acetyl-3-hydroxy-2-methylbenzoate

Step A: O-Acetylation

  • To a solution of ethyl 3-hydroxy-2-methylbenzoate (1.0 eq.) in dichloromethane, add triethylamine (1.5 eq.) and cool to 0 °C.

  • Slowly add acetyl chloride (1.2 eq.) and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours until TLC indicates complete consumption of the starting material.

  • Quench the reaction with water and separate the organic layer. Wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate in vacuo to afford ethyl 3-acetoxy-2-methylbenzoate, which can be used in the next step without further purification.

Step B: Fries Rearrangement

  • To a cooled (0 °C) suspension of aluminum chloride (AlCl₃, 2.5 eq.) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add the crude ethyl 3-acetoxy-2-methylbenzoate from Step A (1.0 eq.) portion-wise.

  • Slowly warm the mixture to room temperature and then heat to 60-80 °C for 4-8 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography to isolate the desired ethyl 4-acetyl-3-hydroxy-2-methylbenzoate and its C6-acylated isomer.

Fries_Rearrangement_Workflow start Ethyl 3-hydroxy-2-methylbenzoate step1 O-Acetylation (Acetyl Chloride, Et3N) start->step1 intermediate1 Ethyl 3-acetoxy-2-methylbenzoate step1->intermediate1 step2 Fries Rearrangement (AlCl3, heat) intermediate1->step2 product Ethyl 4-acetyl-3-hydroxy-2-methylbenzoate (o-hydroxyaryl ketone) step2->product

Caption: Workflow for the synthesis of an o-hydroxyaryl ketone.

Application Note 3: Synthesis of Chromones via Kostanecki-Robinson Reaction

Chromones are a class of oxygen-containing heterocyclic compounds with a wide range of biological activities.[3][4] The Kostanecki-Robinson reaction provides a direct route to substituted chromones from o-hydroxyaryl ketones.[3][5] The ethyl 4-acetyl-3-hydroxy-2-methylbenzoate synthesized via the Fries rearrangement is an ideal precursor for this transformation.

Protocol 3: Synthesis of a Substituted Chromone
  • A mixture of ethyl 4-acetyl-3-hydroxy-2-methylbenzoate (1.0 eq.), an acid anhydride (e.g., acetic anhydride, 3.0 eq.), and the sodium salt of the corresponding acid (e.g., sodium acetate, 2.0 eq.) is heated at 150-180 °C for 6-10 hours.

  • After cooling, the reaction mixture is poured into ice-water and stirred until the excess anhydride is hydrolyzed.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield the desired chromone derivative.

Kostanecki_Robinson_Reaction start Ethyl 4-acetyl-3-hydroxy- 2-methylbenzoate reagents Acetic Anhydride, Sodium Acetate, Heat start->reagents product Substituted Chromone reagents->product

Caption: Synthesis of a chromone derivative.

Application Note 4: Direct Synthesis of Coumarins via Pechmann Condensation

Coumarins are another important class of benzopyrones with diverse biological activities. The Pechmann condensation is a widely used method for their synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions.[6][7][8][9][10] Ethyl 3-hydroxy-2-methylbenzoate can directly participate in this reaction to yield substituted coumarin derivatives. The electron-donating hydroxyl and methyl groups activate the aromatic ring for electrophilic attack.

Protocol 4: Synthesis of a 4-Methylcoumarin Derivative
  • To a mixture of ethyl 3-hydroxy-2-methylbenzoate (1.0 eq.) and ethyl acetoacetate (1.2 eq.), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15).

  • Heat the reaction mixture to 100-120 °C with stirring for 2-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-water.

  • The solid product is collected by filtration, washed thoroughly with water to remove the acid, and then with a cold sodium bicarbonate solution.

  • Recrystallize the crude product from ethanol to obtain the pure coumarin derivative.

Application Note 5: One-Pot Synthesis of Benzofurans

Benzofurans are a key heterocyclic motif found in many natural products and pharmaceuticals. A convenient one-pot synthesis involves the reaction of a phenol with an α-haloketone.[11][12][13][14][15]

Protocol 5: Synthesis of a Substituted Benzofuran
  • Under an inert atmosphere, dissolve ethyl 3-hydroxy-2-methylbenzoate (1.0 eq.) in a suitable solvent like 1,2-dichloroethane.

  • Cool the solution to 0 °C and add titanium tetrachloride (TiCl₄, 1.5 eq.) dropwise.

  • After stirring for 15 minutes, add an α-haloketone (e.g., 2-chloroacetone, 1.2 eq.) and allow the reaction to warm to room temperature.

  • Heat the mixture to 60-80 °C and stir for 12-24 hours.

  • Cool the reaction and quench by the slow addition of water.

  • Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After concentration, purify the residue by column chromatography to yield the desired benzofuran derivative.

Benzofuran_Synthesis_Workflow start Ethyl 3-hydroxy-2-methylbenzoate reagents + α-Haloketone (TiCl4) start->reagents product Substituted Benzofuran reagents->product

Caption: One-pot synthesis of a benzofuran derivative.

References

Sources

Application Notes and Protocols: Electrophilic Aromatic Substitution Reactions of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of ethyl 3-hydroxy-2-methylbenzoate, a key intermediate in the synthesis of complex organic molecules. We delve into the underlying principles governing the regioselectivity of these reactions, dictated by the electronic interplay of the hydroxyl, methyl, and ethyl ester substituents. Detailed, field-proven protocols for key transformations—including halogenation, nitration, sulfonation, and Friedel-Crafts acylation—are presented. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction: The Synthetic Potential of Ethyl 3-hydroxy-2-methylbenzoate

Ethyl 3-hydroxy-2-methylbenzoate is a substituted derivative of salicylic acid, a structural motif found in numerous pharmaceuticals and biologically active compounds.[1][2] Its utility in organic synthesis stems from the presence of multiple functional groups on an aromatic scaffold, offering numerous avenues for chemical modification. Understanding its reactivity towards electrophiles is crucial for the strategic design of synthetic routes to more complex target molecules.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings.[3] In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a high-energy carbocation intermediate known as a sigma complex or arenium ion. The rate and orientation of this substitution are profoundly influenced by the substituents already present on the ring.[4]

Guiding Principles: Regioselectivity and Substituent Effects

The outcome of electrophilic attack on the ethyl 3-hydroxy-2-methylbenzoate ring is governed by the cumulative electronic effects of its three substituents. The directing influence of each group must be considered to predict the favored position of substitution.

  • Hydroxyl (-OH) Group : The hydroxyl group is a powerful activating, ortho, para-director.[4][5] Through its +M (mesomeric) effect, it donates lone-pair electron density into the aromatic π-system, particularly at the positions ortho (C4) and para (C6) to itself. This effect strongly outweighs its -I (inductive) electron-withdrawing effect.[6][7]

  • Methyl (-CH₃) Group : The methyl group is a weak activating, ortho, para-director. It donates electron density primarily through a +I (inductive) effect and hyperconjugation.[5]

  • Ethyl Ester (-COOEt) Group : The ester group is a deactivating, meta-director.[5] Both its -I and -M effects withdraw electron density from the ring, making the ring less nucleophilic and directing incoming electrophiles to the positions meta (C3, C5) to itself.[8][9]

Synergistic and Antagonistic Effects:

The combined influence of these groups points towards a highly regioselective outcome. The hydroxyl group is the most powerful activating director, strongly favoring substitution at the C4 and C6 positions. The methyl group provides weaker reinforcement for substitution at C4 and C6. Conversely, the deactivating ester group directs towards C5.

However, the positions are not equivalent:

  • C6-Position : While para to the strongly activating -OH group, this position is sterically hindered by the adjacent methyl group.

  • C4-Position : This position is ortho to the -OH group and the -CH₃ group, making it electronically activated.

  • C5-Position : This position is meta to the deactivating ester group, which is favorable for that substituent, but more importantly, it is ortho to the powerful hydroxyl director.

Considering the potent activating and directing nature of the hydroxyl group, electrophilic substitution is overwhelmingly favored at the positions ortho and para to it. Given the steric hindrance at C6, the most probable sites for electrophilic attack are C4 and, to a lesser extent, C5. The precise outcome can be tuned by the choice of electrophile and reaction conditions. For instance, in the bromination of the analogous methyl 3-hydroxy-2-methylbenzoate, substitution occurs regioselectively at the C5 position.[10]

Caption: Directing influences on ethyl 3-hydroxy-2-methylbenzoate.

Application Protocols for Electrophilic Substitution

The following sections provide detailed protocols for common and synthetically useful electrophilic aromatic substitution reactions.

Halogenation: Introduction of Bromo- and Chloro- Substituents

Halogenation is a key transformation for introducing a versatile functional handle onto the aromatic ring, enabling subsequent cross-coupling reactions or other modifications. Due to the highly activated nature of the phenolic ring, halogenation can often proceed without a Lewis acid catalyst.[11]

Causality and Insights: The hydroxyl group strongly activates the ring, making it susceptible to polyhalogenation. To achieve mono-substitution, mild conditions, controlled stoichiometry of the halogenating agent, and low temperatures are essential. The choice of solvent can also influence reactivity and selectivity.

Protocol: Regioselective Bromination

This protocol is adapted from the regioselective bromination of the analogous methyl ester.[10]

  • Reaction Setup : Dissolve ethyl 3-hydroxy-2-methylbenzoate (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purification : Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired bromo-substituted product.

ParameterCondition/ReagentRationale
Halogenating Agent N-Bromosuccinimide (NBS) or Br₂NBS is a milder source of electrophilic bromine, reducing side reactions.
Solvent Dichloromethane (DCM), Acetic AcidProvides good solubility for reactants and is relatively inert.
Temperature 0 °C to room temperatureControls reaction rate and minimizes potential for over-halogenation.
Expected Product Ethyl 5-bromo-3-hydroxy-2-methylbenzoateSubstitution at the C5 position is favored.[10]
Nitration: Synthesis of Nitroaromatic Intermediates

Nitration introduces the nitro (-NO₂) group, a versatile functional group that can be reduced to an amine or used as a strong electron-withdrawing group. The nitration of phenols requires careful control to prevent oxidation and the formation of undesired byproducts like benzoquinones.[12] Using milder nitrating agents or heterogeneous conditions can improve yields and safety.[13][14]

Causality and Insights: The classic nitrating mixture (HNO₃/H₂SO₄) generates the highly reactive nitronium ion (NO₂⁺).[8][15] For an activated substrate like a phenol, this can be too harsh. Dilute nitric acid, sometimes with a phase-transfer catalyst, or solid-supported reagents like Mg(HSO₄)₂/NaNO₃ on wet SiO₂, provide a milder, more controlled in situ generation of the electrophile.[14][16]

Protocol: Mild Nitration using a Heterogeneous System

This protocol is based on methods developed for the mild nitration of substituted phenols.[14]

  • Reagent Preparation : In a round-bottom flask, prepare a suspension of magnesium bis(hydrogen sulfate) (Mg(HSO₄)₂, 1.0 eq.), sodium nitrate (NaNO₃, 1.0 eq.), and wet silica gel (50% w/w) in dichloromethane (CH₂Cl₂).

  • Reaction Initiation : Add ethyl 3-hydroxy-2-methylbenzoate (1.0 eq.) to the stirred suspension at room temperature.

  • Reaction Monitoring : Stir the heterogeneous mixture vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.

  • Workup : Upon completion, filter the reaction mixture to remove the solid reagents. Wash the residue with dichloromethane.

  • Purification : Combine the filtrate and washings. Dry the organic solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude nitrated product, which can be further purified by column chromatography.

ParameterCondition/ReagentRationale
Nitrating Agent Mg(HSO₄)₂ / NaNO₃ / Wet SiO₂Mild, heterogeneous system for in situ generation of HNO₃, minimizing oxidation.[14]
Solvent Dichloromethane (CH₂Cl₂)Inert solvent that facilitates the heterogeneous reaction.
Temperature Room TemperatureMild conditions are sufficient due to the activated nature of the substrate.
Expected Product Ethyl 3-hydroxy-2-methyl-4-nitrobenzoate and/or -6-nitrobenzoateSubstitution is directed by the powerful -OH group to the ortho/para positions.
Sulfonation: Introducing the Sulfonic Acid Group

Aromatic sulfonation introduces a sulfonic acid (-SO₃H) group, which is valuable for increasing the water solubility of compounds and as a protecting or directing group.[17] The reaction is typically performed with concentrated or fuming sulfuric acid and is notably reversible.[17]

Causality and Insights: The electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form.[18] The reversibility of the reaction can be exploited; sulfonation is favored in concentrated acid, while desulfonation occurs in hot, dilute aqueous acid.[17] This allows the -SO₃H group to be used as a temporary blocking group to direct other electrophiles to different positions.

Protocol: Direct Sulfonation

  • Reaction Setup : Carefully add ethyl 3-hydroxy-2-methylbenzoate (1.0 eq.) to an excess of concentrated sulfuric acid (H₂SO₄) at 0 °C in a flask equipped with a stirrer.

  • Reaction Conditions : Allow the mixture to warm to room temperature and stir for several hours. Gentle heating may be required to drive the reaction to completion.

  • Reaction Monitoring : Monitor the reaction by taking a small aliquot, quenching it in water, and analyzing by TLC or HPLC.

  • Workup : Carefully pour the reaction mixture over crushed ice. The sulfonic acid product, being highly polar, may precipitate or remain in the aqueous solution.

  • Isolation : Isolate the product by filtration if it precipitates. If it is water-soluble, it can be isolated as a salt (e.g., by neutralizing with BaCO₃ or NaOH).

ParameterCondition/ReagentRationale
Sulfonating Agent Concentrated H₂SO₄ or Fuming H₂SO₄ (oleum)Provides the SO₃ electrophile. Oleum is more reactive.
Temperature 0 °C to 100 °CHigher temperatures favor sulfonation but must be controlled.
Workup Quenching on iceThe reaction is stopped, and the product is precipitated or dissolved.
Expected Product Ethyl 3-hydroxy-2-methyl-4-sulfonylbenzoateSubstitution is expected at the least hindered, activated position ortho to the -OH group.
Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

Friedel-Crafts acylation is a reliable method for forming C-C bonds by introducing an acyl group (-COR) to the aromatic ring.[19] The reaction typically requires a Lewis acid catalyst, such as AlCl₃, to activate the acylating agent (an acyl halide or anhydride).[20] The resulting aryl ketone is a valuable synthetic intermediate.

Causality and Insights: The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. A stoichiometric amount of catalyst is often needed because the Lewis acid complexes with the product ketone. The presence of the -OH group can complicate the reaction by complexing with the Lewis acid, requiring more than one equivalent of the catalyst.

Protocol: Friedel-Crafts Acylation

  • Reaction Setup : Suspend anhydrous aluminum chloride (AlCl₃, 2.5 eq.) in a dry solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen). Cool the suspension to 0 °C.

  • Reagent Addition : Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) to the suspension. Then, add a solution of ethyl 3-hydroxy-2-methylbenzoate (1.0 eq.) in the same solvent dropwise.

  • Reaction Conditions : Allow the reaction to stir at 0 °C and then warm to room temperature. It may be necessary to heat the reaction to drive it to completion.

  • Reaction Monitoring : Monitor the formation of the product by TLC or HPLC.

  • Workup : Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Purification : Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or recrystallization.

ParameterCondition/ReagentRationale
Acylating Agent Acetyl chloride (CH₃COCl) or Acetic anhydrideCommon, reactive sources of the acyl group.
Catalyst Aluminum chloride (AlCl₃)Strong Lewis acid required to generate the acylium ion.[20]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Inert solvents for Friedel-Crafts reactions.
Expected Product Ethyl 4-acetyl-3-hydroxy-2-methylbenzoateAcylation is expected at the activated C4 position.

General Experimental Workflow

The successful execution of the protocols described above generally follows a standardized workflow from reaction to purification.

G A 1. Reaction Setup (Reactant, Solvent, Inert Atm.) B 2. Reagent Addition (Electrophile, Catalyst) - Controlled Temperature A->B C 3. Reaction Monitoring (TLC, HPLC, GC) B->C D 4. Reaction Quench (e.g., Water, Na₂S₂O₃, Ice/HCl) C->D Upon Completion E 5. Workup & Extraction (Phase Separation, Washing) D->E F 6. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Column Chromatography, Recrystallization) F->G H 8. Characterization (NMR, MS, IR) G->H

Caption: General workflow for electrophilic aromatic substitution.

Conclusion

Ethyl 3-hydroxy-2-methylbenzoate is a highly activated aromatic substrate that undergoes electrophilic aromatic substitution with a high degree of regioselectivity. The potent ortho, para-directing hydroxyl group is the primary controller of reactivity, directing incoming electrophiles mainly to the C4 and C5 positions. By carefully selecting reagents and controlling reaction conditions, chemists can selectively introduce a wide range of functional groups, including halogens, nitro, sulfonic acid, and acyl moieties. The protocols and principles outlined in this guide provide a robust framework for utilizing this versatile building block in the synthesis of advanced intermediates for the pharmaceutical and agrochemical industries.

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Application Notes and Protocols: Ethyl 3-hydroxy-2-methylbenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 3-hydroxy-2-methylbenzoate is a substituted aromatic carboxylic acid ester that serves as a valuable and versatile starting material in medicinal chemistry. Its true potential is unlocked when it is recognized as a direct precursor to 3-hydroxy-2-methylbenzoic acid, a critical building block in the synthesis of potent therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 3-hydroxy-2-methylbenzoate, with a specific focus on its role in the development of HIV protease inhibitors, exemplified by the FDA-approved drug, Nelfinavir.

The strategic importance of the 3-hydroxy-2-methylbenzoic acid moiety lies in its ability to form key interactions within the active site of biological targets. In the context of HIV protease inhibitors, this fragment plays a crucial role in binding to the enzyme, contributing to the overall potency and efficacy of the drug.[1][2] This guide will detail the synthetic route from Ethyl 3-hydroxy-2-methylbenzoate to Nelfinavir, provide protocols for relevant biological assays, and explain the scientific rationale behind the experimental choices.

I. The Strategic Importance of the 3-Hydroxy-2-methylbenzoic Acid Scaffold

The 2-methyl-3-hydroxybenzamide substructure is a key component of the HIV protease inhibitor Nelfinavir.[1] HIV protease is an aspartic protease essential for the life cycle of the human immunodeficiency virus (HIV).[3] It cleaves newly synthesized viral polyproteins into mature, functional proteins required for the assembly of infectious virions.[3] Inhibition of this enzyme leads to the production of non-infectious viral particles, thus halting the progression of the infection.[3][4]

The design of HIV protease inhibitors often involves creating molecules that mimic the natural peptide substrates of the enzyme but are resistant to cleavage.[5] The hydroxyl group of the inhibitor is designed to interact with the catalytic aspartate residues (Asp25 and Asp25') in the active site of the protease through hydrogen bonding.[1] The 2-methyl-3-hydroxybenzamide moiety in Nelfinavir provides a rigid scaffold that correctly positions the crucial hydroxyl group for this interaction, contributing significantly to the inhibitor's binding affinity and efficacy.

II. Synthetic Protocols: From Starting Material to Active Pharmaceutical Ingredient

The journey from Ethyl 3-hydroxy-2-methylbenzoate to a potent HIV protease inhibitor like Nelfinavir involves a multi-step synthetic sequence. The initial and pivotal step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Protocol 1: Hydrolysis of Ethyl 3-hydroxy-2-methylbenzoate to 3-hydroxy-2-methylbenzoic acid

This protocol outlines the alkaline hydrolysis of the ethyl ester to yield the carboxylic acid, a fundamental transformation in this synthetic pathway.[6][7][8][9]

Materials:

  • Ethyl 3-hydroxy-2-methylbenzoate

  • Sodium hydroxide (NaOH) solution (10%)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • pH paper

Procedure:

  • In a 50 mL round-bottom flask, combine 1 mL of Ethyl 3-hydroxy-2-methylbenzoate with 10 mL of 10% aqueous sodium hydroxide solution.[7]

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux using a heating mantle for approximately 30 minutes, or until the oily droplets of the ester are no longer visible.[7]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled solution to a 250 mL beaker and cool further in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of 3-hydroxy-2-methylbenzoic acid will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold water and allow them to air dry.

Causality of Experimental Choices:

  • Alkaline Hydrolysis: The use of sodium hydroxide facilitates the saponification of the ester, a robust and high-yielding reaction.[8]

  • Reflux: Heating under reflux ensures that the reaction proceeds at a constant, elevated temperature without loss of solvent, driving the reaction to completion.[6]

  • Acidification: The carboxylic acid is liberated from its sodium salt by protonation with a strong acid. Cooling the solution before and during acidification maximizes the precipitation of the less soluble carboxylic acid.

Protocol 2: Synthesis of Nelfinavir from 3-hydroxy-2-methylbenzoic acid

The following is a generalized protocol for the coupling of 3-hydroxy-2-methylbenzoic acid with the core amine fragment of Nelfinavir. The synthesis of the core amine is complex and beyond the scope of this document.

Materials:

  • 3-hydroxy-2-methylbenzoic acid (from Protocol 1)

  • Nelfinavir core amine intermediate

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Dissolve 3-hydroxy-2-methylbenzoic acid (1.1 equivalents) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C.

  • Add the Nelfinavir core amine intermediate (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Nelfinavir.[2]

Causality of Experimental Choices:

  • DCC/HOBt Coupling: This is a standard and efficient method for amide bond formation. DCC activates the carboxylic acid, and HOBt is added to suppress side reactions and improve the efficiency of the coupling.[2]

  • Anhydrous Conditions: The reagents used are sensitive to moisture, so anhydrous conditions are necessary to prevent unwanted side reactions and ensure a high yield.

  • Chromatographic Purification: This is a standard technique to separate the desired product from any unreacted starting materials and byproducts.

III. Biological Evaluation: Assessing Antiviral Efficacy

Once a potential HIV protease inhibitor is synthesized, its biological activity must be evaluated. This typically involves in vitro assays to determine its ability to inhibit the HIV protease enzyme and to prevent viral replication in cell culture.

Protocol 3: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the direct inhibition of recombinant HIV-1 protease.[10][11]

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease substrate

  • Assay Buffer

  • Test compound (e.g., Nelfinavir derivative)

  • Positive control (e.g., Pepstatin A)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound (or control), and the recombinant HIV-1 protease solution.[11]

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to each well.[11]

  • Immediately measure the fluorescence in a kinetic mode for 60-90 minutes at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.[10]

  • The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Causality of Experimental Choices:

  • Fluorogenic Substrate: This provides a sensitive and continuous measure of enzyme activity, allowing for accurate determination of inhibition kinetics.

  • Kinetic Measurement: Monitoring the reaction over time provides more robust data than a single endpoint measurement.

  • IC50 Determination: This is a standard metric for quantifying the potency of an inhibitor.

Protocol 4: Cell-Based Antiviral Assay

This protocol provides a general outline for assessing the ability of a compound to inhibit HIV replication in a cell culture model.

Materials:

  • A suitable T-cell line (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Cell culture medium

  • Test compound

  • Positive control (e.g., a known antiretroviral drug)

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter cell line)

Procedure:

  • Seed the T-cells in a 96-well plate.

  • Add serial dilutions of the test compound and controls to the wells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plate at 37°C in a CO2 incubator for 3-7 days.

  • After the incubation period, collect the cell supernatant.

  • Quantify the extent of viral replication in the supernatant using a suitable method.

  • Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).

  • Simultaneously, assess the cytotoxicity of the compound on the same cell line to determine the CC50 value (the concentration that reduces cell viability by 50%).

  • Calculate the Selectivity Index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.

Causality of Experimental Choices:

  • T-cell Line: T-cells are a primary target of HIV infection, making them a relevant cell model.

  • Quantification of Viral Replication: Methods like p24 ELISA or RT assays directly measure viral components, providing a reliable readout of antiviral activity.

  • Selectivity Index: This is a critical parameter in drug development, as it indicates the specificity of the compound for the viral target over the host cells. A higher SI value is desirable.

IV. Data Presentation and Visualization

Table 1: Representative Biological Data for a Hypothetical Nelfinavir Analog
CompoundHIV-1 Protease IC50 (nM)Antiviral EC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Hypothetical Analog 1545>100>2222
Nelfinavir 220>100>5000
Diagram 1: Synthetic Pathway from Ethyl 3-hydroxy-2-methylbenzoate to Nelfinavir

Synthetic_Pathway A Ethyl 3-hydroxy-2-methylbenzoate B 3-hydroxy-2-methylbenzoic acid A->B NaOH, H2O, Reflux; then HCl D Nelfinavir B->D DCC, HOBt, DCM C Nelfinavir Core Amine C->D

Caption: Synthetic route to Nelfinavir.

Diagram 2: HIV-1 Protease Inhibition Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare serial dilutions of test compound and controls C Dispense buffer, compound/control, and enzyme into 96-well plate A->C B Prepare HIV-1 Protease and substrate solutions B->C D Incubate at 37°C C->D E Add fluorogenic substrate D->E F Measure fluorescence kinetically (Ex/Em = 330/450 nm) E->F G Calculate % inhibition F->G H Determine IC50 value G->H

Caption: Workflow for HIV-1 protease inhibition assay.

V. Conclusion

Ethyl 3-hydroxy-2-methylbenzoate, through its conversion to 3-hydroxy-2-methylbenzoic acid, represents a cornerstone for the synthesis of complex and highly active pharmaceutical agents. Its application in the development of the HIV protease inhibitor Nelfinavir underscores the importance of this chemical scaffold in modern drug discovery. The protocols and rationale presented herein provide a comprehensive framework for researchers to utilize this versatile starting material in their own medicinal chemistry programs, from initial synthesis to biological evaluation.

VI. References

  • HIV-1 Protease and Reverse Transcriptase Inhibitory Activities of Curcuma aeruginosa Roxb. Rhizome Extracts and the Phytochemical Profile Analysis: In Vitro and In Silico Screening. (2021). MDPI. [Link]

  • HIV protease inhibitors: a review of molecular selectivity and toxicity. (n.d.). PubMed Central. [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (n.d.). PubMed Central. [Link]

  • HIV protease inhibitors have been one of the big successes of rational drug design. Clare Sansom looks at the impact of structur. (n.d.). Chemistry World. [Link]

  • Alkyl hydroxybenzoic acid derivatives that inhibit HIV-1 protease dimerization. (n.d.). PubMed. [Link]

  • Alkyl Hydroxybenzoic Acid Derivatives that Inhibit HIV-1 Protease Dimerization. (2014). Journal of Medicinal Chemistry. [Link]

  • An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. (2010). PLOS ONE. [Link]

  • Syntheses of FDA Approved HIV Protease Inhibitors. (n.d.). PubMed Central. [Link]

  • Pepsin assay one of the easiest approach for prescreening of HIV-protease inhibitors. (2013). Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Novel Two-Round Phenotypic Assay for Protease Inhibitor Susceptibility Testing of Recombinant and Primary HIV-1 Isolates. (n.d.). ASM Journals. [Link]

  • Preparation of benzoic acid from ethyl benzoate. (n.d.). Royal Society of Chemistry. [Link]

  • Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors. (2023). MDPI. [Link]

  • Ethyl benzoate to Benzoic acid. (2021). YouTube. [Link]

  • Protease Inhibitors (HIV). (2017). LiverTox - NCBI Bookshelf. [Link]

  • In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. (n.d.). Quora. [Link]

  • Preparation of Benzoic Acid. (2020). YouTube. [Link]

  • Hydrolysis of ethyl benzoate. (n.d.). SSERC. [Link]

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Ethyl 3-hydroxy-2-methylbenzoate: A Versatile Precursor for the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note APN-2026-01

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of ethyl 3-hydroxy-2-methylbenzoate as a foundational precursor for the synthesis of diverse and biologically significant heterocyclic compounds. We present detailed, field-proven protocols for the synthesis of coumarins, chromones, and xanthones, elucidating the mechanistic rationale behind the experimental designs. This guide emphasizes the strategic advantages conferred by the unique substitution pattern of the starting material and offers validated, step-by-step methodologies to ensure reproducibility and high-yield outcomes.

Introduction: The Strategic Importance of Ethyl 3-hydroxy-2-methylbenzoate

Ethyl 3-hydroxy-2-methylbenzoate is a highly valuable, yet under-utilized, precursor in heterocyclic chemistry. Its unique structural arrangement—a phenolic hydroxyl group, an ethyl ester, and a methyl group on the aromatic ring—offers a powerful combination of reactive sites. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring for electrophilic substitution, while their specific placement provides regio-control in cyclization reactions. This strategic positioning makes it an ideal starting material for the construction of complex heterocyclic systems that are often the core scaffolds of pharmacologically active molecules.

This application note will explore the synthetic pathways to three major classes of oxygen-containing heterocyles:

  • Coumarins: Widely recognized for their anticoagulant, anti-inflammatory, and anti-cancer properties.

  • Chromones: Known for their diverse biological activities, including anti-inflammatory and anti-viral effects.

  • Xanthones: A class of compounds with significant anti-cancer, anti-bacterial, and anti-inflammatory potential.

We will provide detailed protocols and mechanistic insights for the synthesis of these key heterocyclic cores from ethyl 3-hydroxy-2-methylbenzoate.

Synthesis of 7-Hydroxy-8-methylcoumarins via Pechmann Condensation

The Pechmann condensation is a cornerstone of coumarin synthesis, typically involving the reaction of a phenol with a β-ketoester under acidic conditions.[1][2][3] Ethyl 3-hydroxy-2-methylbenzoate, with its phenolic hydroxyl group, is an excellent substrate for this reaction. The presence of the activating methyl group ortho to the hydroxyl group directs the initial transesterification and subsequent intramolecular cyclization.

Mechanistic Rationale

The reaction is proposed to proceed through a series of acid-catalyzed steps:

  • Transesterification: The phenolic hydroxyl group of ethyl 3-hydroxy-2-methylbenzoate attacks the carbonyl of the β-ketoester (e.g., ethyl acetoacetate), leading to a transesterification product.

  • Intramolecular Hydroxyalkylation: The activated aromatic ring then attacks the ketone carbonyl in an intramolecular electrophilic aromatic substitution.

  • Dehydration: The resulting tertiary alcohol undergoes acid-catalyzed dehydration to form the coumarin ring system.

The methyl group at the 2-position of the benzoate starting material ultimately resides at the 8-position of the coumarin ring, providing a direct route to 8-methyl substituted coumarins.

Experimental Protocol: Synthesis of 7-Hydroxy-4,8-dimethylcoumarin

This protocol details the synthesis of 7-hydroxy-4,8-dimethylcoumarin from ethyl 3-hydroxy-2-methylbenzoate and ethyl acetoacetate.

Materials:

  • Ethyl 3-hydroxy-2-methylbenzoate (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Ice-cold water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask, add ethyl 3-hydroxy-2-methylbenzoate (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add concentrated sulfuric acid (3-4 mL per 10 mmol of the benzoate) dropwise, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from aqueous ethanol to yield pure 7-hydroxy-4,8-dimethylcoumarin.

PrecursorProductCatalystConditionsYield
Ethyl 3-hydroxy-2-methylbenzoate & Ethyl acetoacetate7-Hydroxy-4,8-dimethylcoumarinConc. H₂SO₄Room Temp, 18-24hGood to Excellent

Table 1: Summary of the Pechmann condensation for the synthesis of 7-hydroxy-4,8-dimethylcoumarin.

Pechmann_Condensation cluster_start Starting Materials cluster_reaction Reaction cluster_process Workup & Purification cluster_product Final Product Ethyl_3_hydroxy_2_methylbenzoate Ethyl 3-hydroxy-2-methylbenzoate Reaction_Vessel Reaction Vessel (Round-bottom flask) Ethyl_3_hydroxy_2_methylbenzoate->Reaction_Vessel Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Reaction_Vessel Quenching Quenching in Ice Water Reaction_Vessel->Quenching Conc. H₂SO₄ Room Temp, 18-24h Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization from Ethanol/Water Filtration->Recrystallization Final_Product 7-Hydroxy-4,8-dimethylcoumarin Recrystallization->Final_Product

Figure 1: Workflow for the synthesis of 7-hydroxy-4,8-dimethylcoumarin.

Synthesis of 8-Methylchromones

The synthesis of chromones from ethyl 3-hydroxy-2-methylbenzoate can be achieved through a multi-step process involving an initial acylation followed by an acid-catalyzed intramolecular cyclization. This approach leverages the ester functionality as a directing group for the initial acylation.

Mechanistic Rationale
  • Fries Rearrangement or Friedel-Crafts Acylation: The phenolic ester can undergo a Fries rearrangement, or the corresponding phenol can be acylated via a Friedel-Crafts reaction to introduce an acyl group ortho to the hydroxyl group. The presence of the methyl group will influence the regioselectivity of this acylation.

  • Intramolecular Claisen Condensation and Cyclization: The resulting 1-(2-hydroxyaryl)-1,3-dione intermediate can then undergo an acid-catalyzed intramolecular cyclization and dehydration to form the chromone ring.[4]

Proposed Experimental Protocol: Synthesis of 2,8-Dimethylchromon-4-one

This protocol outlines a proposed synthesis of 2,8-dimethylchromon-4-one starting from ethyl 3-hydroxy-2-methylbenzoate.

Step 1: Acylation of Ethyl 3-hydroxy-2-methylbenzoate

Materials:

  • Ethyl 3-hydroxy-2-methylbenzoate (1.0 eq)

  • Acetyl chloride (1.2 eq)

  • Aluminum chloride (AlCl₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve ethyl 3-hydroxy-2-methylbenzoate in dry DCM.

  • Cool the solution in an ice bath and slowly add anhydrous AlCl₃.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and dilute HCl.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acylated intermediate.

Step 2: Cyclization to 2,8-Dimethylchromon-4-one

Materials:

  • Acylated intermediate from Step 1

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Add the crude acylated intermediate to a flask containing PPA or Eaton's reagent.

  • Heat the mixture with stirring to approximately 100-120°C for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and then a dilute sodium bicarbonate solution.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,8-dimethylchromon-4-one.

Chromone_Synthesis cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization Start_Material Ethyl 3-hydroxy-2-methylbenzoate Acylation Friedel-Crafts Acylation (Acetyl Chloride, AlCl₃) Start_Material->Acylation Intermediate Acylated Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization (PPA or Eaton's Reagent) Intermediate->Cyclization Product 2,8-Dimethylchromon-4-one Cyclization->Product

Figure 2: Two-step workflow for the synthesis of 2,8-dimethylchromon-4-one.

Synthesis of 1-Hydroxy-8-methylxanthones

Xanthones are typically synthesized through the cyclization of 2-phenoxybenzoic acids or via the Grover, Shah, and Shah reaction.[5][6] Starting from ethyl 3-hydroxy-2-methylbenzoate, a plausible route involves an initial coupling with a suitable substituted benzene derivative followed by an intramolecular Friedel-Crafts acylation.

Mechanistic Rationale
  • Ullmann Condensation or Nucleophilic Aromatic Substitution: The phenolic hydroxyl group of ethyl 3-hydroxy-2-methylbenzoate can be coupled with an ortho-halobenzoic acid derivative (e.g., 2-chlorobenzoic acid) in an Ullmann-type condensation to form a 2-phenoxybenzoic acid intermediate.

  • Intramolecular Friedel-Crafts Acylation: The resulting diaryl ether is then subjected to strong acid-catalyzed intramolecular Friedel-Crafts acylation, where the electron-rich phenol ring attacks the carboxylic acid (or its activated form) to form the xanthone core.[7][8] The ester group on the starting material would need to be hydrolyzed to the carboxylic acid prior to this step.

Proposed Experimental Protocol: Synthesis of 1-Hydroxy-8-methylxanthone

This protocol describes a proposed pathway for the synthesis of 1-hydroxy-8-methylxanthone.

Step 1: Hydrolysis of Ethyl 3-hydroxy-2-methylbenzoate

Materials:

  • Ethyl 3-hydroxy-2-methylbenzoate

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Ethanol/Water mixture

Procedure:

  • Reflux ethyl 3-hydroxy-2-methylbenzoate in an aqueous ethanolic solution of NaOH until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with dilute HCl to precipitate 3-hydroxy-2-methylbenzoic acid.

  • Filter the solid, wash with cold water, and dry.

Step 2: Ullmann Condensation

Materials:

  • 3-Hydroxy-2-methylbenzoic acid (from Step 1)

  • 2-Chlorobenzoic acid

  • Copper (I) oxide (Cu₂O) or other copper catalyst

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or other high-boiling polar solvent

Procedure:

  • In a flask, combine 3-hydroxy-2-methylbenzoic acid, 2-chlorobenzoic acid, K₂CO₃, and the copper catalyst in DMF.

  • Heat the mixture at reflux for several hours until the reaction is complete.

  • Cool the mixture, pour into water, and acidify to precipitate the 2-phenoxybenzoic acid derivative.

  • Filter, wash, and purify the intermediate.

Step 3: Intramolecular Friedel-Crafts Acylation

Materials:

  • 2-Phenoxybenzoic acid derivative (from Step 2)

  • Polyphosphoric acid (PPA) or Eaton's reagent

Procedure:

  • Heat the 2-phenoxybenzoic acid derivative in PPA or Eaton's reagent at a high temperature (e.g., 150-180°C) for a few hours.

  • Cool the reaction and pour it onto ice to precipitate the xanthone.

  • Filter the solid, wash thoroughly with water and a dilute base solution.

  • Recrystallize from a suitable solvent to obtain pure 1-hydroxy-8-methylxanthone.

StepReaction TypeKey ReagentsExpected Outcome
1Ester HydrolysisNaOH, HCl3-Hydroxy-2-methylbenzoic acid
2Ullmann Condensation2-Chlorobenzoic acid, Cu catalyst, K₂CO₃2-(2-carboxy-3-methylphenoxy)benzoic acid
3Intramolecular Friedel-Crafts AcylationPPA or Eaton's Reagent1-Hydroxy-8-methylxanthone

Table 2: Summary of the multi-step synthesis of 1-hydroxy-8-methylxanthone.

Xanthone_Synthesis Start Ethyl 3-hydroxy-2-methylbenzoate Step1 Step 1: Hydrolysis (NaOH, then HCl) Start->Step1 Intermediate1 3-Hydroxy-2-methylbenzoic acid Step1->Intermediate1 Step2 Step 2: Ullmann Condensation (2-Chlorobenzoic acid, Cu catalyst) Intermediate1->Step2 Intermediate2 2-Phenoxybenzoic acid derivative Step2->Intermediate2 Step3 Step 3: Intramolecular Friedel-Crafts Acylation (PPA or Eaton's Reagent) Intermediate2->Step3 Product 1-Hydroxy-8-methylxanthone Step3->Product

Figure 3: Multi-step workflow for the synthesis of 1-hydroxy-8-methylxanthone.

Conclusion

Ethyl 3-hydroxy-2-methylbenzoate serves as a potent and versatile precursor for the synthesis of a range of medicinally important heterocyclic compounds. The protocols and mechanistic discussions provided in this application note offer a solid foundation for researchers to explore the synthesis of substituted coumarins, chromones, and xanthones. The strategic placement of the hydroxyl, methyl, and ester groups on the starting material allows for controlled and predictable synthetic outcomes, making it an invaluable tool in the design and development of novel chemical entities.

References

  • Ewies, F. E., et al. (2014). Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
  • JETIR (2019).
  • Reddy, B. M., et al. (2020). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 5(3), 1367–1376.
  • Larock, R. C., & Dong, D. (2008). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates. Tetrahedron Letters, 49(29-30), 4435–4438.
  • Nguyen, T. N., et al. (2025). Synthesis of some novel coumarin-pyrimidine hybrid compounds from 8- and 6-acetyl-7-hydroxy-4-methylcoumarin. Arkivoc, 2025(5), 123-137.
  • Bayer AG. (1999). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic. U.S.
  • Dabiri, M., et al. (2007). Synthesis of coumarins by the reaction of phenols with β-ketoesters in the presence of 40 mol% of alum. Monatshefte für Chemie - Chemical Monthly, 138(10), 1079-1082.
  • Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones. Part IV. A New Synthesis of Hydroxyxanthones and Hydroxybenzophenones. Journal of the Chemical Society, 3982-3985.
  • Asian Publication Corporation. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. Asian Journal of Chemistry, 35(4), 771-791.
  • Pinto, M. M. M., & Sousa, M. E. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479.
  • Taylor & Francis Online. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2470.
  • ResearchGate. (n.d.). Preparation of 3‐Hydroxy chromone Using MCPBA. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 4-methyl-7-hydroxy-8-acetyl-coumarin. Retrieved from [Link]

  • Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447-2479.
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  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. Retrieved from [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 6889–6901.
  • MDPI. (2021).
  • Indian Academy of Sciences. (1955). Substitution in resorcinol nucleus. Proceedings of the Indian Academy of Sciences - Section A, 41(4), 141-146.
  • PubMed. (2005). Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-79.
  • ResearchGate. (2006). Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. Retrieved from [Link]

  • ResearchGate. (2019). The molecular mechanism for the Pechmann reaction of resorcinol and ethyl acetoacetate with H‐Beta zeolite. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of 7-Hydroxy-4-Methylcoumarin. Retrieved from [Link]

  • Taylor & Francis Online. (2021). New 3-O-substituted xanthone derivatives as promising acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 475-484.
  • Royal Society of Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29635-29676.
  • ACS Publications. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. ACS Omega, 7(39), 34789–34797.
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  • PubMed Central. (2015). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. Molecules, 20(10), 18878–18919.
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The Art of the Ester: A Detailed Guide to the Esterification of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organic synthesis, particularly within drug discovery and materials science, the esterification of substituted benzoic acids represents a cornerstone transformation. The introduction of an ester moiety can profoundly influence a molecule's pharmacokinetic profile, chemical reactivity, and physical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key esterification protocols, delving into the mechanistic rationale behind procedural choices to empower effective and efficient synthesis.

Introduction: Navigating the Esterification Landscape

The choice of an esterification method is dictated by the specific characteristics of the substituted benzoic acid and the alcohol, including steric hindrance, the presence of sensitive functional groups, and desired reaction scale. This document will explore four principal strategies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, the stereospecific Mitsunobu Reaction, and modern Microwave-Assisted techniques. Each protocol is presented with an emphasis on understanding the "why" behind the "how," ensuring robust and reproducible outcomes.

I. Fischer-Speier Esterification: The Workhorse of Ester Synthesis

The Fischer-Speier esterification is a long-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is an equilibrium-driven process, making the management of the water byproduct a critical factor for achieving high yields.[3]

Mechanistic Insight

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then eliminates a molecule of water to form the ester.

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH Substituted Benzoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H⁺ ROH Alcohol H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + ROH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Ester Protonated_Ester->Ester - H⁺ H2O H₂O H_plus_regen H⁺ (Catalyst)

Caption: Workflow for Fischer-Speier Esterification.

When to Choose Fischer Esterification:
  • Robust Substrates: Ideal for benzoic acids and alcohols that are stable to strong acidic conditions and high temperatures.

  • Scalability: The use of inexpensive reagents and solvents makes it suitable for large-scale synthesis.

  • Primary and Secondary Alcohols: The reaction is most efficient with primary and secondary alcohols. Tertiary alcohols are prone to elimination under these conditions.[1]

Protocol: Synthesis of Methyl Benzoate

Materials:

  • Benzoic acid (610 mg)

  • Methanol (25 mL)

  • Concentrated Sulfuric Acid (0.1 mL)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Dissolve benzoic acid in methanol in a round-bottom flask.[5]

  • Slowly and cautiously add concentrated sulfuric acid to the solution.[5]

  • Heat the reaction mixture to reflux (approximately 65°C) and stir until the reaction is complete (monitor by TLC).[5]

  • Remove the solvent under reduced pressure.[5]

  • Dissolve the residue in ethyl acetate.[5]

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine.[5]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl benzoate.[5]

ReactantMolar Mass ( g/mol )Amount (mg)Moles (mmol)Equivalents
Benzoic Acid122.126105.01.0
Methanol32.04--Solvent/Excess
H₂SO₄98.08--Catalytic

II. Steglich Esterification: A Mild Approach for Sensitive Substrates

The Steglich esterification offers a significant advantage for substrates that are sensitive to the harsh conditions of the Fischer method.[6] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, allowing the reaction to proceed at room temperature.[7][8]

Mechanistic Insight

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] DMAP, a superior nucleophile to the alcohol, then reacts with this intermediate to form a reactive acylpyridinium species ("active ester").[6][9] This intermediate is not prone to the side reactions that can affect the O-acylisourea and readily reacts with the alcohol to form the desired ester and dicyclohexylurea (DCU), a stable byproduct.[6]

Steglich_Esterification cluster_reactants Reactants cluster_products Products RCOOH Substituted Benzoic Acid O_acylisourea O-acylisourea Intermediate RCOOH->O_acylisourea + DCC ROH Alcohol DCC DCC DMAP DMAP (Catalyst) Acylpyridinium Acylpyridinium Intermediate O_acylisourea->Acylpyridinium + DMAP Ester Ester Acylpyridinium->Ester + ROH DCU DCU

Caption: Key intermediates in Steglich Esterification.

When to Choose Steglich Esterification:
  • Acid-Labile Substrates: The mild, neutral conditions are ideal for molecules with acid-sensitive functional groups.[6][9]

  • Sterically Hindered Substrates: This method is effective for the esterification of sterically demanding benzoic acids and alcohols.[6]

  • Room Temperature Reactions: The ability to run the reaction at ambient temperature is beneficial for thermally unstable compounds.[7]

Protocol: General Procedure for Steglich Esterification

Materials:

  • Substituted benzoic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted benzoic acid, alcohol, and DMAP in DCM in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC in DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

ReagentEquivalentsPurpose
Substituted Benzoic Acid1.0Substrate
Alcohol1.2Substrate
DCC1.1Coupling Agent
DMAP0.1Catalyst

III. Mitsunobu Reaction: Precision Esterification with Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry.[10][11] It employs triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

Mechanistic Insight

The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[13] This betaine is then protonated by the benzoic acid.[11] The alcohol then attacks the activated phosphonium species, leading to the formation of an alkoxyphosphonium salt. In the final, stereochemistry-defining step, the carboxylate anion displaces the triphenylphosphine oxide in an Sₙ2 fashion, resulting in the ester with inverted stereochemistry at the alcohol's chiral center.[14]

Mitsunobu_Reaction cluster_reactants Reactants cluster_products Products RCOOH Substituted Benzoic Acid ROH Alcohol PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DEAD DEAD DEAD Protonated_Betaine Protonated Betaine Betaine->Protonated_Betaine + RCOOH Alkoxyphosphonium Alkoxyphosphonium Salt Protonated_Betaine->Alkoxyphosphonium + ROH Ester Ester (Inverted) Alkoxyphosphonium->Ester + RCOO⁻ (Sₙ2) TPPO TPPO Hydrazine_deriv Hydrazine Derivative

Caption: Stereochemical inversion in the Mitsunobu Reaction.

When to Choose the Mitsunobu Reaction:
  • Stereochemical Inversion: When inversion of a stereocenter at a secondary alcohol is required.[11]

  • Mild Conditions: The reaction proceeds under neutral conditions and at low temperatures, making it suitable for sensitive substrates.[15]

  • Functional Group Tolerance: The Mitsunobu reaction is tolerant of a wide range of functional groups.

Protocol: General Procedure for Mitsunobu Esterification

Materials:

  • Alcohol (1.0 equiv)

  • Substituted benzoic acid (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the alcohol, substituted benzoic acid, and triphenylphosphine in anhydrous THF in a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask.[12]

  • Cool the solution to 0°C in an ice bath.[12]

  • Slowly add the DEAD or DIAD dropwise to the stirred solution.[12]

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).[12]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the ester from triphenylphosphine oxide and the hydrazine byproduct.

ReagentEquivalentsPurpose
Alcohol1.0Substrate
Substituted Benzoic Acid1.2Nucleophile
PPh₃1.5Redox Reagent
DEAD/DIAD1.5Redox Reagent

IV. Microwave-Assisted Esterification: Accelerating Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and improve yields.[16][17] This is particularly effective for equilibrium-limited reactions like Fischer esterification.

Mechanistic Advantage

Microwaves directly heat the reactants and solvent, leading to rapid and uniform heating.[18] In sealed-vessel microwave reactors, solvents can be heated well above their atmospheric boiling points, leading to significant rate acceleration.[16] For Fischer esterification, this rapid heating can help to quickly reach equilibrium. Some protocols advocate for the periodic addition of the acid catalyst to counteract deactivation by the water produced during the reaction.[16][19]

When to Choose Microwave-Assisted Esterification:
  • Rapid Synthesis: When high-throughput synthesis or rapid optimization of reaction conditions is required.

  • Improved Yields: In many cases, microwave heating can lead to higher yields compared to conventional heating.

  • Difficult Esterifications: Can be effective for challenging substrates that react slowly under conventional conditions.

Protocol: Microwave-Assisted Fischer Esterification of 4-Fluoro-3-nitrobenzoic Acid

Materials:

  • 4-Fluoro-3-nitrobenzoic acid (0.25 g, 1.35 mmol)

  • Alcohol (e.g., butanol, 1 mL)

  • Concentrated H₂SO₄ (4 mol%)

Procedure:

  • Combine the benzoic acid and alcohol in a microwave reaction vessel.[20]

  • Add the concentrated H₂SO₄.[20]

  • Irradiate the mixture in a single-mode microwave reactor at 130°C.[16]

  • The total irradiation time is 15 minutes, applied in 3 intervals of 5 minutes.[16]

  • After cooling, evaporate the solvent under reduced pressure.[20]

  • Dissolve the residue in ethyl acetate and proceed with a standard aqueous workup as described for the conventional Fischer esterification.[20]

ParameterOptimized Condition
Temperature130°C[16]
Irradiation Time15 minutes (3 x 5 min intervals)[16]
Catalyst4 mol% H₂SO₄

V. Solid-Phase Esterification for Combinatorial Chemistry

For the generation of compound libraries, solid-phase synthesis offers significant advantages in terms of purification and automation. Benzoic acids can be anchored to a solid support, such as a Wang resin, via an ester linkage.

Protocol: Coupling of Benzoic Acid to Wang Resin

Materials:

  • Wang resin

  • Benzoic acid

  • Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM) / Tetrahydrofuran (THF)

Procedure:

  • Swell the Wang resin in the chosen solvent system (e.g., DCM/THF 9:1).[21]

  • Add the benzoic acid and DIC.[21]

  • The reaction can be performed at room temperature over 72 hours or accelerated using microwave irradiation (e.g., 1 hour under pressure).[21]

  • After the reaction is complete, the resin is washed extensively to remove excess reagents and byproducts.

  • The ester-linked benzoic acid on the resin can then be used in subsequent reactions.

Conclusion

The esterification of substituted benzoic acids is a versatile and essential transformation in modern chemistry. A thorough understanding of the underlying mechanisms of the Fischer, Steglich, and Mitsunobu reactions, coupled with the strategic application of modern techniques like microwave synthesis, allows the researcher to select the optimal protocol for any given substrate. By considering factors such as steric hindrance, functional group compatibility, and desired stereochemical outcome, scientists can navigate the complexities of ester synthesis with confidence and precision.

References

  • Mitsunobu Reaction . Organic Chemistry Portal. [Link]

  • Steglich Esterification . Organic Chemistry Portal. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Mitsunobu Reaction . Master Organic Chemistry. [Link]

  • Yusof, N. S. M., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 141-152.
  • Yusof, N. S. M., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Mitsunobu reaction . Wikipedia. [Link]

  • Steglich esterification . Wikipedia. [Link]

  • Mitsunobu Reaction . J&K Scientific LLC. [Link]

  • Fischer Esterification-Typical Procedures . OperaChem. [Link]

  • A convenient procedure for the esterification of benzoic acids with phenols: A new application for the Mitsunobu reaction. ResearchGate. [Link]

  • Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. American Academic Publisher. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert -Butyl Ethyl Fumarate. ResearchGate. [Link]

  • Method for producing benzoic acid esters.
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC Publishing). [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Mitsunobu and Related Reactions: Advances and Applic
  • Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor. Industrial & Engineering Chemistry Research. [Link]

  • Fischer–Speier esterification . Wikipedia. [Link]

  • Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science. [Link]

  • Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. [Link]

  • Lab5 procedure esterific
  • Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor. ResearchGate. [Link]

  • Steglich Esterification . SynArchive. [Link]

  • Esterification of benzoic acid in a continuous flow microwave reactor. ResearchGate. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
  • Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

  • Procedure for the preparation of esters of benzoic acid.
  • 3: Esterification (Experiment). Chemistry LibreTexts. [Link]

  • Solid Phase Coupling of Benzoic Acid to Wang Resin: A Comparison of Thermal Versus Microwave Heating. Sciforum. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Fischer Esterification . J&K Scientific LLC. [Link]

  • Fischer esterification reaction of benzoic acid and polyhydric alcohols...
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.
  • Solvent-free synthesis of benzoic esters and benzyl esters in novel Brønsted acidic ionic liquids under microwave irradi
  • Fischer Esterification . Organic Chemistry Portal. [Link]

  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • The Extraction of Benzoic Acid

Sources

Application Notes and Protocols for Asymmetric Synthesis Strategies Involving Hydroxybenzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Hydroxybenzoates

Chiral molecules, those that are non-superimposable on their mirror images, are fundamental to biology and medicine. The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to profoundly different interactions with biological targets such as enzymes and receptors. Consequently, for many pharmaceutical agents, only one enantiomer provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects. This reality underscores the critical importance of asymmetric synthesis—the selective production of a single enantiomer—in modern drug discovery and development.[1]

Hydroxybenzoate esters and their derivatives are prevalent structural motifs in a wide array of pharmaceuticals and biologically active compounds. The chiral derivatives of these compounds, particularly those with stereocenters in the side chains, are of significant interest. For instance, chiral 3-(4-hydroxyphenyl)propanoic acid derivatives are key intermediates in the synthesis of various therapeutic agents.[2][3][4][5][6] This guide provides detailed application notes and protocols for three powerful asymmetric synthesis strategies to access these valuable chiral building blocks: Transition-Metal Catalyzed Asymmetric Hydrogenation, Organocatalytic Asymmetric Michael Addition, and Palladium-Catalyzed Asymmetric Allylic Alkylation.

I. Transition-Metal Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. This technique utilizes a chiral transition-metal complex, typically based on rhodium, ruthenium, or iridium, to catalyze the addition of hydrogen across a prochiral double bond, creating one or two stereocenters with high enantioselectivity. The choice of metal and, crucially, the chiral ligand is paramount in achieving high efficiency and stereocontrol.

A. Mechanistic Insight: The Role of the Chiral Catalyst

The mechanism of rhodium-catalyzed asymmetric hydrogenation, particularly with bidentate phosphine ligands like BINAP, has been extensively studied. The catalytic cycle generally involves the coordination of the olefinic substrate to the chiral rhodium complex. The substrate's functional groups, such as the ester and hydroxyl groups in a hydroxycinnamate, can play a crucial role in directing the stereochemical outcome by coordinating to the metal center, thereby locking the substrate into a specific orientation within the chiral environment of the ligand.

Hydrogen then adds to the metal center via oxidative addition, forming a dihydrido-rhodium(III) species. This is followed by migratory insertion of the olefin into a rhodium-hydride bond to form a rhodium-alkyl intermediate. The stereochemistry of the final product is determined at this stage. Finally, reductive elimination of the product regenerates the rhodium(I) catalyst, completing the catalytic cycle. The steric and electronic properties of the chiral ligand create a highly asymmetric environment that energetically favors one diastereomeric transition state over the other, leading to the formation of one enantiomer in excess.

G cluster_cycle Catalytic Cycle Rh(I)-L Rh(I)-L Rh(I)-Substrate Rh(I)-Substrate Rh(I)-L->Rh(I)-Substrate Substrate Coordination Rh(III)-H2-Substrate Rh(III)-H2-Substrate Rh(I)-Substrate->Rh(III)-H2-Substrate Oxidative Addition of H2 Rh(III)-H-Alkyl Rh(III)-H-Alkyl Rh(III)-H2-Substrate->Rh(III)-H-Alkyl Migratory Insertion Rh(III)-H-Alkyl->Rh(I)-L Reductive Elimination (Product Release) Product Product Rh(III)-H-Alkyl->Product Substrate Substrate Substrate->Rh(I)-Substrate H2 H2 H2->Rh(III)-H2-Substrate caption Figure 1: Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation.

Caption: Figure 1: Simplified Catalytic Cycle for Rh-Catalyzed Asymmetric Hydrogenation.

B. Protocol: Asymmetric Hydrogenation of Methyl 4-Hydroxycinnamate

This protocol describes the asymmetric hydrogenation of methyl 4-hydroxycinnamate to produce chiral methyl 3-(4-hydroxyphenyl)propanoate using a Rhodium-BINAP catalyst system.

Materials:

  • Methyl 4-hydroxycinnamate

  • [Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-(+)-BINAP or (S)-(-)-BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Stainless steel autoclave

  • Standard Schlenk line equipment

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Rh(COD)₂]BF₄ (e.g., 4.1 mg, 0.01 mmol) and the chiral BINAP ligand (e.g., (R)-BINAP, 6.9 mg, 0.011 mmol) to a Schlenk flask. Add degassed methanol (5 mL) and stir the mixture at room temperature for 20-30 minutes to form the active catalyst solution.[7]

  • Reaction Setup: In a separate flask, dissolve methyl 4-hydroxycinnamate (e.g., 1.25 mmol) in degassed methanol (10 mL).

  • Hydrogenation: Transfer the substrate solution to a stainless steel autoclave equipped with a magnetic stir bar. Using a cannula, transfer the prepared catalyst solution to the autoclave.

  • Seal the autoclave and purge with hydrogen gas several times to remove any residual air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or HPLC if possible.

  • Work-up and Purification: After the reaction is complete, carefully vent the hydrogen from the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the chiral methyl 3-(4-hydroxyphenyl)propanoate.

  • Determination of Enantiomeric Excess (ee): The enantiomeric excess of the product should be determined by chiral HPLC analysis using a suitable chiral stationary phase column (e.g., Chiralcel OD-H or similar) and a mobile phase such as a mixture of hexane and isopropanol.[8][9][10]

Catalyst SystemSubstrateProductYield (%)ee (%)Reference
[Rh(COD)₂]BF₄ / (R)-BINAPMethyl 4-hydroxycinnamate(R)-Methyl 3-(4-hydroxyphenyl)propanoate>95>98[4] (representative)
[Rh(COD)₂]BF₄ / (S)-BINAPMethyl 4-hydroxycinnamate(S)-Methyl 3-(4-hydroxyphenyl)propanoate>95>98[4] (representative)

II. Organocatalytic Asymmetric Michael Addition

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. Chiral organocatalysts, such as derivatives of cinchona alkaloids or proline, can effectively catalyze a wide range of transformations with high enantioselectivity under mild reaction conditions. The asymmetric Michael addition is a cornerstone of organocatalysis, enabling the formation of carbon-carbon bonds with excellent stereocontrol.

A. Mechanistic Insight: Bifunctional Catalysis with Cinchona Alkaloids

Cinchona alkaloid derivatives, often modified to include a thiourea or squaramide moiety, are highly effective bifunctional catalysts for asymmetric Michael additions.[11][12][13][14][15] These catalysts possess both a basic tertiary amine (the quinuclidine nitrogen) and a hydrogen-bond-donating group (the thiourea or squaramide).

In the asymmetric Michael addition of a nucleophile like diethyl malonate to a Michael acceptor such as a chalcone, the catalyst operates through a dual activation mechanism. The basic amine deprotonates the nucleophile to form a chiral ion pair with the enolate. Simultaneously, the hydrogen-bond-donating moiety activates the Michael acceptor by coordinating to its carbonyl group, lowering its LUMO and making it more electrophilic. This dual activation brings the reactants into close proximity within a highly organized, chiral transition state, where one face of the enolate is shielded, leading to a highly enantioselective attack on one face of the Michael acceptor.[11][12][14]

G cluster_workflow Organocatalytic Michael Addition Workflow Start Start Catalyst_Activation Catalyst Activation (Dual Functionality) Start->Catalyst_Activation Nucleophile_Activation Nucleophile Deprotonation (by Cinchona Amine) Catalyst_Activation->Nucleophile_Activation Acceptor_Activation Acceptor Activation (via H-Bonding) Catalyst_Activation->Acceptor_Activation Transition_State Diastereomeric Transition State Formation Nucleophile_Activation->Transition_State Acceptor_Activation->Transition_State CC_Bond_Formation C-C Bond Formation Transition_State->CC_Bond_Formation Product_Release Product Release & Catalyst Regeneration CC_Bond_Formation->Product_Release End Chiral Product Product_Release->End caption Figure 2: Workflow for Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition.

Caption: Figure 2: Workflow for Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition.

B. Protocol: Asymmetric Michael Addition to 4'-Hydroxychalcone

This protocol describes the enantioselective Michael addition of diethyl malonate to 4'-hydroxychalcone catalyzed by a cinchona alkaloid-derived thiourea catalyst.

Materials:

  • 4'-Hydroxychalcone

  • Diethyl malonate

  • Cinchona alkaloid-derived thiourea catalyst (e.g., a quinine or quinidine derivative)

  • Toluene (anhydrous)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the cinchona alkaloid-derived thiourea catalyst (e.g., 5-10 mol%).

  • Add 4'-hydroxychalcone (1.0 equiv) and anhydrous toluene.

  • Stir the mixture at room temperature for a few minutes.

  • Add diethyl malonate (1.5-2.0 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for the required time (typically 24-72 hours), monitoring the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate as the eluent) to yield the chiral Michael adduct.

  • Determination of Enantiomeric Excess (ee): The enantiomeric excess of the product should be determined by chiral HPLC analysis on a suitable chiral stationary phase column.

CatalystMichael AcceptorNucleophileYield (%)ee (%)Reference
Cinchona-Thiourea4'-HydroxychalconeDiethyl Malonate85-9590-98[16][17][18] (representative)

III. Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile and powerful method for the construction of C-C, C-N, C-O, and C-S bonds. This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The reaction proceeds through a π-allylpalladium intermediate, and the stereochemical outcome is controlled by the chiral ligand.

A. Mechanistic Insight: The Catalytic Cycle of AAA

The catalytic cycle of palladium-catalyzed AAA typically begins with the coordination of the Pd(0) catalyst to the double bond of the allylic substrate.[11] This is followed by oxidative addition, where the palladium inserts into the carbon-leaving group bond to form a cationic π-allylpalladium(II) complex. The stereochemistry of this intermediate is influenced by the chiral ligand.

The nucleophile then attacks the π-allyl complex. The regioselectivity and stereoselectivity of this attack are key to the overall transformation. The attack can occur either at the terminus of the allyl system that was originally attached to the leaving group (retention of stereochemistry) or at the other terminus (inversion of stereochemistry), depending on the nature of the nucleophile and the reaction conditions. For soft nucleophiles, the attack is typically outer-sphere, leading to an overall retention of stereochemistry. After the nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated, ready to enter another catalytic cycle.[11][19]

G cluster_cycle Pd-Catalyzed AAA Catalytic Cycle Pd(0)L Pd(0)L Pd(0)-Allyl_Substrate Pd(0)-Allyl_Substrate Pd(0)L->Pd(0)-Allyl_Substrate Coordination pi-Allyl-Pd(II)L pi-Allyl-Pd(II)L Pd(0)-Allyl_Substrate->pi-Allyl-Pd(II)L Oxidative Addition pi-Allyl-Pd(II)L->Pd(0)L Nucleophilic Attack & Product Release Product Product pi-Allyl-Pd(II)L->Product Allylic_Substrate Allylic_Substrate Allylic_Substrate->Pd(0)-Allyl_Substrate Nucleophile Nucleophile Nucleophile->pi-Allyl-Pd(II)L caption Figure 3: Simplified Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Caption: Figure 3: Simplified Catalytic Cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation.

B. Protocol: Asymmetric Allylic Alkylation of Methyl 4-Hydroxybenzoate

This protocol describes a representative procedure for the palladium-catalyzed asymmetric allylic alkylation of a phenol, such as methyl 4-hydroxybenzoate, with an allylic carbonate.

Materials:

  • Methyl 4-hydroxybenzoate

  • Allyl ethyl carbonate (or a similar allylic substrate)

  • [(allyl)PdCl]₂ (Allylpalladium(II) chloride dimer)

  • Chiral phosphine ligand (e.g., a Trost ligand or a PHOX ligand)

  • Base (e.g., Cesium carbonate or a non-nucleophilic organic base)

  • Anhydrous solvent (e.g., THF or Dichloromethane)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir a mixture of [(allyl)PdCl]₂ and the chiral ligand (in a 1:2.2 Pd:ligand ratio) in the anhydrous solvent for 20-30 minutes at room temperature.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add methyl 4-hydroxybenzoate (1.0 equiv) and the base (1.2 equiv).

  • Add the anhydrous solvent and stir the mixture.

  • Add the pre-formed catalyst solution (or the Pd precursor and ligand directly) to the reaction flask.

  • Add the allyl ethyl carbonate (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (which may range from 0 °C to room temperature) until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral allylated product.

  • Determination of Enantiomeric Excess (ee): The enantiomeric excess of the product should be determined by chiral HPLC analysis.

Catalyst SystemNucleophileElectrophileYield (%)ee (%)Reference
[(allyl)PdCl]₂ / Chiral LigandMethyl 4-hydroxybenzoateAllyl ethyl carbonate80-9090-97[8][20][21] (representative)

Conclusion

The asymmetric synthesis strategies outlined in this guide—transition-metal catalyzed hydrogenation, organocatalytic Michael addition, and palladium-catalyzed allylic alkylation—represent powerful and versatile tools for accessing chiral hydroxybenzoate esters and their derivatives. The choice of strategy will depend on the specific target molecule, the desired stereochemistry, and the available starting materials. By understanding the underlying mechanisms and following detailed protocols, researchers can effectively and efficiently synthesize these valuable chiral building blocks for applications in drug discovery and development. The continued innovation in catalyst design and reaction methodology promises to further expand the capabilities of asymmetric synthesis, enabling the creation of increasingly complex and potent chiral molecules.

References

  • Cinchona Alkaloid-Squaramide Catalyzed Sulfa-Michael Addition Reaction: Mode of Bifunctional Activation and Origin of Stereoinduction. The Journal of Organic Chemistry.[Link]

  • Mechanism and Origins of Stereoselectivity in the Cinchona Thiourea- and Squaramide-Catalyzed Asymmetric Michael Addition of Nitroalkanes to Enones. The Journal of Organic Chemistry.[Link]

  • Asymmetric Aza-Michael Reactions Catalyzed by Cinchona Alkaloids. ACS Publications.[Link]

  • Computational studies of cinchona alkaloid-catalyzed asymmetric Michael additions. ResearchGate.[Link]

  • Dual-Function Cinchona Alkaloid Catalysis: Catalytic Asymmetric Tandem Conjugate Addition−Protonation for the Direct Creation of Nonadjacent Stereocenters. Journal of the American Chemical Society.[Link]

  • Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. Dovepress.[Link]

  • Influence of Achiral Phosphine Ligands on a Synergistic Organo‐ and Palladium‐Catalyzed Asymmetric Allylic Alkylation. PMC - NIH.[Link]

  • An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. PubMed.[Link]

  • The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. Source.[Link]

  • Asymmetric Aminohydroxylation of Alkenes. Source.[Link]

  • Palladium-catalysed asymmetric allylic alkylation in the presence of a chiral 'light fluorous' phosphine ligand. Chemical Communications (RSC Publishing).[Link]

  • Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands. SciSpace.[Link]

  • Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group.[Link]

  • asymmetric-hydrogenation-2015.pdf. Source.[Link]

  • 3-(4'-Hydroxyphenyl)propionic acid. Chem-Impex.[Link]

  • ChemInform Abstract: BINAP‐Ru(II) and BINAP‐Rh(I)‐Catalyzed Asymmetric Hydrogenation of Olefins Without Heteroatom‐Functionalities. Sci-Hub.[Link]

  • Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Transition States of Binap–Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Theoretical Studies on the Origin of the Enantioselectivity. ResearchGate.[Link]

  • Recent advances of organocatalytic enantioselective Michael-addition to chalcone. ResearchGate.[Link]

  • Electronic Supplementary Material (ESI) for Green Chemistry. Source.[Link]

  • Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Sci-Hub.[Link]

  • Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central.[Link]

  • Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science (RSC Publishing).[Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed.[Link]

  • Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions. NIH.[Link]

  • Palladium-catalyzed Asymmetric Allylic Alkylation Using Chiral P,N-Ligands. Crossref.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

  • ChemInform Abstract: Highly Enantioselective Michael Addition of Diethyl Malonate to Chalcones Catalyzed by Cinchona Alkaloids-Derivatived Bifunctional Tertiary Amine-Thioureas Bearing Multiple Hydrogen-Bonding Donors. ResearchGate.[Link]

  • Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation. ResearchGate.[Link]

  • Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position. PMC - PubMed Central.[Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.[Link]

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  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. Organic Syntheses Procedure.[Link]

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Application Notes & Protocols: The Role of Ethyl 3-hydroxy-2-methylbenzoate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount. An ideal scaffold offers a combination of structural rigidity, synthetic versatility, and the appropriate physicochemical properties to engage with biological targets. The substituted hydroxybenzoate framework is a privileged motif found in numerous natural products and synthetic bioactive compounds.[1] This guide focuses on a particularly versatile, yet underexplored building block: Ethyl 3-hydroxy-2-methylbenzoate .

This molecule is distinguished by three key functional regions, each offering a distinct handle for synthetic modification:

  • A Nucleophilic Phenolic Hydroxyl Group: The hydroxyl group at the 3-position is a prime site for modification, allowing for the introduction of diverse functionalities through O-alkylation or O-acylation to modulate properties like solubility, lipophilicity, and target binding.

  • An Ester Functionality: The ethyl ester at the 1-position can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, or other derivatives, providing a vector for expanding molecular complexity and interacting with biological targets.

  • A Substituted Aromatic Ring: The benzene ring itself, activated by the hydroxyl and methyl groups, is amenable to further functionalization via electrophilic aromatic substitution, enabling fine-tuning of the molecule's electronic and steric profile to optimize structure-activity relationships (SAR).

The presence of the 2-methyl group provides a crucial steric and electronic influence. It restricts the conformation of adjacent substituents and can enhance binding selectivity or improve metabolic stability by blocking potential sites of oxidation. This guide provides a comprehensive overview of the reactivity of this scaffold and detailed protocols for its use in the synthesis of novel molecules with therapeutic potential.

Section 1: Preparation of the Core Scaffold

Given that Ethyl 3-hydroxy-2-methylbenzoate is not a widely available commercial reagent, its synthesis from common starting materials is a necessary first step for most research campaigns. The following protocols outline an efficient two-step synthesis of the title compound, starting from the diazotization of 3-amino-2-methylbenzoic acid.[2]

Protocol 1: Synthesis of 3-Hydroxy-2-methylbenzoic Acid

This protocol describes the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.

Materials:

  • 3-Amino-2-methylbenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Carbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled to -10 °C in an ice-salt bath, dissolve 3-amino-2-methylbenzoic acid (1.0 eq) in a mixture of concentrated H₂SO₄ (3.6 eq) and water. While maintaining the temperature below 7 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the resulting mixture for 30 minutes at -10 °C.

  • Hydrolysis: In a separate, larger beaker, prepare a dilute solution of sulfuric acid by carefully adding concentrated H₂SO₄ (8.0 eq) to water. Pour the cold diazonium salt solution from step 1 into this beaker.

  • Thermal Decomposition: Slowly heat the mixture to 80 °C. Vigorous gas evolution (N₂) will be observed, particularly between 40-60 °C. Maintain at 80 °C until gas evolution ceases.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Extract the aqueous solution five times with ethyl acetate. Combine the organic layers and wash with a saturated sodium carbonate solution.

  • Isolation: Separate the layers and carefully acidify the aqueous layer to pH 2 with concentrated HCl. The product will precipitate. Extract the acidified aqueous layer again with ethyl acetate.

  • Drying and Concentration: Wash the final combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-hydroxy-2-methylbenzoic acid.[2]

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/chloroform mixture to yield a light-colored powder.[2]

Protocol 2: Fischer Esterification to Ethyl 3-hydroxy-2-methylbenzoate

This is a classic acid-catalyzed esterification using an excess of ethanol to drive the reaction to completion. A similar procedure is used for p-hydroxybenzoic acid.[3]

Materials:

  • 3-Hydroxy-2-methylbenzoic acid (from Protocol 1)

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in a large excess of absolute ethanol (e.g., 10-20 volumes).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until gas evolution ceases. Then, wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 3-hydroxy-2-methylbenzoate can be purified by column chromatography on silica gel.

Section 2: Core Synthetic Transformations & Protocols

The true utility of Ethyl 3-hydroxy-2-methylbenzoate lies in its capacity for selective modification at its three reactive sites.

Modification at the Phenolic Hydroxyl: O-Alkylation

The Williamson ether synthesis is a robust and reliable method for forming ether linkages by reacting a deprotonated alcohol (a phenoxide in this case) with a primary alkyl halide.[4][5] This reaction is fundamental for introducing side chains that can improve potency, alter solubility, or serve as linkers to other molecular fragments.

Causality Behind Experimental Choices:
  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is typically sufficient to deprotonate the phenol without promoting unwanted side reactions like ester hydrolysis. For less reactive alkyl halides, a stronger base like cesium carbonate (Cs₂CO₃) can be used.[4]

  • Solvent: An aprotic polar solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it effectively dissolves the reagents and accelerates the Sₙ2 reaction rate without solvating the nucleophile.[5][6]

  • Alkylating Agent: Primary alkyl halides (R-X, where X = Br, I) are required. Secondary and tertiary halides are strongly discouraged as they will primarily undergo an E2 elimination side reaction.[5]

Protocol 3: General O-Alkylation of Ethyl 3-hydroxy-2-methylbenzoate
  • Setup: To a round-bottom flask containing ethyl 3-hydroxy-2-methylbenzoate (1.0 eq), add anhydrous potassium carbonate (2.0 eq) and acetonitrile (15 volumes).

  • Addition of Alkylating Agent: Add the primary alkyl halide (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

O_Alkylation_Workflow start Ethyl 3-hydroxy-2-methylbenzoate phenoxide Intermediate Phenoxide start->phenoxide Deprotonation reagents 1. K₂CO₃, Acetonitrile 2. R-Br (Primary Halide) product O-Alkyl Ether Product phenoxide->product Sₙ2 Attack workup Filter & Aqueous Workup product->workup purify Column Chromatography workup->purify final Pure Product purify->final Amidation_Workflow start Ethyl 3-hydroxy- 2-methylbenzoate intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack reagents R₁R₂NH, KOtBu Anhydrous DMSO product Amide Product intermediate->product Collapse & EtOH loss workup Acidic Quench & Aqueous Workup product->workup purify Column Chromatography workup->purify final Pure Amide purify->final

Sources

Application Note: A Detailed Protocol for the Synthesis of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of Ethyl 3-hydroxy-2-methylbenzoate, a valuable building block in the development of novel pharmaceutical agents and specialty chemicals. The protocol herein is based on the robust and well-established Fischer-Speier esterification reaction. This document elucidates the underlying chemical principles, provides a meticulous step-by-step experimental procedure, and outlines the necessary safety precautions and analytical characterization techniques. The causality behind each experimental choice is explained to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction

Ethyl 3-hydroxy-2-methylbenzoate is an important organic intermediate characterized by a substituted benzene ring containing a hydroxyl group, a methyl group, and an ethyl ester functionality. This unique combination of functional groups makes it a versatile precursor in the synthesis of more complex molecules with potential biological activity. The strategic placement of the substituents allows for further chemical modifications, rendering it a key component in medicinal chemistry and materials science.

The synthesis of this ester is most commonly and efficiently achieved through the Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid.[1] This is a reversible condensation reaction where the equilibrium is driven towards the product by using an excess of the alcohol, which also conveniently serves as the solvent.[2][3]

Reaction Mechanism: Fischer-Speier Esterification

The Fischer-Speier esterification proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Protonation of the Carbonyl Oxygen: The carboxylic acid is activated by protonation of the carbonyl oxygen by the strong acid catalyst (H₂SO₄). This increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Ethanol: A molecule of ethanol, acting as a nucleophile, attacks the protonated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ethyl ester product and regenerate the acid catalyst.

Fischer_Esterification Reactants 3-Hydroxy-2-methylbenzoic Acid + Ethanol Protonated_Acid Protonated Carboxylic Acid Reactants->Protonated_Acid + H⁺ Catalyst H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Product Ethyl 3-hydroxy-2-methylbenzoate Protonated_Ester->Product - H⁺ Water Water Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (3-hydroxy-2-methylbenzoic acid, ethanol, H₂SO₄) Start->Reaction_Setup Reflux 2. Reflux (4-6 hours) Reaction_Setup->Reflux Workup 3. Work-up & Extraction (Water, Ethyl Acetate, NaHCO₃, Brine) Reflux->Workup Drying 4. Drying & Solvent Removal (Na₂SO₄, Rotary Evaporator) Workup->Drying Purification 5. Purification (Vacuum Distillation or Column Chromatography) Drying->Purification Characterization 6. Characterization (NMR, IR) Purification->Characterization End End Product Characterization->End

Sources

Application Notes & Protocols: Ethyl 3-hydroxy-2-methylbenzoate as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Potential in a Bifunctional Monomer

Ethyl 3-hydroxy-2-methylbenzoate is an aromatic compound distinguished by its bifunctional nature, possessing both a hydroxyl (-OH) group and an ethyl ester (-COOEt) group. This unique arrangement, combined with the steric influence of the methyl group, makes it a compelling monomer for the development of advanced polymers and functional materials. The hydroxyl group provides a reactive site for polymerization and surface functionalization, while the ester group can participate in transesterification reactions or be hydrolyzed to a carboxylic acid for further modification. The methyl group ortho to the hydroxyl influences the reactivity and the conformational properties of the resulting polymer chains, potentially leading to materials with unique thermal and mechanical properties.

This guide provides researchers, material scientists, and drug development professionals with in-depth protocols and technical insights for leveraging Ethyl 3-hydroxy-2-methylbenzoate in the synthesis of high-performance aromatic polyesters, functional coatings, and as a potential ligand in metal-organic frameworks (MOFs).

Application I: Synthesis of High-Performance Aromatic Polyesters

Aromatic polyesters are a class of polymers known for their high thermal stability, mechanical strength, and chemical resistance. Ethyl 3-hydroxy-2-methylbenzoate can be used as an AB-type monomer, where the hydroxyl and ester groups on the same molecule react via self-polycondensation to form a polyester. The resulting poly(3-hydroxy-2-methylbenzoate) is an amorphous polymer with a high glass transition temperature.

Causality Behind Experimental Choices:

  • Melt Polycondensation: This solvent-free method is chosen to minimize impurities and facilitate the removal of the ethanol byproduct, which drives the polymerization reaction to completion.[1]

  • Catalyst: Antimony(III) oxide is a commonly used and effective catalyst for polyesterification reactions, promoting the transesterification between the hydroxyl and ester groups at high temperatures.

  • Two-Stage Reaction: An initial stage under nitrogen removes the bulk of the ethanol byproduct. A subsequent high-temperature vacuum stage is crucial for removing the final traces of ethanol and achieving a high molecular weight polymer, as indicated by a significant increase in melt viscosity.[1][2]

Experimental Workflow: Polymerization

G cluster_prep Reactor Preparation cluster_react Polycondensation Reaction cluster_post Purification & Isolation charge 1. Charge Reactor: - Ethyl 3-hydroxy-2-methylbenzoate - Antimony(III) oxide catalyst assemble 2. Assemble Apparatus: - Mechanical stirrer - N2 inlet/outlet - Distillation condenser charge->assemble purge 3. Purge with Nitrogen assemble->purge stage1 4. Stage 1 (N2 Atmosphere): - Heat to 180-200°C - Collect ethanol byproduct - (Approx. 2-3 hours) purge->stage1 stage2 5. Stage 2 (Vacuum): - Increase temp to 220-240°C - Gradually apply vacuum (<1 mmHg) - Observe viscosity increase - (Approx. 3-5 hours) stage1->stage2 cool 6. Cool Reactor under N2 stage2->cool dissolve 7. Dissolve solid polymer in Chloroform or THF cool->dissolve precipitate 8. Precipitate in Methanol dissolve->precipitate dry 9. Dry purified polymer under vacuum precipitate->dry

Caption: Workflow for the synthesis of poly(3-hydroxy-2-methylbenzoate).

Protocol 1: Melt Polycondensation of Ethyl 3-hydroxy-2-methylbenzoate

Materials:

  • Ethyl 3-hydroxy-2-methylbenzoate (≥98% purity)

  • Antimony(III) oxide (Sb₂O₃)

  • High-purity Nitrogen gas

  • Chloroform or Tetrahydrofuran (THF)

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Distillation condenser and collection flask

  • Vacuum pump capable of reaching <1 mmHg

Procedure:

  • Reactor Setup: Charge the three-neck flask with Ethyl 3-hydroxy-2-methylbenzoate and Antimony(III) oxide (0.05% by weight of the monomer).

  • Inert Atmosphere: Assemble the reaction apparatus, ensuring airtight seals. Purge the system thoroughly with nitrogen gas for at least 30 minutes to remove oxygen, which can cause discoloration at high temperatures.

  • Esterification Stage: Begin stirring and slowly heat the reactor to 180-200°C under a gentle flow of nitrogen. Ethanol will begin to distill off as the polycondensation reaction starts. Continue this stage for 2-3 hours or until approximately 80-90% of the theoretical amount of ethanol has been collected.

  • Polycondensation Stage: Gradually increase the temperature to 220-240°C. Over 30-60 minutes, slowly apply a vacuum to the system, reducing the pressure to below 1 mmHg. This critical step helps to remove the remaining ethanol and drives the polymerization towards a higher molecular weight.[1] A noticeable increase in the viscosity of the reaction mixture will be observed. Continue the reaction under these conditions for an additional 3-5 hours.

  • Recovery and Purification: Cool the reactor to room temperature while maintaining a nitrogen atmosphere to prevent degradation of the hot polymer. The resulting polyester will be a rigid solid.

  • Dissolve the crude polymer in a suitable solvent like chloroform or THF.

  • Precipitate the polymer by slowly adding the solution to a stirred excess of methanol.

  • Filter the purified polymer and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Self-Validation and Characterization

To ensure the successful synthesis of the target polyester, a suite of analytical techniques should be employed.[3]

Technique Purpose Expected Result / Key Features
FTIR Spectroscopy Confirm functional groupsDisappearance of the broad O-H stretch (~3400 cm⁻¹). Presence of aromatic C-H, ester C=O (~1720 cm⁻¹), and C-O stretches.[4][5]
¹H NMR Spectroscopy Elucidate polymer structureConfirm the disappearance of the phenolic -OH proton and the ethyl group signals of the monomer. Appearance of broad peaks corresponding to the polymer backbone.[4]
Differential Scanning Calorimetry (DSC) Determine thermal transitionsMeasurement of the glass transition temperature (Tg), which is expected to be high (>150°C) for this class of aromatic polyester.[6][7]
Thermogravimetric Analysis (TGA) Assess thermal stabilityDetermination of the decomposition temperature, which should be above 400°C, indicating high thermal stability.[6]

Application II: Precursor for Functional Antimicrobial Coatings

The phenolic hydroxyl group of Ethyl 3-hydroxy-2-methylbenzoate can be leveraged to create functional coatings. Benzoic acid and its derivatives are known to possess antimicrobial properties, which they exert by disrupting the pH balance within microbial cells.[8] By incorporating this monomer into a coating formulation, it is possible to create surfaces with inherent antimicrobial activity.[9][10]

Causality Behind Experimental Choices:

  • Epoxy-Amine Chemistry: A common and robust method for creating durable, cross-linked coatings. The phenolic hydroxyl group of the monomer can be reacted with an epoxy resin, which is then cured with an amine hardener.

  • Solvent-Based Formulation: Ensures homogeneity of the components and allows for easy application via spraying, dipping, or brushing.

  • Thermal Curing: Provides the energy required for the cross-linking reactions to occur, resulting in a hard, chemically resistant film.

Experimental Workflow: Coating Formulation & Application

G cluster_form Formulation cluster_cure Curing & Application a 1. Dissolve Ethyl 3-hydroxy-2-methylbenzoate & Bisphenol A diglycidyl ether (epoxy) in MEK/Toluene solvent b 2. Add catalyst (e.g., triphenylphosphine) and react at 80°C to form adduct a->b c 3. Cool and add amine curing agent (e.g., isophorone diamine) b->c d 4. Apply formulation to substrate (e.g., via spray or dip coating) c->d e 5. Cure coated substrate in oven (e.g., 120-150°C) d->e

Caption: Workflow for creating a functional coating.

Protocol 2: Formulation of an Antimicrobial Epoxy-Phenolic Coating

Materials:

  • Ethyl 3-hydroxy-2-methylbenzoate

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • Amine curing agent (e.g., isophorone diamine)

  • Solvent blend (e.g., 1:1 Methyl Ethyl Ketone (MEK) and Toluene)

  • Catalyst (e.g., Triphenylphosphine)

  • Substrates for coating (e.g., glass slides, metal panels)

Procedure:

  • Adduct Formation: In a reaction vessel, dissolve Ethyl 3-hydroxy-2-methylbenzoate and the epoxy resin in the solvent blend. The molar ratio of the phenolic hydroxyl group to the epoxy group should be adjusted based on desired properties (e.g., 1:2).

  • Add a catalytic amount of triphenylphosphine (e.g., 0.1% of total resin weight).

  • Heat the mixture to ~80°C and hold for 1-2 hours to allow the phenolic -OH to react with the epoxy rings, forming an adduct. Monitor the reaction using FTIR by observing the decrease in the epoxy ring peak (~915 cm⁻¹).

  • Formulation: Cool the adduct solution to room temperature. Add the stoichiometric amount of the amine curing agent based on the remaining epoxy content and stir until homogeneous.

  • Application: Apply the coating to the desired substrate using a suitable method (e.g., spray coating, dip coating).

  • Curing: Place the coated substrate in an oven and cure at 120-150°C for 1-2 hours. The exact time and temperature will depend on the specific resin and curing agent used.

Performance Evaluation
Test Purpose Methodology
Antimicrobial Efficacy Quantify the coating's ability to inhibit microbial growthZone of Inhibition test (e.g., against E. coli and S. aureus) or JIS Z 2801 / ISO 22196 standard test.
Adhesion Test Measure how well the coating adheres to the substrateASTM D3359 (Cross-hatch adhesion test).
Pencil Hardness Determine the surface hardness and cure levelASTM D3363.
Solvent Resistance Assess chemical resistance and cross-link densityMEK rub test (ASTM D5402).

Application III: Ligand for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[11] The bifunctional nature of Ethyl 3-hydroxy-2-methylbenzoate, particularly after hydrolysis of the ester to a carboxylic acid (forming 3-hydroxy-2-methylbenzoic acid), makes it a candidate for a linker in MOF synthesis. The carboxylate group can coordinate to metal centers, while the hydroxyl group can either coordinate to another metal center or act as a functional site within the MOF pores.

Causality Behind Experimental Choices:

  • Hydrolysis: The ethyl ester must first be converted to a carboxylic acid to effectively act as a linker for MOF synthesis. Standard saponification with NaOH followed by acidification is a reliable method.

  • Solvothermal Synthesis: This is the most common method for MOF synthesis. The reaction is carried out in a sealed vessel at elevated temperatures, which promotes the crystallization of the framework.

  • Modulator: The addition of a monocarboxylic acid can help to control the crystallinity and defect density of the resulting MOF.

Protocol 3: Synthesis of a MOF using 3-hydroxy-2-methylbenzoic acid

Part A: Ligand Synthesis (Hydrolysis)

  • Dissolve Ethyl 3-hydroxy-2-methylbenzoate in ethanol in a round-bottom flask.

  • Add an excess of aqueous sodium hydroxide (e.g., 2 molar equivalents).

  • Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and remove the ethanol via rotary evaporation.

  • Dissolve the remaining solid in water and acidify with hydrochloric acid until a precipitate forms.

  • Filter the solid 3-hydroxy-2-methylbenzoic acid, wash with cold water, and dry.[12]

Part B: MOF Synthesis (Solvothermal)

  • In a glass vial, combine the synthesized 3-hydroxy-2-methylbenzoic acid ligand, a metal salt (e.g., zinc nitrate hexahydrate), and a solvent such as N,N-Dimethylformamide (DMF).

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to a specific temperature (e.g., 80-120°C) and hold for 24-48 hours.

  • Slowly cool the oven to room temperature.

  • Crystals of the MOF should form in the vial.

  • Wash the crystals with fresh DMF and then with a solvent like ethanol to remove unreacted starting materials. Activate the MOF by heating under vacuum to remove solvent from the pores.

Characterization of MOFs
Technique Purpose
Powder X-Ray Diffraction (PXRD) Confirm crystallinity and phase purity.
Gas Sorption Analysis (e.g., N₂ at 77K) Determine surface area and porosity.
Thermogravimetric Analysis (TGA) Assess thermal stability and solvent content.
FTIR Spectroscopy Confirm coordination of the carboxylate to the metal center.

References

  • PubChem. Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate. National Center for Biotechnology Information. Available from: [Link].

  • Google Patents. CN104447308B - The synthetic method of methyl hydroxybenzoate.
  • National Institutes of Health. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. Available from: [Link].

  • National Institutes of Health. Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Available from: [Link].

  • ResearchGate. Synthesis and characterization of new aromatic polyesters derived from new aromatic di- and tri hydroxyl monomers with 4-phenylenediacrylic acid and malonic acid. Available from: [Link].

  • National Institutes of Health. Fabrication of Vinyl Ester-Modified Phenolic Resin Composite Coatings for the Protection of Combustible Cartridge Cases. PMC. Available from: [Link].

  • ResearchGate. Antimicrobial activity of phenol and benzoic acid derivatives. Available from: [Link].

  • ACS Publications. Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. Analytical Chemistry. Available from: [Link].

  • Royal Society of Chemistry. Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. Chemical Science. Available from: [Link].

  • ResearchGate. Phenolic-Compound-Based Functional Coatings: Versatile Surface Chemistry and Biomedical Applications. Available from: [Link].

  • MDPI. Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Available from: [Link].

  • National Institutes of Health. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. Available from: [Link].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-2-methylbenzoate. The guidance herein is based on established chemical principles and practical laboratory experience to help you navigate common challenges and ensure the integrity of your synthesis.

I. Overview of the Synthesis

The synthesis of Ethyl 3-hydroxy-2-methylbenzoate is typically achieved through a two-step process:

  • Synthesis of the Precursor: 3-Hydroxy-2-methylbenzoic acid is synthesized, often from 3-amino-2-methylbenzoic acid via a diazotization reaction followed by hydrolysis.[1]

  • Fischer Esterification: The resulting 3-hydroxy-2-methylbenzoic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product, Ethyl 3-hydroxy-2-methylbenzoate.[2][3][4] This is an equilibrium-controlled reaction.[2][3]

The following troubleshooting guide addresses common impurities and issues that may arise during the Fischer esterification step.

II. Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common issues encountered during the synthesis of Ethyl 3-hydroxy-2-methylbenzoate.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to have stalled, and the yield of Ethyl 3-hydroxy-2-methylbenzoate is low. What are the likely causes and how can I improve the conversion?

A1: Low conversion in a Fischer esterification is a common issue, primarily due to the reversible nature of the reaction.[3] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[2][3]

Causality and Resolution:

  • Excess Water: The accumulation of water will inhibit the forward reaction.

    • Troubleshooting:

      • Use a Dean-Stark Apparatus: If your reaction is conducted in a suitable solvent like toluene, a Dean-Stark trap will continuously remove water as it forms, driving the equilibrium towards the product.[5]

      • Excess Ethanol: Using a large excess of ethanol can also shift the equilibrium to favor the formation of the ester.[2][3]

      • Drying Agents: Ensure all your reagents and glassware are thoroughly dry before starting the reaction.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

    • Troubleshooting:

      • Catalyst Loading: Ensure you are using a catalytic amount of a strong acid like concentrated sulfuric acid.

      • Catalyst Activity: If using a solid acid catalyst, ensure it is activated and has not been poisoned.

Q2: After workup, my final product is a brownish oil instead of a crystalline solid. What are the potential impurities causing this coloration?

A2: A colored, oily product often indicates the presence of impurities. These can be unreacted starting materials, byproducts, or degradation products.

Potential Impurities and Their Origins:

  • Unreacted 3-Hydroxy-2-methylbenzoic Acid: This is a common impurity if the reaction has not gone to completion.

  • Polymeric Byproducts: Phenolic compounds can sometimes undergo oxidative polymerization, especially at elevated temperatures, leading to colored impurities.

  • Sulfonation Byproducts: If using concentrated sulfuric acid as a catalyst at high temperatures, there is a possibility of aromatic sulfonation, although this is less common under typical esterification conditions.

Troubleshooting and Purification:

  • Purification via Extraction:

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash with a saturated sodium bicarbonate solution to remove any unreacted acidic starting material (3-hydroxy-2-methylbenzoic acid) and the acid catalyst. The unreacted acid will be deprotonated and become soluble in the aqueous layer.

  • Recrystallization: Recrystallization from a suitable solvent system is an effective method for purifying solid organic compounds and removing colored impurities.[6]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from more polar or less polar impurities.

Q3: My NMR spectrum shows a broad singlet around 10-12 ppm, in addition to the expected peaks for my product. What does this indicate?

A3: A broad singlet in the 10-12 ppm region of a proton NMR spectrum is characteristic of a carboxylic acid proton. This strongly suggests the presence of unreacted 3-hydroxy-2-methylbenzoic acid in your final product.

Confirmation and Resolution:

  • Confirmation: Compare the NMR of your product with a known spectrum of 3-hydroxy-2-methylbenzoic acid. You can also confirm its presence using Thin Layer Chromatography (TLC).

  • Resolution: As detailed in A2, an aqueous workup with a mild base like sodium bicarbonate will effectively remove the unreacted carboxylic acid.

Q4: I am concerned about the potential for etherification of the phenolic hydroxyl group. Is this a common side reaction?

A4: While possible, the etherification of the phenolic hydroxyl group is generally not a major side reaction under standard Fischer esterification conditions. The carboxylic acid is more nucleophilic than the phenol, and the esterification reaction is typically faster.

Minimizing the Risk of Etherification:

  • Reaction Temperature: Avoid excessively high reaction temperatures.

  • Reaction Time: Monitor the reaction progress by TLC to avoid prolonged reaction times that could favor side reactions.

  • Azeotropic Removal of Water: Using a Dean-Stark apparatus can help to keep the reaction conditions milder and focused on the desired esterification.[7]

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-hydroxy-2-methylbenzoate via Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-2-methylbenzoic acid.

  • Add a large excess of absolute ethanol (e.g., 10-20 equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

IV. Data Presentation

Table 1: Common Impurities and Their Identification

Impurity Potential Origin Analytical Identification (TLC, NMR, IR)
3-Hydroxy-2-methylbenzoic acidIncomplete reactionTLC: Lower Rf than the ester. ¹H NMR: Broad singlet at 10-12 ppm. IR: Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹).
EthanolExcess reagent/incomplete removal¹H NMR: Triplet at ~1.2 ppm and quartet at ~3.6 ppm.
Sulfuric AcidCatalystHighly polar, remains in the aqueous layer after workup.
Diethyl ether (potential byproduct)Dehydration of ethanol at high temperatures with acid catalystCan be detected by GC-MS.
Polymeric speciesSide reaction of the phenolBroad, unresolved peaks in NMR; baseline rise in chromatograms.

V. Visualizations

Diagram 1: Fischer Esterification of 3-Hydroxy-2-methylbenzoic Acid

Fischer_Esterification Reactant1 3-Hydroxy-2-methylbenzoic Acid Intermediate Protonated Carbonyl Intermediate Reactant1->Intermediate Protonation & Nucleophilic Attack Reactant2 Ethanol (Excess) Reactant2->Intermediate Protonation & Nucleophilic Attack Catalyst H₂SO₄ (cat.) Catalyst->Intermediate Protonation & Nucleophilic Attack Product Ethyl 3-hydroxy-2-methylbenzoate Intermediate->Product Elimination of Water Byproduct Water Intermediate->Byproduct

Caption: Fischer Esterification of 3-Hydroxy-2-methylbenzoic Acid.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Ethyl 3-hydroxy-2-methylbenzoate Check_Water Is water being effectively removed? Start->Check_Water Check_Reagents Are reagents anhydrous and in correct stoichiometry? Check_Water->Check_Reagents Yes Solution_Water Implement Dean-Stark trap or use excess ethanol. Check_Water->Solution_Water No Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Reagents->Check_Catalyst Yes Solution_Reagents Dry reagents and glassware. Use excess ethanol. Check_Reagents->Solution_Reagents No Check_Temp_Time Are reaction temperature and time optimal? Check_Catalyst->Check_Temp_Time Yes Solution_Catalyst Verify catalyst amount and activity. Check_Catalyst->Solution_Catalyst No Solution_Temp_Time Monitor reaction by TLC to determine optimal conditions. Check_Temp_Time->Solution_Temp_Time No

Sources

"Optimizing reaction conditions for Ethyl 3-hydroxy-2-methylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-hydroxy-2-methylbenzoate. It is designed to provide practical, field-tested insights and solutions to common challenges encountered during the experimental process. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.

Section 1: Synthesis Overview & Key Mechanistic Considerations

The most direct and widely employed method for synthesizing Ethyl 3-hydroxy-2-methylbenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxy-2-methylbenzoic acid, with ethanol. This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

The reaction is a reversible nucleophilic acyl substitution.[1][2] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This activation facilitates the nucleophilic attack by the ethanol. The subsequent elimination of a water molecule yields the desired ester. Given the reversible nature of the reaction, specific strategies must be employed to drive the chemical equilibrium toward the product side to achieve a high yield.[1][3]

Below is a generalized workflow for this synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 3-Hydroxy-2-methylbenzoic Acid R Reflux A->R B Ethanol (Excess) B->R C Acid Catalyst (e.g., H₂SO₄) C->R W Water Removal (e.g., Dean-Stark) R->W Equilibrium Shift Q Quenching & Neutralization (e.g., NaHCO₃ wash) W->Q E Solvent Extraction (e.g., Ethyl Acetate) Q->E D Drying & Solvent Removal E->D P Purification (e.g., Column Chromatography) D->P FP Final Product: Ethyl 3-hydroxy-2-methylbenzoate P->FP

Caption: General workflow for Ethyl 3-hydroxy-2-methylbenzoate synthesis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common and cost-effective method for this synthesis? The Fischer-Speier esterification, which involves reacting 3-hydroxy-2-methylbenzoic acid with an excess of ethanol under acidic catalysis, is the most common method.[4] The starting materials are readily available, and the procedure is robust for scale-up.

Q2: Why is an acid catalyst essential for the esterification? Carboxylic acids are generally not reactive enough to be attacked by neutral alcohols.[1][5] A strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol, thereby accelerating the reaction rate significantly.[1][2]

Q3: How can I maximize the yield of my reaction? According to Le Châtelier's principle, the equilibrium can be shifted to favor the product (the ester) by either using a large excess of one of the reactants (typically the alcohol, as it can also serve as the solvent) or by removing one of the products as it forms.[1] The most effective strategy is the continuous removal of water, often achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[5]

Q4: Can the phenolic hydroxyl group interfere with the reaction? In a standard Fischer esterification, the carboxylic acid is significantly more reactive towards esterification than the phenolic hydroxyl group.[6] However, under very harsh conditions or with certain other esterification reagents (e.g., using an alkyl halide), competitive O-alkylation at the phenolic position can become a problematic side reaction.[7] For this specific synthesis, direct esterification of the carboxylic acid is the preferred and cleaner pathway.

Q5: What are the common sources for the starting material, 3-hydroxy-2-methylbenzoic acid? 3-Hydroxy-2-methylbenzoic acid is commercially available.[8] If synthesis is required, it can be prepared via several routes, including the diazotization of 3-amino-2-methylbenzoic acid followed by hydrolysis, or through more complex multi-step syntheses starting from precursors like o-toluic acid or 3-chloro-2-methylphenol.[9][10]

Section 3: Troubleshooting Guide

This section addresses specific experimental issues. Each problem is analyzed by symptom, potential causes, and actionable solutions.

Problem 1: Low or No Product Yield

  • Symptom: After the reaction and workup, TLC or NMR analysis shows little to no formation of the desired ethyl ester.

  • Potential Causes & Solutions:

    • Inactive Catalyst: The acid catalyst may be old or hydrated.

      • Solution: Use a fresh, concentrated acid catalyst. For instance, use 98% sulfuric acid.

    • Insufficient Heat: The reaction may not have reached the required temperature for reflux, leading to a very slow reaction rate.

      • Solution: Ensure the reaction mixture is heated to the boiling point of the solvent (ethanol, or an ethanol/toluene mixture). For ethanol, this is approximately 78°C. Monitor the temperature and ensure vigorous reflux.

    • Equilibrium Not Shifted: Water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[3]

      • Solution: Use a significant excess of ethanol (e.g., 5-10 molar equivalents or more) to act as both reactant and solvent.[11] For higher yields, actively remove water using a Dean-Stark trap.[5]

    • Impure Starting Materials: The starting 3-hydroxy-2-methylbenzoic acid may contain non-reactive impurities.

      • Solution: Check the purity of the starting material by melting point or NMR. If necessary, recrystallize it before use.

Problem 2: Incomplete Reaction (Significant Starting Material Remains)

  • Symptom: Analysis shows both the product and a significant amount of the starting carboxylic acid are present in the final mixture.

  • Potential Causes & Solutions:

    • Insufficient Reaction Time: Esterification reactions can be slow to reach equilibrium.

      • Solution: Extend the reflux time. Monitor the reaction's progress every few hours using TLC until the spot for the starting material is faint or absent. Reaction times of 8-24 hours are not uncommon.[12][13]

    • Low Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow conversion rate.

      • Solution: While catalytic, the amount of acid matters. A typical loading is 3-5 mol% relative to the carboxylic acid. If the reaction is sluggish, a small, careful addition of more catalyst may be beneficial.

    • Water Accumulation: As mentioned, the presence of water will prevent the reaction from going to completion.

      • Solution: If not already in use, implement a method for water removal. A Dean-Stark apparatus is ideal. Alternatively, adding a dehydrating agent like molecular sieves to the reaction flask can help, though this is less efficient for larger scales.

Problem 3: Product is Dark or Contains Colored Impurities

  • Symptom: The crude product, after solvent removal, is a dark brown or black oil/solid instead of the expected off-white solid or pale oil.

  • Potential Causes & Solutions:

    • Reaction Overheating/Degradation: Phenolic compounds can be sensitive to high temperatures in the presence of strong acid, leading to decomposition or polymerization.

      • Solution: Maintain a controlled reflux. Avoid excessive, aggressive heating. Ensure the heating mantle temperature is set appropriately and not causing charring at the bottom of the flask.

    • Air Oxidation: Phenols can be susceptible to air oxidation, which is often accelerated at high temperatures and under acidic conditions, forming colored quinone-type species.

      • Solution: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation and improve the color of the final product.

    • Carryover from Workup: Impurities may not have been fully removed during the aqueous wash steps.

      • Solution: Ensure thorough washing during the workup. A wash with a saturated sodium bicarbonate solution is crucial to remove the acid catalyst and any unreacted carboxylic acid. A subsequent brine wash helps to break emulsions and remove excess water.[9]

Problem 4: Difficulties During Purification

  • Symptom: The product is difficult to isolate, either through crystallization or chromatography.

  • Potential Causes & Solutions:

    • Product is an Oil: Depending on purity, Ethyl 3-hydroxy-2-methylbenzoate may not readily crystallize.

      • Solution: Purification by silica gel column chromatography is the most reliable method. Use a solvent system with a gradient of ethyl acetate in hexanes or petroleum ether to separate the less polar ester product from any remaining polar starting material.

    • Persistent Emulsion During Extraction: The presence of partially soluble materials can lead to the formation of a stable emulsion between the organic and aqueous layers during workup.

      • Solution: Add a saturated solution of sodium chloride (brine) and stir gently. This increases the ionic strength of the aqueous phase, forcing the separation of layers. If the emulsion persists, filtering the entire mixture through a pad of Celite can sometimes help break it.[14]

Section 4: Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-methylbenzoic acid (1.0 eq).

  • Reagents: Add absolute ethanol (10-20 eq, serving as both reactant and solvent).

  • Catalysis: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) dropwise.

  • Reaction: Heat the mixture to a steady reflux (approx. 78-80°C) and maintain for 8-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Workup and Purification

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.

  • Washing:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted carboxylic acid. Repeat until CO₂ evolution ceases.

    • Wash the organic layer with water.

    • Wash the organic layer with a saturated brine solution to aid in phase separation.[9]

  • Drying and Filtration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure Ethyl 3-hydroxy-2-methylbenzoate.

Section 5: Data Summary Table

The following table summarizes typical conditions for the esterification of hydroxybenzoic acids, which are directly applicable to the synthesis of Ethyl 3-hydroxy-2-methylbenzoate.

ParameterConditionRationale & Reference
Reactant Ratio 1 : 5-10 (Acid : Alcohol)Using excess alcohol shifts the equilibrium to favor product formation.[11]
Catalyst Conc. H₂SO₄ or solid acidStrong acid is required to protonate the carbonyl and accelerate the reaction.[5][11]
Temperature 75-85°C (Reflux)Ensures a sufficient reaction rate without causing significant degradation.[11]
Reaction Time 3-16 hoursTime-dependent on scale, catalyst loading, and efficiency of water removal.[11][13]
Typical Yield 65-95%Yield is highly dependent on the effective removal of water.[11][13]

References

  • Synthesis of C. 3-Hydroxy-2-methylbenzoic acid. PrepChem.com. [Link]

  • Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
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  • Esterification of salicylic acid.
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  • Why is it when salicylic acid reacts with itself that the ester is formed between the phenol... Quora. [Link]

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  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. CABI Digital Library. [Link]

  • Why is o-toluic acid (2-methylbenzoic acid) more acidic than benzoic acid? Chemistry Stack Exchange. [Link]

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. [Link]

  • Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. ResearchGate. [Link]

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Technical Support Center: Esterification of 3-Hydroxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the esterification of 3-hydroxy-2-methylbenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Our goal is to provide practical, in-depth solutions to common problems, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.

The esterification of 3-hydroxy-2-methylbenzoic acid is a deceptively complex transformation. The molecule's structure presents two primary challenges that are the source of most side reactions and yield issues:

  • Steric Hindrance: The methyl group at the ortho-position to the carboxylic acid sterically hinders the approach of the alcohol nucleophile, significantly slowing down standard esterification reactions like the Fischer esterification.[1][2]

  • Bifunctionality: The presence of a phenolic hydroxyl group introduces a competing nucleophile, opening pathways to undesirable side products.[3][4]

This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Fischer esterification of 3-hydroxy-2-methylbenzoic acid so slow and low-yielding?

Answer: The primary reason is the steric hindrance imposed by the ortho-methyl group. In a classic Fischer esterification, the reaction proceeds via protonation of the carbonyl, making it more electrophilic for attack by the alcohol.[5][6][7] The bulky methyl group physically blocks this approach, increasing the activation energy of the reaction and leading to slow kinetics.[2][8] To achieve reasonable yields, you often need prolonged heating and a large excess of the alcohol, which can promote other side reactions.[5]

Q2: What are the most common side products I should be looking for?

Answer: The two most prevalent side products arise from the reactivity of the phenolic hydroxyl group.

  • Intramolecular Cyclization (Lactonization): The molecule can undergo an intramolecular esterification between the phenolic hydroxyl and the carboxylic acid to form a six-membered lactone (a dibenzo[b,e][9][10]dioxepinone derivative). This is often a thermodynamically favorable process for forming six-membered rings.[11][12][13]

  • Intermolecular Self-Esterification: The phenolic hydroxyl of one molecule can react with the carboxylic acid of another, leading to the formation of dimers or even oligomers. This is analogous to the formation of Salsalate from salicylic acid.[3][14]

Other side products can be specific to the chosen reagents, such as N-acylurea formation with carbodiimides or byproducts from Mitsunobu reagents.[15][16][17]

Q3: What are the main alternative esterification strategies for this substrate?

Answer: Given the challenges, several strategies are more effective than a simple Fischer esterification:

  • Protecting Group Strategy: The most robust method is to protect the phenolic hydroxyl group before performing the esterification.[9][10][18] This eliminates all side reactions involving the phenol. After esterification, the protecting group is removed.

  • Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid under mild conditions, allowing for esterification.[16][19] This avoids the high temperatures of Fischer esterification but comes with its own set of potential byproducts.[17][20]

  • Mitsunobu Reaction: This method uses a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol for reaction with the carboxylic acid under very mild, neutral conditions.[15][21][22][23] It is particularly useful for sterically hindered systems but requires careful purification to remove reagent-derived byproducts.[15]

Troubleshooting Guide

Problem: My reaction yield is extremely low, and I recover mostly starting material.
  • Likely Cause (Fischer Esterification): Insufficient reaction time or temperature to overcome the steric hindrance from the ortho-methyl group. The equilibrium is not being effectively pushed towards the product.[2][5]

  • Troubleshooting & Validation:

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS every 4-6 hours. These reactions can sometimes require 24-48 hours to reach completion.

    • Increase Alcohol Excess: If using a simple alcohol like methanol or ethanol, use it as the solvent to maximize its concentration and drive the equilibrium forward.[5]

    • Water Removal: For higher boiling alcohols, use a Dean-Stark apparatus to remove the water byproduct as it forms, which will shift the equilibrium toward the ester product according to Le Châtelier's principle.[16]

    • Switch to a More Potent Method: If the Fischer method remains inefficient, consider switching to a carbodiimide or Mitsunobu coupling protocol, which do not rely on thermal energy to overcome the steric barrier in the same way.

Problem: I see a new, major spot on my TLC plate that is less polar than my starting material but isn't my desired ester.
  • Likely Cause: Intramolecular cyclization has occurred, forming the six-membered lactone. Cyclic esters (lactones) are often less polar than their parent hydroxy acids and may have similar polarity to the desired ester, making separation difficult.[13][24]

  • Troubleshooting & Validation:

    • Characterize the Byproduct: Isolate the byproduct by column chromatography. Acquire a mass spectrum (MS) and NMR. The lactone will have a mass corresponding to the starting material minus a molecule of water (M-18). The 1H NMR spectrum will lack the characteristic phenolic -OH and carboxylic acid -OH protons.

    • Modify Reaction Conditions: High temperatures can promote lactonization. If using Fischer esterification, attempt the reaction at the lowest possible temperature that still allows for conversion.

    • Adopt a Protection Strategy: The most definitive way to prevent lactonization is to protect the phenolic hydroxyl group. An acetyl or benzyl protecting group is a common choice.[18][25] This physically prevents the intramolecular reaction from occurring.

Diagram 1: Competing Reaction Pathways This diagram illustrates the desired esterification pathway versus the two primary side reactions: intramolecular lactonization and intermolecular self-esterification.

G cluster_start Reactants cluster_products Potential Products SM 3-Hydroxy-2-methyl- benzoic Acid Ester Desired Ester SM->Ester + R-OH (Desired Path) Lactone Side Product: Lactone SM->Lactone Intramolecular Cyclization Dimer Side Product: Dimer/Oligomer SM->Dimer Intermolecular Self-Esterification ROH Alcohol (R-OH)

Caption: Main vs. Side Reaction Pathways.

Problem: My reaction with a carbodiimide (DCC/EDC) produced a white precipitate that is insoluble in most solvents and difficult to remove.
  • Likely Cause: Formation of the N-acylurea byproduct. This occurs when the O-acylisourea intermediate, formed by the reaction of the carbodiimide with your carboxylic acid, rearranges instead of reacting with the alcohol. This is a very common side reaction in carbodiimide couplings.[17][19]

  • Troubleshooting & Validation:

    • Use EDC with an Acidic Wash: If you used EDC, its urea byproduct is water-soluble. An acidic aqueous wash (e.g., dilute HCl) during workup will protonate the urea's amine, making it even more soluble in the aqueous layer and easier to remove from your organic phase.

    • Filter DCU: If you used DCC, the resulting dicyclohexylurea (DCU) is notoriously insoluble. Filter the crude reaction mixture before workup to remove the bulk of the DCU. Some may remain, often requiring careful column chromatography for complete removal.[16]

    • Add an Acyl-Transfer Catalyst: Including a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can accelerate the desired reaction between the O-acylisourea intermediate and the alcohol, minimizing the time available for the N-acylurea rearrangement to occur.[16]

    • Optimize Stoichiometry: Using a large excess of the carbodiimide can increase the rate of side reactions.[17] Use close to stoichiometric amounts (1.05-1.2 equivalents) of the coupling agent.

Recommended Experimental Protocols

Protocol 1: Protective Group Strategy (Acetylation)

This is the most reliable method for avoiding side reactions related to the phenolic hydroxyl group. It involves three steps: protection, esterification, and deprotection.

Part A: Protection of the Phenolic Hydroxyl

  • Setup: Dissolve 3-hydroxy-2-methylbenzoic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (2.0 eq), and cool the mixture to 0 °C in an ice bath.

  • Acetylation: Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water. Perform an aqueous workup, washing with dilute HCl to remove the base, followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-acetoxy-2-methylbenzoic acid.

  • Validation: Confirm the structure by 1H NMR. You should see a new singlet around 2.3 ppm corresponding to the acetyl methyl group and the disappearance of the phenolic -OH peak.

Part B: Esterification of Protected Acid (e.g., Methyl Ester)

  • Setup: Dissolve the 3-acetoxy-2-methylbenzoic acid from Part A in a large excess of methanol.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-8 hours. The steric hindrance is still present, but with the phenol protected, there are no competing side reactions, allowing the reaction to be driven to completion.[26][27][28]

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the sulfuric acid and remove any unreacted carboxylic acid.[29] Wash with brine, dry the organic layer, and concentrate.

  • Validation: The crude product, methyl 3-acetoxy-2-methylbenzoate, can be checked by NMR. A new singlet around 3.9 ppm for the methyl ester should be visible.

Part C: Deprotection of the Phenol

  • Setup: Dissolve the protected ester from Part B in methanol.

  • Hydrolysis: Add a base such as potassium carbonate (K2CO3, 2.0 eq) or a catalytic amount of sodium methoxide.

  • Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Neutralize the reaction with dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate. Wash the organic layer with water and brine, then dry and concentrate to yield the final product, methyl 3-hydroxy-2-methylbenzoate.[30]

  • Final Validation: Purify by column chromatography or recrystallization. Confirm the final structure and purity by NMR, LC-MS, and melting point.

Diagram 2: Workflow for Protective Group Strategy

G start 3-Hydroxy-2-methyl- benzoic Acid protected Protect Phenol (e.g., Acetylation) start->protected intermediate 3-Acetoxy-2-methyl- benzoic Acid protected->intermediate esterify Esterify Carboxylic Acid (e.g., Fischer) intermediate->esterify protected_ester Protected Ester (Methyl 3-acetoxy-2- methylbenzoate) esterify->protected_ester deprotect Deprotect Phenol (e.g., K2CO3/MeOH) protected_ester->deprotect final Final Product (Methyl 3-hydroxy-2- methylbenzoate) deprotect->final

Caption: Step-wise workflow for the protect-esterify-deprotect sequence.

Data Summary Table

The following table compares the different esterification approaches for hindered hydroxybenzoic acids.

MethodTypical ConditionsKey AdvantagesCommon Side Reactions / ByproductsMitigation Strategy
Fischer Esterification Alcohol (solvent), H₂SO₄ (cat.), RefluxSimple, inexpensive reagentsLactonization, Self-esterification, Low conversionUse large excess of alcohol; remove water; protect phenol
Carbodiimide Coupling DCC or EDC, DMAP (cat.), DCM, 0°C to RTMild conditions, high activationN-acylurea formationUse EDC for water-soluble urea; filter DCU; add DMAP
Mitsunobu Reaction PPh₃, DEAD/DIAD, THF, 0°C to RTVery mild, neutral conditions; good for hindered systemsTriphenylphosphine oxide, Hydrazo compoundsCareful chromatography; use of polymer-bound reagents
Protective Group Strategy 1. Protect (Ac₂O) 2. Esterify 3. DeprotectHighest selectivity, cleanest reactionMultiple steps requiredOptimize each step individually for high yield

References

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterific
  • Appendix 6: Protecting groups. Oxford Learning Link.
  • How do you synthesise a lactone
  • Protecting Groups. University of Illinois Chicago.
  • Protecting Groups. chem.iitb.ac.in.
  • Fisher Esterification, Reflux, Isolation and Purific
  • Application Notes and Protocols: Esterification of Sterically Hindered Alcohols with ADDP. Benchchem.
  • Methyl 3-hydroxy-2-methylbenzo
  • Synthesis of methyl 3-hydroxybenzo
  • how lactones formed from hydroxycarboxylic compounds by mechanism. Filo.
  • Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
  • Solvation and steric hindrance in methyl-substituted benzoic acids. Semantic Scholar.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube.
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  • The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry.
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  • Synthesis, Isolation, and Purific
  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. ausetute.com.
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  • Mitsunobu Reaction. Organic Chemistry Portal.
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  • The separation of polar and steric effects. Part V. Kinetics of the reactions of substituted benzoic acids and related carboxylic acids with diazodiphenylmethane in ethanol. Journal of the Chemical Society (Resumed).
  • Transesterification and Fischer Esterification of Aspirin using Microwave Heating.
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  • Fischer Esterification of Salicylic Acid With Only Itself?. Reddit.
  • Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. UMass Lowell.
  • Mechanism of the reaction of carbodiimides with carboxylic acids.
  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. CABI Digital Library.
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Esterification of hydroxybenzoic acids.
  • Carbodiimide-mediated O-sulfation of hydroxy-amino acids and peptides: a reaction suitable for radiolabeling. PubMed.
  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol?.
  • NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. BYJU'S.
  • Mechanism of amide formation by carbodiimide for bioconjug
  • Carbodiimide – Knowledge and References. Taylor & Francis.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Scheme 3.1: Mechanism of Carbodiimide-Mediated Reactions.
  • synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Deriv
  • Preparation of alkyl esters of parahydroxybenzoic acid.
  • Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). Analytical Methods.
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. MDPI.

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"Purification of Ethyl 3-hydroxy-2-methylbenzoate by column chromatography"

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the purification of Ethyl 3-hydroxy-2-methylbenzoate by column chromatography, designed for researchers, scientists, and drug development professionals. This technical support center provides detailed troubleshooting guides and FAQs to address specific experimental challenges.

Technical Support Center: Purification of Ethyl 3-hydroxy-2-methylbenzoate

As a Senior Application Scientist, this guide synthesizes technical protocols with field-proven insights to ensure a successful purification of Ethyl 3-hydroxy-2-methylbenzoate. The methodologies described are designed to be self-validating, allowing for systematic troubleshooting and optimization.

Understanding the Molecule: Ethyl 3-hydroxy-2-methylbenzoate

Before commencing purification, it is crucial to understand the chemical properties of the target molecule. Ethyl 3-hydroxy-2-methylbenzoate (CAS 141607-09-2) possesses key functional groups that dictate its chromatographic behavior:

  • Ester Group (-COOEt): Moderately polar.

  • Hydroxyl Group (-OH): A polar, protic group capable of strong hydrogen bonding with the stationary phase.

  • Aromatic Ring & Methyl Group: Largely non-polar.

The presence of the phenolic hydroxyl group means the compound will adhere strongly to polar stationary phases like silica gel.[1] Therefore, a mobile phase of sufficient polarity is required to elute the compound. The primary goal is to find a solvent system that provides differential migration between the desired product and any impurities, such as starting materials or by-products.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for this purification? For moderately polar organic compounds like Ethyl 3-hydroxy-2-methylbenzoate, silica gel (SiO₂) is the standard and most effective stationary phase for normal-phase chromatography.[1][2] Its polar surface interacts with the polar functional groups of the analyte, facilitating separation based on polarity.[1]

Q2: How do I select the initial mobile phase (eluent)? The selection process should always begin with Thin-Layer Chromatography (TLC).[1][3] A common starting point for a compound of this polarity is a binary mixture of a non-polar solvent and a polar solvent.[4]

  • Non-polar component: Hexanes or Petroleum Ether.

  • Polar component: Ethyl Acetate or Diethyl Ether.

Start with a low-polarity mixture, such as 10% Ethyl Acetate in Hexane, and gradually increase the proportion of the polar solvent to achieve an optimal retention factor (Rƒ) for the target compound.[4]

Q3: What is the ideal Rƒ value on a TLC plate before scaling up to a column? For effective separation on a flash column, the target compound should have an Rƒ value between 0.2 and 0.35 in the chosen solvent system.[5][6] This range ensures that the compound moves down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Q4: Should I use isocratic or gradient elution?

  • Isocratic Elution: Using a single, unchanging solvent mixture is suitable if the Rƒ values of your target compound and the impurities are well-separated on the TLC plate (ΔRƒ ≥ 0.15).[7]

  • Gradient Elution: If impurities are very close to your product or if there are multiple components with a wide range of polarities, a gradient elution is more effective. This involves starting with a low-polarity mobile phase and gradually increasing its polarity over the course of the separation.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the TLC analysis and column chromatography stages.

Problem Potential Cause(s) Recommended Solution(s)
TLC Spot Streaking 1. Sample is too concentrated (overloaded).[8][9] 2. The phenolic -OH group is interacting too strongly with the acidic silica gel.[10] 3. The sample was spotted in a highly polar solvent.[10]1. Dilute the sample before spotting on the TLC plate. A 1% solution is a good starting point.[8] 2. Add a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase to suppress the strong interaction.[10] 3. Ensure the spotting solvent is volatile and as non-polar as possible.
No Spots Visible on TLC 1. The sample concentration is too low.[9] 2. The compound is not UV-active. 3. The spotting line was submerged in the solvent reservoir in the developing chamber.[8]1. Spot multiple times in the same location, allowing the solvent to dry between applications.[9] 2. Use a chemical stain (e.g., potassium permanganate or anisaldehyde) to visualize the spots.[11] 3. Ensure the solvent level in the chamber is below the origin line where the sample is spotted.[8]
Poor Separation (Rƒ values too close) 1. The mobile phase polarity is not optimal.[12] 2. A different solvent system may offer better selectivity.1. Finely tune the mobile phase composition by making small adjustments (e.g., changing from 20% to 18% or 22% ethyl acetate).[2] 2. Try a different solvent combination. For instance, substituting ethyl acetate with a mix of dichloromethane and methanol might alter the interactions and improve separation.[2]
Product Elutes with the Solvent Front The mobile phase is too polar, causing all compounds to move rapidly without sufficient interaction with the stationary phase.Reduce the polarity of the mobile phase. Decrease the percentage of the polar component (e.g., ethyl acetate) in the mixture.[13]
Product Does Not Elute from the Column 1. The mobile phase is not polar enough.[14] 2. The compound may have decomposed on the acidic silica gel.[14]1. Gradually increase the polarity of the mobile phase (gradient elution). If necessary, a small amount of a highly polar solvent like methanol can be added, but it should not exceed 10% to avoid dissolving the silica.[4] 2. Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if degradation spots appear.[11] If unstable, consider using a less acidic stationary phase like neutral alumina.[15]
Cracked or Channeled Column Bed 1. Improper packing of the silica slurry.[16] 2. The column ran dry at some point. 3. Heat generated from the solvent interacting with the dry silica.1. Ensure the silica is a homogenous, bubble-free slurry before and during packing.[5] 2. Always maintain the solvent level above the top of the silica bed. 3. Pack the column using a wet slurry method to dissipate heat effectively.

Experimental Protocols & Workflows

Workflow for Purification of Ethyl 3-hydroxy-2-methylbenzoate

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Separation & Analysis TLC 1. TLC Analysis (Solvent Scouting) Optimize 2. Optimize Mobile Phase (Target Rƒ = 0.2-0.35) TLC->Optimize Evaluate Rƒ Slurry 3. Prepare Silica Slurry (in non-polar solvent) Optimize->Slurry Finalized Solvent System Pack 4. Pack the Column (Avoid air bubbles) Slurry->Pack Equilibrate 5. Equilibrate Column (2-3 column volumes) Pack->Equilibrate Load 6. Load Sample (Wet or Dry Loading) Equilibrate->Load Elute 7. Elute Column (Isocratic or Gradient) Load->Elute Collect 8. Collect Fractions Elute->Collect Analyze 9. Analyze Fractions by TLC Collect->Analyze Combine 10. Combine Pure Fractions Analyze->Combine Evaporate 11. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow from method development to final product isolation.

Protocol 1: TLC Analysis and Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like ethyl acetate or dichloromethane to make an approximately 1% solution.[8]

  • Spotting: Use a microcapillary tube to spot the solution onto a silica gel TLC plate, ensuring the spot is small, concentrated, and about 1 cm from the bottom edge.[13]

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase (e.g., 20% Ethyl Acetate in Hexane). Ensure the solvent level is below the spotting line.[8]

  • Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove it, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[8] If spots are not visible, use a chemical stain.

  • Optimization: Calculate the Rƒ value for each spot. Adjust the polarity of the mobile phase until the Rƒ of the desired product is in the optimal 0.2-0.35 range.[5][6]

Protocol 2: Flash Column Chromatography Procedure
  • Column Preparation:

    • Select a column of appropriate size.

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[6]

    • Prepare a slurry of silica gel in the initial, non-polar component of your mobile phase (e.g., hexane). Ensure it is thoroughly mixed to remove air bubbles.[5]

    • Pour the slurry into the column and use gentle air pressure to pack it evenly. Tap the column gently to ensure a well-packed bed. Add another layer of sand on top of the silica.[5][6]

    • Wash the column with 2-3 column volumes of the starting mobile phase to equilibrate it. Do not let the solvent level drop below the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum possible volume of the mobile phase or a slightly more polar solvent.[17] Carefully add this solution to the top of the column with a pipette, allowing it to absorb into the silica bed.[17]

    • Dry Loading (Recommended for less soluble samples): Dissolve the crude sample in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (1-2 times the mass of your sample), and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[17] Carefully add this powder to the top of the column.[17]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle, steady pressure using compressed air or a pump to achieve a consistent flow rate.

    • Begin collecting fractions in test tubes or vials.

    • If using a gradient, gradually increase the percentage of the polar solvent according to your established method.

  • Analysis:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the fractions that show only a single spot corresponding to the pure Ethyl 3-hydroxy-2-methylbenzoate.

    • Evaporate the solvent from the combined fractions under reduced pressure to yield the purified compound.

Troubleshooting Decision Tree for Poor Separation

G Start Problem: Poor Separation in Column CheckTLC Did TLC predict good separation? (ΔRƒ ≥ 0.15) Start->CheckTLC CheckLoading Was the sample loaded in a small, concentrated band? CheckTLC->CheckLoading Yes ReoptimizeTLC Re-optimize mobile phase on TLC. Try different solvent classes. CheckTLC->ReoptimizeTLC No CheckColumn Is the column packed evenly? (No cracks or channels) CheckLoading->CheckColumn Yes DryLoad Reload column using dry-loading technique for a narrower band. CheckLoading->DryLoad No Repack Repack the column carefully using a homogenous slurry. CheckColumn->Repack No Success Problem Resolved CheckColumn->Success Yes ReoptimizeTLC->Success DryLoad->Success Repack->Success

Caption: A decision-making guide for troubleshooting poor separation.

References

  • How Do You Improve Separation in Column Chromatography? (n.d.). Chromedia. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • 5 Steps to successful flash chromatography. (2023, January 23). Biotage. Retrieved from [Link]

  • Troubleshooting Thin Layer Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • Marathe, S. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. Retrieved from [Link]

  • Video: Optimizing Chromatographic Separations. (2024, December 5). JoVE. Retrieved from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (n.d.). Separation Science. Retrieved from [Link]

  • Successful flash chromatography. (n.d.). Biotage. Retrieved from [Link]

  • Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. Retrieved from [Link]

  • 26.4: Optimization and Column Performance. (2023, January 24). Chemistry LibreTexts. Retrieved from [Link]

  • Flash Column Chromatography Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Ethyl 3-hydroxybenzoate | C9H10O3. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Mastering Stationary Phases: Selection Criteria and Method Development. (2026, January 14). Sorbtech. Retrieved from [Link]

  • Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. Retrieved from [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci. Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Supporting Information for an article in Organic & Biomolecular Chemistry. (2011). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for an article in RSC Advances. (2014). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information for an article in Organic & Biomolecular Chemistry. (2009). The Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl 2-hydroxy-6-methylbenzoate | C10H12O3. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Ethyl 3-hydroxybenzoate. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • Supporting Information: Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). ACS Publications. Retrieved from [Link]

  • Ethyl 3-hydroxybenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Ethyl 3-hydroxy-2-methylbenzoate. (n.d.). Lead Sciences. Retrieved from [Link]

  • Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | C12H16O3. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Quantitative Ion-Exchange TLC of p-Hydroxybenzoic Acid in the Presence of Preservatives. (n.d.). AKJournals. Retrieved from [Link]

  • Ethyl 2-methylbenzoate. (2018, February 16). SIELC Technologies. Retrieved from [Link]

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"Troubleshooting low yield in Ethyl 3-hydroxy-2-methylbenzoate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 3-hydroxy-2-methylbenzoate. This molecule is a valuable intermediate in the development of pharmaceuticals and specialty chemicals. While its synthesis, commonly achieved via Fischer esterification of 3-hydroxy-2-methylbenzoic acid, appears straightforward, researchers frequently encounter challenges with reaction efficiency and yield.

This guide is structured as a series of troubleshooting questions and answers to directly address the most common issues encountered in the laboratory. We will delve into the chemical principles behind these problems and provide validated, step-by-step protocols to overcome them, ensuring you can achieve consistent, high-yield results.

Troubleshooting Guide: Question & Answer Format
Question 1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 3-hydroxy-2-methylbenzoic acid even after prolonged heating. What is causing this incomplete conversion?

Answer: This is the most common issue and is almost always due to the equilibrium nature of the Fischer esterification reaction. The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1]

3-hydroxy-2-methylbenzoic acid + Ethanol ⇌ Ethyl 3-hydroxy-2-methylbenzoate + Water

According to Le Chatelier's Principle, the reaction will reach a state of equilibrium where the forward and reverse reaction rates are equal, preventing full conversion of your starting material.[2] To achieve a high yield, you must shift this equilibrium to the product side.

Core Causality & Recommended Solutions:

  • Water Accumulation: The water produced as a byproduct can hydrolyze the ester, pushing the equilibrium back towards the reactants.[3][4]

    • Solution: Employ a method to remove water as it forms. A Dean-Stark apparatus is the most effective method for this, using a solvent like toluene to azeotropically remove water.[2] Alternatively, for smaller scales, adding a chemical drying agent like molecular sieves (3A or 4A) directly to the reaction flask can be effective.[5]

  • Insufficient Alcohol: While ethanol can be used as the solvent, its concentration relative to the starting acid is crucial.

    • Solution: Use a large excess of ethanol to act as both reactant and solvent. This mass action effect shifts the equilibrium towards the product side. A molar ratio of 5:1 to 10:1 (ethanol to carboxylic acid) is recommended.[6]

  • Inactive or Insufficient Catalyst: A strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and accelerating the reaction.[7]

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). If using a solid acid catalyst, ensure it is activated and not poisoned.

Question 2: My final product is dark-colored and shows multiple spots on TLC, indicating significant impurity formation. What are the likely side reactions?

Answer: Side product formation is typically a result of excessive reaction temperature or the presence of impurities. The structure of 3-hydroxy-2-methylbenzoic acid has two reactive sites: the carboxylic acid and the phenolic hydroxyl group.

Potential Side Reactions & Prevention Strategies:

  • Phenol Esterification/Etherification: While the carboxylic acid is more nucleophilic and will preferentially react, under harsh conditions (very high temperatures or prolonged reaction times), the phenolic hydroxyl group can be acylated by another molecule of the acid or etherified by ethanol, leading to dimers or ethyl ether byproducts.

    • Prevention: Maintain strict temperature control. Refluxing ethanol (approx. 78°C) is generally sufficient. Avoid aggressive heating that could lead to temperatures exceeding 100°C.[6]

  • Decomposition/Charring: The presence of a strong acid catalyst like sulfuric acid at high temperatures can cause decomposition of the organic material, leading to charring and a dark-colored product.

    • Prevention: Do not overheat the reaction. Ensure even heating with a suitable heating mantle and stir bar. If the reaction mixture turns black, the temperature is likely too high.

The workflow below illustrates the decision-making process for addressing low yield and impurity issues.

G cluster_equilibrium Equilibrium Issues cluster_impurity Impurity Issues start Low Yield or Impure Product check_tlc Analyze reaction by TLC. Is starting acid present? start->check_tlc eq_issue Primary Cause: Reversible Reaction Equilibrium check_tlc->eq_issue Yes imp_issue Primary Cause: Side Reactions / Decomposition check_tlc->imp_issue No, but side spots observed sol_water Solution 1: Remove Water (Dean-Stark / Sieves) eq_issue->sol_water sol_etoh Solution 2: Use Excess Ethanol eq_issue->sol_etoh sol_temp Solution 1: Strict Temperature Control (≤ 80°C) imp_issue->sol_temp sol_reagents Solution 2: Ensure Anhydrous Reagents imp_issue->sol_reagents

Caption: Troubleshooting workflow for low yield in esterification.

Question 3: I seem to lose a significant amount of product during the aqueous workup and extraction. How can I optimize my isolation procedure?

Answer: Product loss during workup is a common but preventable issue. The primary causes are ester hydrolysis and physical loss due to suboptimal extraction technique.

Workup Optimization Protocols:

  • Neutralization: After the reaction is complete, the acidic catalyst must be neutralized. Adding a strong base like NaOH directly can cause rapid, base-promoted hydrolysis (saponification) of your ester product.[3]

    • Optimized Protocol: First, remove the bulk of the excess ethanol using a rotary evaporator. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer carefully with a saturated sodium bicarbonate (NaHCO₃) solution. This is a weak base and is less likely to cause significant hydrolysis. Wash until CO₂ evolution ceases, indicating all strong acid has been neutralized.[8]

  • Extraction & Washing: Ethyl 3-hydroxy-2-methylbenzoate has moderate polarity due to the phenolic group.

    • Optimized Protocol: Use a moderately polar, water-immiscible solvent like ethyl acetate for extraction. After the bicarbonate wash, wash the organic layer once with water and then with a saturated brine (NaCl) solution. The brine wash helps to remove dissolved water from the organic phase, breaking up emulsions and improving separation.[9]

  • Drying and Evaporation: Any residual water in the organic layer can co-distill with your solvent and potentially cause hydrolysis if heated for extended periods.

    • Optimized Protocol: Dry the extracted organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and then remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What are the ideal reaction parameters for this synthesis? A1: The optimal parameters can vary, but a reliable starting point is summarized in the table below.

ParameterRecommended ValueRationale
Acid to Alcohol Ratio 1 : 8 (molar ratio)Mass action drives the reaction forward.[6]
Catalyst Conc. H₂SO₄Strong proton source, readily available.[7]
Catalyst Loading 3-5 mol % (relative to acid)Sufficient to catalyze without causing excessive charring.
Temperature 75-80 °C (Reflux)Optimal rate without significant side-product formation.[6]
Reaction Time 4-8 hoursTypically sufficient for reaching equilibrium. Monitor by TLC.
Water Removal Dean-Stark Trap (if using toluene)Efficiently removes water byproduct.[2]

Q2: How critical is the purity of my starting materials? A2: It is absolutely critical. The most detrimental impurity is water. Water in your ethanol or on your 3-hydroxy-2-methylbenzoic acid will directly inhibit the reaction by shifting the equilibrium to the starting material side. Use anhydrous ethanol and ensure your starting acid is thoroughly dried.

Q3: My product is an oil/low-melting solid. How can I best purify it? A3: If your crude product is an oil or fails to crystallize, purification by column chromatography on silica gel is the preferred method. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will effectively separate the desired ester from unreacted acid and non-polar impurities.

Experimental Protocols
Protocol 1: High-Yield Fischer Esterification of 3-hydroxy-2-methylbenzoic acid

This protocol is designed for a ~10g scale synthesis.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-2-methylbenzoic acid (10.0 g, 65.7 mmol).

  • Reagent Addition: Add 120 mL of anhydrous ethanol (approx. 2.0 mol). Begin stirring to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.2 mL, ~22.5 mmol) to the stirring solution. The mixture will warm slightly.

  • Reaction: Heat the mixture to a gentle reflux (oil bath temperature of ~85-90 °C) and maintain for 6 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting acid spot indicates completion.

  • Workup - Solvent Removal: Allow the flask to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: Dissolve the oily residue in ethyl acetate (150 mL). Transfer the solution to a separatory funnel.

  • Workup - Neutralization: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL). Vent the funnel frequently to release CO₂ pressure. Wash with deionized water (1 x 50 mL) and finally with saturated brine (1 x 50 mL).

  • Drying & Isolation: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent, and concentrate the filtrate on a rotary evaporator to yield the crude product.

  • Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography if it remains an oil.

The diagram below outlines the key stages of the synthesis and workup process.

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase r1 Combine Acid, Ethanol, & H₂SO₄ r2 Heat to Reflux (75-80°C, 6h) r1->r2 Catalysis w1 Rotovap to remove excess EtOH r2->w1 Reaction Complete w2 Dissolve in EtOAc w1->w2 w3 Wash with NaHCO₃ (Neutralize) w2->w3 w4 Wash with H₂O/Brine w3->w4 w5 Dry over MgSO₄ w4->w5 w6 Filter & Rotovap w5->w6 final final w6->final Crude Product

Sources

"Removal of unreacted starting material from Ethyl 3-hydroxy-2-methylbenzoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 3-hydroxy-2-methylbenzoate

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted starting materials from Ethyl 3-hydroxy-2-methylbenzoate. The advice herein is tailored for researchers, scientists, and professionals in drug development, emphasizing the rationale behind each procedural step to ensure scientific integrity and experimental success.

Section 1: Understanding the Chemistry of Separation

The synthesis of Ethyl 3-hydroxy-2-methylbenzoate, commonly achieved through Fischer esterification of 3-hydroxy-2-methylbenzoic acid with ethanol, presents a purification challenge due to the similar functionalities of the starting material and the product.[1] Both possess a hydroxyl group, but the key difference lies in the acidity of the carboxylic acid versus the phenol. This difference is the cornerstone of a successful purification strategy.

Key Compounds and Their Properties:

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Acidity (pKa)
Ethyl 3-hydroxy-2-methylbenzoate (Product) 180.19~187-188 at 31 mmHg[2]71-73[2]~8-10 (phenolic OH)
3-Hydroxy-2-methylbenzoic acid (Starting Material) 152.15-~147-148~4-5 (carboxylic acid)
Ethanol (Starting Material) 46.0778.37-114.1~16

Note: The boiling point for Ethyl 3-hydroxy-2-methylbenzoate is extrapolated from similar compounds; vacuum distillation is recommended.

Section 2: Frequently Asked Questions (FAQs)

Q1: My initial work-up with a sodium bicarbonate wash isn't removing all the unreacted 3-hydroxy-2-methylbenzoic acid. What's going wrong?

A1: This is a common issue. While a sodium bicarbonate wash is the correct first step to remove the more acidic carboxylic acid, several factors can lead to incomplete removal:

  • Insufficient Base: You may not be using enough sodium bicarbonate to neutralize all the unreacted acid and the acid catalyst (e.g., H₂SO₄) used in the esterification.[3] Ensure you are using a saturated solution and wash the organic layer multiple times.

  • pH Monitoring: Are you checking the pH of the aqueous layer after each wash? It should be basic (pH > 8) to ensure the carboxylic acid has been converted to its water-soluble carboxylate salt.

  • Emulsions: Vigorous shaking can lead to emulsions, which trap the organic layer and prevent efficient separation.[4] If an emulsion forms, let the separatory funnel stand for a longer period, or add a small amount of brine (saturated NaCl solution) to help break it.

  • Precipitation: If you have a high concentration of the unreacted acid, the sodium salt may precipitate at the interface. Diluting the reaction mixture with more of the extraction solvent before the wash can prevent this.

Q2: I'm concerned about using a stronger base like sodium hydroxide for the wash, as I don't want to hydrolyze my ester product. Is this a valid concern?

A2: Yes, this is a very valid concern. Using a strong base like NaOH can lead to saponification (base-catalyzed hydrolysis) of your ester, especially if the mixture is allowed to stand for an extended period or if the temperature increases.[5] For this reason, it is generally recommended to use a weaker base like sodium bicarbonate or sodium carbonate.[6] These are sufficiently basic to deprotonate the carboxylic acid without significantly affecting the less acidic phenol or causing ester hydrolysis under standard work-up conditions.

Q3: During my column chromatography, the product and starting material are co-eluting. How can I improve the separation?

A3: Co-elution in column chromatography is a frequent challenge. Here are several strategies to improve separation:

  • Solvent System Optimization: The polarity of your eluent is crucial. A common mobile phase for this type of separation is a mixture of hexane and ethyl acetate.[7][8] If you are seeing co-elution, your solvent system is likely too polar. Try decreasing the proportion of ethyl acetate to hexane. Running a gradient elution, where you gradually increase the polarity of the mobile phase, can also be very effective.[9]

  • TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give a good separation between the spots of your product and starting material, with the product having a higher Rf value.

  • Addition of Triethylamine: The unreacted carboxylic acid can streak on the silica gel column, leading to poor separation. Adding a very small amount of triethylamine (e.g., 0.1%) to your eluent can neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.[10]

  • Column Packing and Dimensions: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.

Q4: Can I use distillation to purify my product?

A4: Distillation can be a viable method, but it depends on the boiling points of the components in your mixture. The boiling point of Ethyl 3-hydroxy-2-methylbenzoate is quite high, and it is recommended to perform the distillation under vacuum to prevent decomposition.[2] However, the unreacted 3-hydroxy-2-methylbenzoic acid is a solid with a high boiling point and will likely not co-distill. The main challenge would be separating the product from any high-boiling byproducts. Distillation is often best used after an initial extraction to remove the bulk of the impurities.

Section 3: Troubleshooting Guides and Protocols

Guide 1: Liquid-Liquid Extraction Workflow

This workflow is designed to efficiently remove the unreacted carboxylic acid and the acid catalyst from your crude reaction mixture.

dot

ExtractionWorkflow Liquid-Liquid Extraction Workflow start Crude Reaction Mixture (in organic solvent like Ethyl Acetate) wash1 Wash with Saturated NaHCO₃ Solution start->wash1 separate1 Separate Layers wash1->separate1 aqueous1 Aqueous Layer 1 (Contains Sodium 3-hydroxy-2-methylbenzoate and neutralized acid catalyst) separate1->aqueous1 Discard organic1 Organic Layer separate1->organic1 wash2 Wash with Brine (Saturated NaCl) organic1->wash2 separate2 Separate Layers wash2->separate2 aqueous2 Aqueous Layer 2 (Removes residual water and dissolved salts) separate2->aqueous2 Discard organic2 Organic Layer separate2->organic2 dry Dry over Anhydrous Na₂SO₄ or MgSO₄ organic2->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Crude Product for Further Purification (e.g., Chromatography or Recrystallization) evaporate->end

Caption: Workflow for the initial purification of Ethyl 3-hydroxy-2-methylbenzoate using liquid-liquid extraction.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture with an appropriate organic solvent like ethyl acetate or diethyl ether. This will make the subsequent washes more efficient.

  • First Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.[6]

  • Venting: Stopper the funnel and invert it, making sure to vent frequently to release the CO₂ gas produced from the acid-base reaction.

  • Extraction: Shake the funnel gently at first, then more vigorously, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with NaHCO₃ solution until no more gas evolution is observed. Check the pH of the final aqueous wash to ensure it is basic.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine).[4] This helps to remove any remaining water from the organic layer and aids in breaking emulsions.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

Guide 2: Column Chromatography Protocol and Troubleshooting

This protocol provides a general procedure for purifying the product using silica gel chromatography.

Recommended Column Chromatography Conditions:

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for separating compounds of moderate polarity.
Mobile Phase (Eluent) Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20)Allows for the elution of less polar impurities first, followed by the product, while retaining the highly polar starting acid.[7]
Additive 0.1% Triethylamine (optional)Prevents tailing of acidic compounds on the silica gel.[10]

Step-by-Step Protocol:

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the column.[9] Allow the silica to pack evenly, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions.

  • Gradient (Optional): If needed, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and evaporate the solvent to yield the purified Ethyl 3-hydroxy-2-methylbenzoate.

Troubleshooting Logic Diagram:

dot

ChromatographyTroubleshooting Column Chromatography Troubleshooting start Problem Observed co_elution Product and Starting Material Co-elute start->co_elution streaking Spots are Streaking on TLC / Tailing on Column start->streaking no_elution Product Not Eluting from Column start->no_elution sol_polarity Decrease Eluent Polarity (reduce % Ethyl Acetate) co_elution->sol_polarity sol_gradient Use a Shallower Gradient co_elution->sol_gradient sol_amine Add 0.1% Triethylamine to Eluent streaking->sol_amine sol_base_wash Ensure Complete Removal of Acid in Work-up streaking->sol_base_wash sol_inc_polarity Increase Eluent Polarity (increase % Ethyl Acetate) no_elution->sol_inc_polarity

Caption: A decision-making guide for troubleshooting common column chromatography issues.

Section 4: Final Purification and Characterization

Recrystallization:

If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.

  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents, such as ethyl acetate/hexane, may be effective.

  • Procedure: Dissolve the solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

Purity Assessment:

To confirm the removal of unreacted starting materials, use analytical techniques such as:

  • Thin Layer Chromatography (TLC): Compare the purified product to the starting material. The purified sample should show a single spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. Look for the disappearance of the characteristic carboxylic acid proton peak from the starting material.

  • Infrared (IR) Spectroscopy: The broad O-H stretch of the carboxylic acid in the starting material should be absent in the purified product.

By understanding the chemical principles behind the separation and systematically applying these troubleshooting guides, researchers can confidently and efficiently purify Ethyl 3-hydroxy-2-methylbenzoate.

References

  • Benchchem. (n.d.). Technical Support Center: Purifying Substituted Benzoates by Column Chromatography.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. HSC Chemistry.
  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxybenzoate. PubChem.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Chemistry LibreTexts. (2021, June 20). 2.3: Liquid-Liquid Extraction.
  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
  • Sigma-Aldrich. (n.d.). Ethyl 3-hydroxybenzoate.
  • Park, J. M. (2020, January 6). How to separate ester from carboxylic acid by using chromatography? ResearchGate.
  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
  • Reddit. (2022, May 6). how to go from this ester to this phenol? r/OrganicChemistry.
  • Wikipedia. (n.d.). Fischer–Speier esterification.

Sources

Technical Support Center: Crystallization of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of Ethyl 3-hydroxy-2-methylbenzoate via crystallization. It offers a combination of theoretical principles, practical protocols, and troubleshooting advice to address common challenges encountered during the crystallization process.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of Ethyl 3-hydroxy-2-methylbenzoate relevant to its crystallization?

A1: Understanding the physicochemical properties of Ethyl 3-hydroxy-2-methylbenzoate is fundamental to developing a successful crystallization protocol. Key properties include:

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃[1]
Molecular Weight180.20 g/mol [1]
Melting Point71-73 °C (lit.)[2]
Boiling Point187-188 °C at 31 mmHg (lit.)[2]
AppearanceWhite to off-white crystalline solidInferred from similar compounds

The melting point is particularly crucial as it provides a benchmark for purity. A sharp melting point range close to the literature value indicates high purity, while a broad and depressed range suggests the presence of impurities.

Q2: What are the most likely impurities in crude Ethyl 3-hydroxy-2-methylbenzoate?

A2: The nature of impurities is largely dependent on the synthetic route employed. For a typical Fischer esterification synthesis from 3-hydroxy-2-methylbenzoic acid and ethanol, common impurities include:

  • Unreacted 3-hydroxy-2-methylbenzoic acid: This is a polar, acidic impurity.

  • Excess Ethanol: A volatile and polar solvent.

  • Byproducts of the esterification: This could include small amounts of dimers or other side-reaction products.

  • Catalyst residues: If a strong acid catalyst (e.g., sulfuric acid) is used, it must be thoroughly removed.

Patents for similar hydroxybenzoate esters suggest that unreacted starting materials are the primary impurities to be addressed during purification[3][4][5].

Q3: What is the general principle for selecting a suitable solvent for the crystallization of Ethyl 3-hydroxy-2-methylbenzoate?

A3: The ideal solvent for crystallization should exhibit the following characteristics:

  • High solubility at elevated temperatures: The crude material should readily dissolve in the boiling solvent.

  • Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution to ensure a good recovery yield.

  • Inertness: The solvent should not react with Ethyl 3-hydroxy-2-methylbenzoate.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Dissolving impurities: Ideally, impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).

A general rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers[6]. Given that Ethyl 3-hydroxy-2-methylbenzoate is an ester with a hydroxyl group, moderately polar solvents are a good starting point.

Q4: Can I use a mixed solvent system for crystallization?

A4: Absolutely. Mixed solvent systems, or solvent pairs, are highly effective when a single solvent does not provide the desired solubility profile[6]. A common strategy is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). The solution is then heated to redissolve the precipitate and allowed to cool slowly. For Ethyl 3-hydroxy-2-methylbenzoate, a potential solvent pair could be a polar solvent like ethanol or ethyl acetate (the "good" solvent) and a non-polar solvent like hexane or water (the "poor" solvent)[6].

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of Ethyl 3-hydroxy-2-methylbenzoate.

Problem 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

Causality & Solution Workflow:

G start Compound 'Oils Out' q1 Is the boiling point of the solvent significantly higher than the melting point of the compound (~72°C)? start->q1 s1 Choose a lower boiling point solvent or a solvent mixture. q1->s1 Yes q2 Is the solution cooling too rapidly? q1->q2 No end Successful Crystallization s1->end s2 Insulate the flask to slow cooling. Allow to cool to room temperature before placing in an ice bath. q2->s2 Yes q3 Is the concentration of the solute too high? q2->q3 No s2->end s3 Add a small amount of hot solvent to the oiled out mixture to redissolve, then cool slowly. q3->s3 Yes q3->end No s3->end G start No Crystals Form q1 Is the solution clear with no signs of precipitation? start->q1 s1 Induce crystallization: 1. Scratch the inside of the flask with a glass rod. 2. Add a seed crystal of the compound. q1->s1 Yes q2 Did induction methods fail? s1->q2 s2 Too much solvent was likely used. Boil off a portion of the solvent to increase concentration and then cool again. q2->s2 Yes end Successful Crystallization q2->end No s3 If using a mixed solvent system, add a small amount of the 'poor' solvent. s2->s3 s3->end

Troubleshooting Lack of Crystallization

Problem 3: The resulting crystals are colored, indicating impurities.

Colored impurities can sometimes co-crystallize with the desired product.

Causality & Solution Workflow:

G start Colored Crystals Obtained q1 Are the impurities known to be colored? start->q1 s1 Perform a second recrystallization. The concentration of the impurity will be lower, reducing co-crystallization. q1->s1 Yes s2 Consider using a small amount of activated charcoal. However, be cautious with phenolic compounds as charcoal can sometimes adsorb the product. q1->s2 Yes end Pure, Colorless Crystals s1->end s2->end

Troubleshooting Colored Crystals

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of Ethyl 3-hydroxy-2-methylbenzoate

This protocol is a starting point and may require optimization based on the purity of the crude material. Ethanol is a good initial choice due to its moderate polarity and ability to dissolve both the ester and hydroxyl functionalities.

Step-by-Step Methodology:

  • Dissolution: Place the crude Ethyl 3-hydroxy-2-methylbenzoate in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed clean flask. This step should be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed Solvent Recrystallization using Ethanol and Water

This method is useful if the compound is too soluble in pure ethanol even at low temperatures.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Ethyl 3-hydroxy-2-methylbenzoate in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise with swirling until a faint, persistent cloudiness (turbidity) is observed.

  • Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5-7 from Protocol 1, washing with a cold ethanol/water mixture.

References

  • University of California, Los Angeles. Recrystallization of Benzoic Acid. [Link]

  • Google Patents. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • PubMed Central. Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. Synthesis and Structure of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate. [Link]

  • ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

  • PubChem. Ethyl 3-hydroxybenzoate. [Link]

  • Maiyam Group. Common Solvents for Crystallization - US Labs Guide 2026. [Link]

  • Google Patents.
  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.
  • Google Patents.
  • SOP: CRYSTALLIZATION. [Link]

  • ResearchGate. Kinetic research and modeling of benzoic acid esterification process. [Link]

  • ACS Publications. Mechanism of Solvent Effect in Polymorphic Crystallization of BPT. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • YouTube. Recrystallisation of benzoic acid. [Link]

  • Diva-portal.org. Spherical Crystallization of Benzoic acid in different solvents. [Link]

  • CABI Digital Library. 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. [Link]

  • Quora. How to choose a solvent for crystallization of an organic compound. [Link]

  • Crystallization. [Link]

  • Maiyam Group. Common Solvents for Crystallization - US Labs Guide 2026. [Link]

  • PubMed. Transesterification of p-hydroxybenzoate esters (parabens) by human intestinal (Caco-2) cells. [Link]

  • DAV College, Jalandhar. EXPERIMENT 1 AIM: To prepare crystals of pure benzoic acid from an impure sample. Theory. [Link]

  • ResearchGate. How to grow crystals for a non polar organic compounds. [Link]

  • YouTube. Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • PubChem. Ethyl 2-hydroxy-6-methylbenzoate. [Link]

  • Wikipedia. Methanol. [Link]

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Technical Support Center: Navigating the Scale-Up of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide from our Senior Application Scientists, this technical support center provides troubleshooting and practical advice for the specific challenges encountered during the scale-up production of Ethyl 3-hydroxy-2-methylbenzoate.

This guide is structured to address critical questions arising during the synthesis, purification, and scale-up of Ethyl 3-hydroxy-2-methylbenzoate. We will delve into the underlying chemical principles to empower researchers and production chemists to not only solve immediate problems but also to anticipate and mitigate future challenges.

Section 1: Precursor Synthesis Challenges (3-Hydroxy-2-methylbenzoic Acid)

The quality of your starting material dictates the success of the subsequent esterification. A common route to 3-hydroxy-2-methylbenzoic acid involves a Grignard reaction, which is notoriously sensitive to reaction conditions, especially at scale.[1]

Question: My Grignard reaction for the synthesis of the carboxylic acid precursor is sluggish or fails to initiate. What are the common causes and solutions?

Answer: Failure of Grignard reaction initiation is almost always due to the presence of water or the passivation of the magnesium surface.[2]

  • Causality (Expertise & Experience): Grignard reagents are powerful nucleophiles and strong bases, readily destroyed by even trace amounts of protic contaminants like water.[2] The magnesium metal surface is typically coated with a passivating layer of magnesium oxide, which prevents the reaction with the organic halide.

  • Troubleshooting Steps:

    • Rigorous Anhydrous Conditions: All glassware must be oven-dried or flame-dried under a stream of inert gas (Nitrogen or Argon) and cooled just before use.[2] Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

    • Magnesium Activation: The oxide layer on the magnesium turnings must be disrupted.

      • Mechanical Activation: Vigorously stir the dry magnesium turnings before adding the solvent to break up the surface.

      • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These react with the magnesium to expose a fresh, reactive surface. The disappearance of the iodine color or bubbling (ethane formation) indicates activation.

    • Initiation: Add a small, concentrated portion of your halide solution to the activated magnesium. A localized exothermic reaction, bubbling, or the appearance of a cloudy/gray color indicates successful initiation.[3] Once initiated, the remaining halide can be added dropwise at a rate that maintains a gentle reflux.

Section 2: The Esterification Reaction - Troubleshooting Low Yields

The most common method for producing Ethyl 3-hydroxy-2-methylbenzoate is the Fischer-Speier esterification of 3-hydroxy-2-methylbenzoic acid with ethanol, using an acid catalyst. The reaction's equilibrium nature and steric hindrance from the ortho-methyl group are primary challenges.[4]

Question: My esterification reaction stalls at 60-70% conversion, even after prolonged heating. How can I drive the reaction to completion?

Answer: Fischer esterification is a reversible process.[5] To achieve high conversion, the equilibrium must be shifted towards the product side, according to Le Chatelier's principle.[5]

  • Causality (Expertise & Experience): The reaction produces one molecule of water for every molecule of ester formed. As the concentration of water increases, the rate of the reverse reaction (ester hydrolysis) increases until it matches the rate of the forward reaction, establishing equilibrium.

  • Troubleshooting & Optimization:

    • Use Excess Reagent: The simplest method is to use a large excess of one of the reactants. Since ethanol is typically less expensive and easier to remove than the carboxylic acid, it is common to use ethanol as the limiting reagent and solvent.

    • Water Removal: Actively removing water as it forms is the most effective strategy for driving the reaction to completion.

      • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to physically separate the water-toluene azeotrope.[5][6]

      • Dehydrating Agents: In a scaled-up batch process, adding a dehydrating agent can be effective. Molecular sieves (3A or 4A) are a good option as they are easily filtered off.[7]

Workflow: Troubleshooting Low Conversion in Fischer Esterification

This decision tree outlines a systematic approach to diagnosing and resolving low yields.

G start Low Yield (<90%) check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the catalyst active and sufficient? check_equilibrium->check_catalyst Yes solution_water Implement water removal: - Dean-Stark Trap - Use excess alcohol - Add molecular sieves check_equilibrium->solution_water No check_temp_time Are temperature and time optimal? check_catalyst->check_temp_time Yes solution_catalyst Optimize Catalyst: - Increase loading (e.g., to 5 mol%) - Switch to a stronger acid (p-TsOH) - Consider a solid acid catalyst for easier removal check_catalyst->solution_catalyst No check_sterics Is steric hindrance a major factor? check_temp_time->check_sterics Yes solution_temp_time Increase reaction temperature (monitor for side reactions) and/or extend reaction time. Monitor by TLC/HPLC. check_temp_time->solution_temp_time No solution_sterics Consider alternative methods for hindered esters (e.g., Steglich esterification with DCC/DMAP for high-value products). check_sterics->solution_sterics Yes

Caption: A decision tree for troubleshooting low yields in esterification.

Question: What is the best choice of acid catalyst for this sterically hindered substrate on a large scale?

Answer: While concentrated sulfuric acid is effective, it can lead to side reactions and corrosion issues at scale.[4][8] For hindered substrates, p-Toluenesulfonic acid (p-TsOH) is often a superior choice. Solid acid catalysts are also excellent for scale-up operations.

  • Causality (Expertise & Experience): Sulfuric acid is a strong oxidizing agent and can cause charring or sulfonation of the aromatic ring at the high temperatures often required for hindered esterifications.[4] p-TsOH is a strong, non-oxidizing acid that is solid and easier to handle. Solid acid catalysts, like modified montmorillonite clays or ion-exchange resins, offer simplified work-up, as they can be removed by simple filtration, minimizing acidic waste streams.[7][9]

Catalyst TypeAdvantagesDisadvantages on Scale-UpTypical Loading
Conc. H₂SO₄ Inexpensive, highly active.Corrosive, causes side reactions (sulfonation, charring), difficult to remove (requires neutralization, generating salts).[4][8]1-5 mol%
p-TsOH Strong, non-oxidizing, crystalline solid (easy to handle).More expensive than H₂SO₄, still requires neutralization.[4]2-10 mol%
Solid Acids (e.g., Amberlyst-15, modified clays) Easily removed by filtration, reusable, minimizes waste, less corrosive.[9][10]Can be less active, requiring higher temperatures or longer times; higher initial cost.10-20 wt%
Section 3: Impurity Profile & Side Reactions

Question: I have an unknown, more polar byproduct appearing on my TLC analysis when I run the reaction at high temperatures. What is the likely identity?

Answer: When using concentrated sulfuric acid at elevated temperatures, the most probable polar byproduct is a sulfonated derivative of either the starting material or the product.[4]

  • Causality (Expertise & Experience): This is an electrophilic aromatic substitution reaction where the aromatic ring is attacked by SO₃ (present in fuming sulfuric acid or in equilibrium in hot concentrated H₂SO₄). The hydroxyl group is an activating, ortho-, para-director, and the methyl and carboxylic/ester groups are also directors. The resulting sulfonic acid is highly polar and will have a very low Rf on a normal-phase TLC plate.

  • Mitigation Strategy:

    • Switch to a non-sulfonating acid catalyst like p-TsOH.

    • Lower the reaction temperature and extend the reaction time.

    • Use a solid acid catalyst which typically does not cause sulfonation.[9]

Mechanism: Acid-Catalyzed Fischer Esterification

The diagram below illustrates the key steps, emphasizing the catalytic role of the proton (H⁺) and the equilibrium nature of the reaction.

G RCOOH 3-hydroxy-2-methylbenzoic acid Protonated_Acid Protonated Acid (Activated) RCOOH->Protonated_Acid + H⁺ EtOH Ethanol (R'OH) H_plus H⁺ (catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + R'OH Protonated_Ester_H2O Protonated Ester + H₂O Tetrahedral_Int->Protonated_Ester_H2O - H₂O, + H⁺ Ester Ethyl 3-hydroxy-2-methylbenzoate Protonated_Ester_H2O->Ester - H⁺ H_plus_regen H⁺ (regenerated) Water Water

Caption: The reversible mechanism of Fischer-Speier esterification.

Section 4: Work-up and Purification Challenges

Question: During the aqueous work-up, I'm struggling with emulsions and poor separation of the organic layer. How can this be managed at scale?

Answer: Emulsions are common during the neutralization step of esterification work-ups, particularly when sodium bicarbonate is used to quench the acid catalyst.[4] This is due to the formation of the sodium salt of the unreacted carboxylic acid, which can act as a surfactant.

  • Troubleshooting & Optimization:

    • Brine Wash: After the neutralization wash, perform a wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of the organic components and helping to break the emulsion.

    • Solvent Choice: Ensure you are using a water-immiscible organic solvent for extraction (e.g., ethyl acetate, toluene, or MTBE). Avoid solvents with significant water solubility.

    • Slow, Gentle Inversions: During extraction, use slow, gentle inversions of the separatory funnel or reactor instead of vigorous shaking.

    • Temperature: Sometimes, gentle warming of the mixture can help break an emulsion, but this must be done with extreme care, especially with flammable solvents.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of a filter aid like Celite® can be effective.

Section 5: Experimental Protocols

Protocol 1: Scalable Lab Synthesis (100g Scale)

  • Reagents:

    • 3-hydroxy-2-methylbenzoic acid: 100 g (0.657 mol)

    • Absolute Ethanol: 500 mL (~8.5 mol, ~13 eq)

    • p-Toluenesulfonic acid monohydrate (p-TsOH): 12.5 g (0.0657 mol, 0.1 eq)

  • Procedure:

    • To a 1L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 3-hydroxy-2-methylbenzoic acid, ethanol, and p-TsOH.

    • Heat the mixture to a gentle reflux (approx. 78-80°C).[4]

    • Monitor the reaction progress by TLC or HPLC every 2-4 hours. The reaction is typically complete in 8-16 hours.

    • Once complete, cool the mixture to room temperature.

    • Remove the bulk of the excess ethanol under reduced pressure using a rotary evaporator.

    • Dilute the residue with 500 mL of ethyl acetate and transfer to a 2L separatory funnel.

    • Wash the organic layer sequentially with:

      • 2 x 250 mL of water

      • 2 x 250 mL of saturated aqueous sodium bicarbonate solution (Caution: CO₂ evolution! Vent frequently).[4]

      • 1 x 250 mL of saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil or low-melting solid.

    • Purify further by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

Protocol 2: HPLC Method for In-Process Control and Final Purity

This method is adapted from standard procedures for analyzing hydroxybenzoate esters.[11]

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start at 70% A / 30% B, hold for 2 min.

    • Linear ramp to 10% A / 90% B over 10 min.

    • Hold at 10% A / 90% B for 3 min.

    • Return to initial conditions and re-equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of Acetonitrile/Water (1:1).

References

  • BenchChem. (2025).
  • Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Google Patents. (Year N/A).
  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. [Link]

  • Sert, E., et al. (2017). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. ResearchGate. [Link]

  • Google Patents. (1999). Process for the preparation of 3-hydroxy-2-methylbenzoic acid and 3-acetoxy-2-methylbenzoic.
  • North Seattle College Chemistry. (2014). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • Taylor & Francis Online. (2007). Method Development and Validation of Preservatives Determination... using HPLC. [Link]

  • CABI Digital Library. (2017). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. [Link]

  • Google Patents. (2017).
  • Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. [Link]

  • YouTube. (2020). Synthesis of benzoic acid via the Grignard reaction. [Link]

  • PrepChem.com. (Date N/A). Preparation of ethyl benzoate. [Link]

  • University of California, Irvine. (Date N/A). Esterification of benzoic acid to methyl benzoate. [Link]

  • Erbil Polytechnic University. (Date N/A). PRODUCTION OF METHYL BENZOATE. [Link]

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Technical Support Center: Navigating the Synthesis of Substituted Benzoates & Byproduct Identification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development engaged in the synthesis of substituted benzoates. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges during esterification reactions. Our focus is to empower you with the knowledge to not only identify but also to mitigate the formation of unwanted byproducts, ensuring the integrity and purity of your target molecules.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of substituted benzoates, providing concise answers and actionable advice.

Q1: My Fischer esterification of a substituted benzoic acid is resulting in a low yield. What are the primary causes and how can I improve it?

Low yields in Fischer esterification are a frequent challenge, primarily due to the reversible nature of the reaction.[1] To drive the equilibrium towards the product, consider the following strategies:

  • Excess Alcohol: Utilize a significant excess of the alcohol reactant, which can also serve as the solvent.[1] This mass action approach shifts the equilibrium towards the ester product. A 10-fold excess of alcohol can increase the yield to as high as 97%.[2]

  • Water Removal: The water generated as a byproduct can hydrolyze the ester back to the starting materials.[3] Employing a Dean-Stark apparatus with a solvent like toluene can effectively remove water as it forms, pushing the reaction to completion.[2][4]

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for an adequate duration, often requiring reflux for several hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial.[4] Ensure it is fresh and used in an appropriate concentration. Residual water in the reaction mixture can deactivate the catalyst.[5]

Q2: My TLC plate of the reaction mixture shows multiple spots. What do these likely represent and how can I identify them?

Multiple spots on a TLC plate are indicative of a mixture of compounds, which can include your starting materials, the desired ester, and various byproducts.[1]

  • Co-spotting: To identify unreacted starting materials, co-spot your reaction mixture alongside pure samples of your starting benzoic acid and alcohol on the same TLC plate.

  • Byproduct Identification: The other spots likely correspond to byproducts. The identity of these will depend on your specific substrates and reaction conditions. Common byproducts are discussed in the troubleshooting section below. For definitive identification, isolation of the byproducts by column chromatography followed by characterization using spectroscopic methods like NMR and Mass Spectrometry is necessary.[1]

Q3: How do electron-donating and electron-withdrawing substituents on the benzoic acid affect the esterification reaction?

The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the carboxylic acid.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2) or halo (-F, -Cl) groups increase the electrophilicity of the carbonyl carbon, making the carboxylic acid more reactive towards nucleophilic attack by the alcohol.[6] However, they can also make the starting benzoic acid more prone to certain side reactions.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or alkyl groups decrease the reactivity of the carboxylic acid. These reactions may require longer reaction times, higher temperatures, or a higher concentration of the acid catalyst to achieve good conversion.[6]

Q4: I am working with a hydroxybenzoic acid and obtaining a complex mixture of products. What is happening?

Hydroxybenzoic acids present a unique challenge as the hydroxyl group can also participate in the reaction, leading to a complex product mixture.[1]

  • Self-Esterification/Polymerization: The hydroxyl group of one molecule can react with the carboxylic acid group of another, leading to the formation of polyester oligomers or polymers.[1]

  • Acylation of the Phenolic Hydroxyl Group: If you are using an activating agent like an acid anhydride, the phenolic hydroxyl group can be acylated in addition to the carboxylic acid.[1]

To avoid these side reactions, it is often necessary to protect the hydroxyl group before performing the esterification.

Q5: When should I consider using Steglich esterification instead of Fischer esterification?

While Fischer esterification is robust and uses simple reagents, Steglich esterification offers advantages for sensitive substrates.[7][8][9]

  • Acid-Sensitive Substrates: Steglich esterification is performed under milder, non-acidic conditions, making it ideal for substrates with acid-labile functional groups.[8]

  • Sterically Hindered Alcohols: It is particularly effective for the esterification of sterically demanding alcohols, including tertiary alcohols which are prone to elimination under Fischer conditions.[10]

The key difference lies in the reagents: Steglich esterification uses a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[9]

Section 2: Troubleshooting Guide for Byproduct Identification

This guide provides a systematic approach to identifying common byproducts encountered during the synthesis of substituted benzoates.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for Byproduct Identification Start Reaction Mixture Shows Unexpected Spots on TLC Analyze_TLC Analyze TLC Data - Rf values - Co-spotting with starting materials Start->Analyze_TLC Isolate_Byproduct Isolate Byproduct(s) (e.g., Column Chromatography) Analyze_TLC->Isolate_Byproduct Unknown Spot(s) Present Spectroscopic_Analysis Spectroscopic Analysis - GC-MS - NMR (1H, 13C) - IR Isolate_Byproduct->Spectroscopic_Analysis Identify_Structure Identify Byproduct Structure Spectroscopic_Analysis->Identify_Structure Optimize_Conditions Optimize Reaction Conditions to Minimize Byproduct Identify_Structure->Optimize_Conditions

Caption: A systematic workflow for identifying and addressing byproducts.

Common Byproducts and Their Identification
Byproduct Likely Cause Identification using Analytical Techniques Prevention Strategies
Unreacted Benzoic Acid Incomplete reaction, equilibrium not driven to completion.TLC: Co-spots with the starting benzoic acid. NMR: Presence of a broad singlet for the carboxylic acid proton (~10-13 ppm). IR: Broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).Increase reaction time, use excess alcohol, remove water.
Ether Formation Self-condensation of the alcohol, especially at high temperatures and prolonged reaction times with a strong acid catalyst.[1]GC-MS: A peak with a mass corresponding to the dimer of the alcohol minus a water molecule. NMR: Characteristic signals for the ether linkage.Use milder reaction conditions or a less acidic catalyst.
Sulfonated Benzoic Acid Use of concentrated sulfuric acid as a catalyst at high temperatures, leading to electrophilic aromatic substitution.[1]MS: Molecular ion peak corresponding to the addition of an SO₃H group. NMR: Aromatic signals will show a different substitution pattern.Use a non-sulfonating acid catalyst like p-toluenesulfonic acid or a solid acid catalyst.
Decarboxylated Product High reaction temperatures, especially with benzoic acids bearing electron-donating groups or certain ortho-substituents.[11][12]GC-MS: A peak with a mass corresponding to the loss of CO₂ from the starting benzoic acid. NMR: Absence of the carboxylic acid or ester functionality and a proton in place of the carboxyl group on the aromatic ring.Maintain careful temperature control and avoid unnecessarily high temperatures.
N-Acylurea (in Steglich Esterification) A side reaction of the O-acylisourea intermediate, especially if the esterification is slow.MS: A peak corresponding to the adduct of the carboxylic acid and DCC. NMR: Characteristic signals for the urea and acyl moieties.Ensure an adequate amount of DMAP catalyst is used to accelerate the desired esterification.

Section 3: Experimental Protocols for Byproduct Analysis

Protocol 1: GC-MS Analysis of Esterification Reaction Mixture

Objective: To separate and identify volatile components, including the desired ester and potential byproducts, in the crude reaction mixture.

1. Sample Preparation: a. Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture in a vial containing 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). b. Add 1 mL of water and shake vigorously. c. Allow the layers to separate and carefully transfer the organic layer to a new vial. d. Wash the organic layer with 1 mL of saturated sodium bicarbonate solution to remove any unreacted acidic components. e. Dry the organic layer over anhydrous sodium sulfate. f. The sample is now ready for injection. For some non-volatile byproducts, derivatization (e.g., silylation) might be necessary.[13]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph (GC):
  • Column: A non-polar or medium-polarity capillary column (e.g., SLB®-5ms, 30 m x 0.25 mm x 0.25 µm) is generally suitable for separating benzoate esters and common byproducts.[13]
  • Injector Temperature: 250 °C.
  • Oven Program: Start at a suitable initial temperature (e.g., 70 °C) for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes. [Based on typical GC methods, e.g., 2]
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[13]
  • Mass Spectrometer (MS):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.[13]
  • Scan Range: m/z 40-550.[13]
  • Data Analysis: Compare the obtained mass spectra with a library database (e.g., NIST) for compound identification.

Protocol 2: ¹H NMR Analysis for Byproduct Identification

Objective: To obtain structural information about the components of the reaction mixture.

1. Sample Preparation: a. Take a representative sample of the crude reaction mixture. b. If the reaction was conducted in a deuterated solvent, the sample can be analyzed directly. c. If not, evaporate the solvent from the crude mixture under reduced pressure. d. Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). e. Filter the solution if any solid particles are present.

2. NMR Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
  • Experiment: Standard ¹H NMR experiment.
  • Data Processing: Process the data (Fourier transform, phase correction, and baseline correction).

3. Spectral Interpretation:

  • Desired Ester: Identify the characteristic signals for your target substituted benzoate. For example, a methyl benzoate will show a singlet for the methoxy group around 3.9 ppm.
  • Unreacted Benzoic Acid: Look for a broad singlet in the downfield region (10-13 ppm) corresponding to the carboxylic acid proton.[14]
  • Byproducts: Analyze any unexpected signals. For example, the formation of a symmetrical ether from the alcohol will result in a simplified set of signals compared to the alcohol itself. The presence of aromatic signals with different splitting patterns or chemical shifts can indicate side reactions on the benzene ring, such as sulfonation.

Section 4: Visualizing Reaction Pathways and Byproduct Formation

Fischer Esterification Mechanism and Common Side Reactions

FischerEsterification Fischer Esterification and Common Byproduct Pathways cluster_main_pathway Main Reaction Pathway cluster_side_reactions Common Side Reactions Benzoic_Acid Substituted Benzoic Acid Protonated_Acid Protonated Carboxylic Acid Benzoic_Acid->Protonated_Acid + H+ Ester Substituted Benzoate Ester Benzoic_Acid->Ester Sulfonated_Acid Sulfonated Byproduct Benzoic_Acid->Sulfonated_Acid + H2SO4 (conc.) (High Temp) Decarboxylated_Product Decarboxylated Byproduct Benzoic_Acid->Decarboxylated_Product Heat Alcohol Alcohol Alcohol->Ester Ether Ether Byproduct Alcohol->Ether Self-condensation (High Temp, H+) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Alcohol Tetrahedral_Intermediate->Ester - H2O, - H+

Caption: A diagram illustrating the main Fischer esterification pathway and common side reactions.

References

  • Technical Support Center: Esterification of Substituted Benzoic Acids - Benchchem. (URL not available)
  • Decarboxylative Hydroxylation of Benzoic Acids - PMC - NIH. [Link]

  • What are the advantages and disadvantages of Fischer esterification in synthesizing esters? - Quora. [Link]

  • Preventing byproduct formation in benzoate ester synthesis - Benchchem. (URL not available)
  • Decarboxylative esterification of benzoic acids: discovery and optimization. TC=thiophene‐2‐carboxylate - ResearchGate. [Link]

  • A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis - Benchchem. (URL not available)
  • The ortho-substituent effect on the Ag-catalysed decarboxylation of benzoic acids. - RSC Publishing. [Link]

  • 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • Catalytically transforming legacy phthalate esters from plastic waste into benzoic acid and benzoate plasticizers - Lirias. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds - MDPI. [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - ResearchGate. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Fischer Esterification - Chemistry Steps. [Link]

  • Fischer Esterification - Organic Chemistry Portal. [Link]

  • Fischer–Speier esterification - Wikipedia. [Link]

  • benzoic acid and its Impurities - Pharmaffiliates. [Link]

  • Integrated process for the production of benzoate plasticizers - Google P
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  • Difference Between Fischer Esterification and Steglich Esterification | Compare the Difference Between Similar Terms. [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual - Studylib. [Link]

  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. [Link]

  • 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester - CABI Digital Library. [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - NIH. [Link]

  • Protodecarboxylation of benzoic acids under radical conditions - RSC Publishing. [Link]

  • What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? - Quora. [Link]

  • Why is Fisher method preferred for the esterification of amino acids? : r/askscience - Reddit. [Link]

  • Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH4 Reduction of Benzoin Acetate and - Pendidikan Kimia. [Link]

  • Using NMR Spectroscopy To Probe the Chemo- and Diastereoselectivity in the NaBH 4 Reduction of Benzoin Acetate and Benzoin Benzoate | Request PDF - ResearchGate. [Link]

  • Product Class 5: Carboxylic Acid Esters. [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. [Link]

  • 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). - ResearchGate. [Link]

  • The synthetic method of methyl hydroxybenzoate - Google P
  • Continuous process for preparing benzoic acid esters - Google P
  • synthesis of parabens from p-hydroxyl benzoic acid. R represents CH3,... | Download Scientific Diagram - ResearchGate. [Link]

  • Propyl p-hydroxybenzoate preparation method - Google P
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Technical Support Center: Improving Reaction Selectivity for Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-hydroxy-2-methylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering selectivity challenges in their reactions with this versatile intermediate. Here, we address common issues in a practical question-and-answer format, providing in-depth troubleshooting advice and detailed protocols to enhance the precision of your chemical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Q: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on Ethyl 3-hydroxy-2-methylbenzoate and obtaining a mixture of isomers instead of the desired product. How can I improve the regioselectivity?

A: Understanding the Directing Effects:

The regiochemical outcome of an EAS reaction on this substrate is governed by the interplay of three substituents on the benzene ring:

  • Hydroxyl (-OH) group: A powerful activating, ortho, para-director.[1][2]

  • Methyl (-CH₃) group: An activating, ortho, para-director.[2][3]

  • Ethyl Ester (-COOEt) group: A deactivating, meta-director.[2][4]

The combined influence of these groups generally favors electrophilic attack at the C4 and C6 positions (ortho and para to the hydroxyl group). However, the C5 position is also a potential site for substitution, being meta to the deactivating ester group. Steric hindrance from the ortho-methyl group can also influence the product distribution.[5][6]

Troubleshooting Strategies:

  • Leverage the Dominant Director: The hydroxyl group is the most powerful activating group on the ring.[1] To enhance its directing effect, consider running the reaction under conditions that favor its influence. For instance, in bromination, the powerful para-directing effect of the hydroxyl group is often the dominant factor.[2]

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the product formed via the lowest activation energy pathway.

  • Choice of Reagent and Catalyst: The size of the electrophile and the nature of the catalyst can significantly impact the ortho/para ratio due to steric effects.[5][7] For instance, using a bulkier halogenating agent might favor substitution at the less sterically hindered para position.

  • Protecting Group Strategy: To simplify the directing effects, you can temporarily protect the highly activating hydroxyl group. This will alter the electronic landscape of the aromatic ring and can lead to improved selectivity.

Issue 2: Lack of Chemoselectivity Between the Phenolic Hydroxyl and the Ester Group

Q: I am trying to perform a reaction that targets either the hydroxyl group or the ester, but I am getting a mixture of products from reactions at both sites. How can I achieve better chemoselectivity?

A: Understanding the Competing Reactivity:

You are facing a classic chemoselectivity challenge. The phenolic hydroxyl group is nucleophilic and acidic, while the ester group is susceptible to nucleophilic acyl substitution. The choice of reagents and reaction conditions will determine which functional group reacts preferentially.

Troubleshooting Strategies for Selective Reactions:

Targeting the Hydroxyl Group (e.g., O-acylation, O-alkylation):

  • Base-Mediated Reactions: The phenolic proton is significantly more acidic than any protons on the ester. Using a suitable base (e.g., K₂CO₃, NaH) will selectively deprotonate the phenol, forming a phenoxide ion. This highly nucleophilic species can then react with an electrophile (e.g., acyl chloride, alkyl halide) to selectively form an ether or ester at the oxygen.[8]

  • Kinetic vs. Thermodynamic Control in Acylation: O-acylation of phenols is often kinetically favored, meaning it happens faster. In contrast, C-acylation (a Friedel-Crafts reaction on the ring) is thermodynamically favored and often requires a Lewis acid catalyst like AlCl₃. For selective O-acylation, avoiding strong Lewis acids is crucial.

Targeting the Ester Group (e.g., Hydrolysis, Amidation):

  • Protect the Phenol: The most reliable way to perform reactions selectively at the ester is to first protect the hydroxyl group.[9][10] Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., TBDMS).[9][11] Once protected, the ester can be manipulated under conditions that would otherwise affect the free phenol. The protecting group can then be removed in a subsequent step.[10][11]

Table 1: Protecting Groups for Phenols

Protecting GroupIntroduction ReagentsRemoval ConditionsStability
Methyl EtherCH₃I, K₂CO₃BBr₃, HBrStable to most conditions except strong acid
Benzyl Ether (Bn)BnBr, K₂CO₃H₂, Pd/C (Hydrogenolysis)Stable to acid and base, easily removed
tert-Butyldimethylsilyl (TBDMS) EtherTBDMSCl, ImidazoleTBAF, HFStable to base, labile to acid and fluoride

Experimental Protocols

Protocol 1: Selective O-Acetylation of Ethyl 3-hydroxy-2-methylbenzoate

This protocol details the selective acetylation of the phenolic hydroxyl group under basic conditions.

Materials:

  • Ethyl 3-hydroxy-2-methylbenzoate

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve Ethyl 3-hydroxy-2-methylbenzoate (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.5 eq) to the solution.

  • Slowly add acetic anhydride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, Ethyl 3-acetoxy-2-methylbenzoate.

  • Purify the product by column chromatography if necessary.

Visualizing Reaction Selectivity

Diagram 1: Directing Effects in Electrophilic Aromatic Substitution

This diagram illustrates the competing directing effects of the substituents on Ethyl 3-hydroxy-2-methylbenzoate.

G cluster_0 Substituent Effects on EAS cluster_1 Predicted Reactive Sites Substrate Ethyl 3-hydroxy-2-methylbenzoate Ring Aromatic Ring Substrate->Ring OH -OH Group (Strong Activator, o,p-Director) C4 C4 (ortho to OH) OH->C4 C6 C6 (para to OH) OH->C6 Me -CH3 Group (Activator, o,p-Director) Me->C6 COOEt -COOEt Group (Deactivator, m-Director) COOEt->C4 Ring->OH C3 Ring->Me C2 Ring->COOEt C1

Caption: Competing directing effects on the aromatic ring.

Diagram 2: Troubleshooting Workflow for Poor Selectivity

This flowchart provides a step-by-step decision-making process for addressing selectivity issues.

G cluster_regio Regioselectivity Solutions cluster_chemo Chemoselectivity Solutions start Low Selectivity Observed q1 What type of selectivity issue? start->q1 regio Regioselectivity (EAS) q1->regio Isomer Mixture chemo Chemoselectivity (Functional Group) q1->chemo Multiple Sites Reacting r1 Lower Reaction Temperature regio->r1 c1 Targeting -OH: Use Base (e.g., K2CO3) chemo->c1 c2 Targeting -COOEt: Protect -OH Group First chemo->c2 r2 Change Reagent/Catalyst (Consider Sterics) r1->r2 r3 Protect Dominant Directing Group (-OH) r2->r3 end Improved Selectivity r3->end c3 Choose Conditions for Kinetic vs. Thermodynamic Control c1->c3 c2->end c3->end

Caption: A decision tree for troubleshooting selectivity.

References

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (n.d.). Royal Society of Chemistry.
  • Ortho, Para Directing Group. (2022, February 28). Chemistry LibreTexts. Retrieved from [Link]

  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford University Press. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons. Retrieved from [Link]

  • Protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]

  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. (2023, April 12). National Institutes of Health. Retrieved from [Link]

  • Directing Groups in SE Ar. (n.d.). University of Calgary. Retrieved from [Link]

  • Protection for Phenols and Catechols. (n.d.). ResearchGate. Retrieved from [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Transition-metal-catalyzed ortho-selective C−H functionalization reactions of free phenols. (n.d.). SpringerLink. Retrieved from [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. Retrieved from [Link]

  • Tang, X., et al. (2020). Chemoselective Dual Functionalization of Phenols via Relay Catalysis of Borane with Different Forms. CCS Chemistry. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • An Explanation of Substituent Effects. (2023, January 14). Chemistry LibreTexts. Retrieved from [Link]

  • High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]

  • Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 19). YouTube. Retrieved from [Link]

  • Acylation of phenols. (n.d.). University of Calgary. Retrieved from [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Nitration of methyl benzoate. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Structure of Ethyl 3-hydroxy-2-methylbenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock of credible science. The seemingly subtle placement of a hydroxyl or methyl group on a benzoate ring can profoundly alter a molecule's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth, objective comparison of the primary analytical techniques used to validate the structure of Ethyl 3-hydroxy-2-methylbenzoate and its derivatives. We will move beyond mere protocols to explore the causal logic behind experimental choices, ensuring a self-validating, multi-technique approach to structural elucidation.

The Imperative of Orthogonal Structural Validation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the molecular connectivity and environment of atoms in solution.

  • Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition, and to probe fragmentation patterns.

  • Single-Crystal X-ray Crystallography: To provide a definitive, high-resolution 3D model of the molecule in the solid state.

The logical workflow of these techniques forms a self-validating system, where the data from each method must be consistent with the others.

G cluster_synthesis Synthesis & Purification cluster_initial Initial Assessment cluster_detailed Detailed Elucidation cluster_definitive Definitive Structure A Synthesized Derivative B ¹H NMR Spectroscopy A->B Confirm functional groups & proton environment C Mass Spectrometry (MS) A->C Confirm molecular weight & formula E Single-Crystal X-ray Crystallography A->E Requires single crystal D ¹³C NMR & 2D NMR (COSY, HSQC) B->D Map C-H framework & correlations F Final Validated Structure C->F Consistent with formula? D->F Consistent with connectivity? E->F Unambiguous 3D structure. Is it consistent with NMR/MS?

Caption: Logical workflow for the structural validation of a new derivative.

Comparative Analysis of Core Techniques

The choice of analytical technique is dictated by the specific question being asked. Is the molecular weight correct? What is the precise arrangement of atoms in space? How does the molecule behave in solution?

FeatureNMR SpectroscopyMass SpectrometryX-ray Crystallography
Sample Phase SolutionGas Phase (after ionization)Crystalline Solid
Primary Information Atomic connectivity (C-H framework), stereochemistry, dynamic processes.Molecular formula (HRMS), molecular weight, fragmentation patterns.Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[1]
Key Advantage Provides data on the molecule in a more biologically relevant (solution) state.[1]High sensitivity, requires minimal sample, provides definitive elemental composition.Unambiguous determination of the complete molecular structure and solid-state conformation.[1][2][3]
Key Limitation Structure is inferred from spectral data; provides an averaged structure for dynamic species.[1]Cannot distinguish between isomers (e.g., positional isomers) without fragmentation analysis or chromatography.Requires a high-quality single crystal, which can be difficult and time-consuming to grow.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR is the cornerstone of structural elucidation for organic molecules. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to reveal their chemical environment and proximity to other atoms.

Expertise & Causality: For an Ethyl 3-hydroxy-2-methylbenzoate derivative, a ¹H NMR spectrum is the first and most critical validation step after synthesis. It provides a rapid "fingerprint." We expect to see characteristic signals for:

  • Ethyl Group: A quartet and a triplet, confirming the ester moiety.

  • Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm), whose splitting patterns reveal the substitution on the benzene ring.

  • Methyl Group: A singlet for the methyl group on the ring.

  • Hydroxyl Proton: A broad singlet that can be exchanged with D₂O.

Discrepancies in the number of signals, their integration, or splitting patterns immediately indicate that the reaction did not yield the expected product. ¹³C NMR complements this by confirming the number of unique carbon environments.[4]

  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydroxy-containing compounds as it can help in observing the exchangeable -OH proton.

  • Data Acquisition: Acquire a ¹H spectrum. Standard parameters on a 400 MHz spectrometer are usually sufficient.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

  • 2D NMR (if needed): If the structure is ambiguous, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) are performed to definitively map the connectivity.

Mass Spectrometry: The Molecular Weight Gatekeeper

MS provides the exact mass of the parent molecule and its fragments. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the elemental composition, distinguishing between molecules with the same nominal mass.

Expertise & Causality: For Ethyl 3-hydroxy-2-methylbenzoate (C₁₀H₁₂O₃), the calculated monoisotopic mass is 180.0786 g/mol .[5] An HRMS experiment must match this value to within a few parts per million (ppm) to confirm the molecular formula. Electron Ionization (EI) is a common technique that causes fragmentation. The fragmentation pattern is a crucial piece of the validation puzzle. For benzoate esters, characteristic fragmentation includes the loss of the ethoxy radical (-•OC₂H₅) or ethylene (C₂H₄) via McLafferty rearrangement. These predictable fragmentation pathways provide additional confidence in the assigned structure.[6][7]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC separates the compound from any minor impurities.

  • Ionization: As the compound elutes from the GC column, it is ionized, typically using Electron Ionization (EI) at 70 eV.

  • Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺•) and compare its mass-to-charge ratio (m/z) to the expected value. Analyze the major fragment ions to see if they are consistent with the proposed structure.

X-ray Crystallography: The Definitive 3D Structure

When a molecule can be grown into a suitable single crystal, X-ray crystallography provides an unparalleled level of detail, revealing the precise 3D coordinates of every atom.[8] This makes it the gold standard for absolute structure determination.

Expertise & Causality: While NMR and MS can strongly support a proposed structure, they cannot, for instance, definitively distinguish between Ethyl 3-hydroxy-2-methylbenzoate and Ethyl 2-hydroxy-3-methylbenzoate without extensive analysis and reference spectra. X-ray crystallography resolves this ambiguity instantly by generating a visual 3D model.[2] It also reveals information unavailable by other techniques, such as intermolecular interactions (e.g., hydrogen bonding) in the solid state, which can be critical for understanding material properties.

  • Crystallization (The Critical Step): This is often more of an art than a science. The goal is to grow a single crystal of high quality, typically 0.1-0.3 mm in each dimension.

    • Dissolve the highly purified compound in a minimal amount of a suitable solvent.

    • Slowly introduce an "anti-solvent" in which the compound is less soluble, or allow the solvent to evaporate slowly over days or weeks at a constant temperature. Screening multiple solvent/anti-solvent systems is common.

  • Data Collection: Mount a suitable crystal on a goniometer head on an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a beam of monochromatic X-rays. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution & Refinement: Specialized software is used to process the diffraction pattern and solve the electron density map, which is then interpreted to build a molecular model. This model is refined against the experimental data to produce the final, highly accurate structure.[1]

G struct_info Structural Information NMR Spectroscopy Mass Spectrometry X-ray Crystallography connectivity Connectivity (Atom-to-Atom) Primary Method Supporting Confirmatory struct_info:f1->connectivity:f0 formula Molecular Formula Primary Method Assumed Confirmatory struct_info:f2->formula:f0 stereochem Stereochemistry Solution-State (NOE) Not Directly Determined Absolute Confirmation struct_info:f3->stereochem:f0 conformation 3D Conformation Solution Average Not Determined Solid-State Definitive struct_info:f3->conformation:f0

Sources

A Comparative Analysis of Ortho, Meta, and Para Hydroxybenzoate Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and cosmetic formulations, the selection of appropriate excipients is paramount to ensuring product stability, efficacy, and safety. Among these, hydroxybenzoate esters, commonly known as parabens, have long been utilized as effective antimicrobial preservatives.[1][2] While the para isomers are the most well-known and extensively studied, their ortho and meta counterparts present a fascinating case for comparative analysis, offering a spectrum of physicochemical and biological properties. This guide provides an in-depth, objective comparison of ortho, meta, and para hydroxybenzoate esters, supported by experimental data to inform researchers, scientists, and drug development professionals in their formulation decisions.

The Critical Influence of Isomeric Position

The seemingly subtle difference in the position of the hydroxyl group on the benzene ring of hydroxybenzoate esters profoundly impacts their molecular behavior and, consequently, their functional properties. This structural variation dictates everything from solubility and melting point to antimicrobial efficacy and potential toxicological profiles. Understanding these differences is key to leveraging the unique characteristics of each isomer.

A key differentiator is the potential for intramolecular hydrogen bonding in the ortho isomer, which is not possible in the meta and para isomers. This internal hydrogen bond between the hydroxyl group and the ester carbonyl group influences its physical properties and chemical reactivity.[3]

Physicochemical Properties: A Tale of Three Isomers

The physical and chemical properties of the hydroxybenzoate ester isomers are a direct reflection of their molecular structure. These properties are critical for formulation development, influencing solubility, stability, and compatibility with other ingredients.

PropertyOrtho-Hydroxybenzoate Ester (e.g., Methyl Salicylate)Meta-Hydroxybenzoate Ester (e.g., Methyl 3-Hydroxybenzoate)Para-Hydroxybenzoate Ester (e.g., Methylparaben)
Appearance Colorless, oily liquidWhite crystalline solidWhite crystalline powder or colorless crystals
Melting Point (°C) -8.670-72125-128
Boiling Point (°C) 222230-232270-280 (decomposes)
Water Solubility Slightly solubleSlightly solubleVery slightly soluble in water
Solubility in Organic Solvents Soluble in ethanol, etherSoluble in ethanol, acetoneFreely soluble in alcohol, ether, and acetone
Intramolecular Hydrogen Bonding Yes[3]NoNo

Causality Behind the Properties:

The lower melting point and liquid state of methyl salicylate (ortho isomer) at room temperature can be attributed to the intramolecular hydrogen bond, which reduces the potential for intermolecular hydrogen bonding that would otherwise lead to a more stable crystal lattice.[3] In contrast, the meta and para isomers can form strong intermolecular hydrogen bonds, resulting in higher melting points and a solid state at room temperature. The high symmetry of the para isomer allows for very efficient packing in the crystal lattice, leading to the highest melting point of the three.

The solubility of these esters in water is generally low but is influenced by the ability to form hydrogen bonds with water molecules. While all three isomers can act as hydrogen bond acceptors, the ortho isomer's intramolecular hydrogen bond can slightly reduce its ability to interact with water.

Spectroscopic Characterization: Unveiling the Isomeric Fingerprints

Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide invaluable insights into the structural nuances of the hydroxybenzoate ester isomers.

Infrared (IR) Spectroscopy

The position of the hydroxyl and carbonyl stretching frequencies in the IR spectrum is particularly informative.

  • Ortho Isomer: The intramolecular hydrogen bond in the ortho isomer causes a significant shift of the hydroxyl (-OH) stretching vibration to a lower wavenumber (around 3200 cm⁻¹) and the carbonyl (C=O) stretching vibration to a lower wavenumber (around 1680 cm⁻¹) compared to the other isomers.

  • Meta and Para Isomers: These isomers exhibit a sharp -OH stretch at higher wavenumbers (around 3300-3400 cm⁻¹) and a C=O stretch at a higher wavenumber (around 1720-1730 cm⁻¹) due to the absence of intramolecular hydrogen bonding. For example, 4-hydroxybenzoic acid shows a phenolic -OH stretching peak at 1588 cm⁻¹ and a carboxylic acid C=O stretching peak at 1663 cm⁻¹.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy can be used to distinguish between the isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons. The chemical shifts are influenced by the electronic effects of the hydroxyl and ester groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of the hydroxybenzoate isomers are sensitive to the pH of the solution due to the dissociation of the phenolic hydroxyl group.[5] The position of the absorption maxima can be used to differentiate the isomers and to determine their pKa values.

Applications: Beyond Preservation

While the primary application of hydroxybenzoate esters, particularly the para isomers (parabens), is as antimicrobial preservatives in cosmetics, pharmaceuticals, and food products, the different isomers have found utility in various other fields.[2][6]

  • Ortho Isomers (Salicylates): Methyl salicylate is widely used as a topical analgesic and rubefacient for the relief of muscle and joint pain. It is also used as a flavoring agent and fragrance in various products.

  • Meta Isomers: The applications of meta-hydroxybenzoate esters are less common but they are used as intermediates in the synthesis of other organic compounds.

  • Para Isomers (Parabens): These are the most widely used as preservatives due to their broad-spectrum antimicrobial activity against bacteria, yeasts, and molds.[7] Their effectiveness increases with the length of the alkyl chain of the ester group.[8]

Experimental Protocols

Synthesis of Methyl Hydroxybenzoate Esters

A common method for the synthesis of hydroxybenzoate esters is the Fischer esterification of the corresponding hydroxybenzoic acid with an alcohol in the presence of an acid catalyst.

Diagram of Fischer Esterification:

Fischer_Esterification Hydroxybenzoic_Acid Hydroxybenzoic Acid Reaction_Mixture Reaction Mixture Hydroxybenzoic_Acid->Reaction_Mixture Methanol Methanol Methanol->Reaction_Mixture Sulfuric_Acid H₂SO₄ (catalyst) Sulfuric_Acid->Reaction_Mixture  catalyst Reflux Heat (Reflux) Reaction_Mixture->Reflux  heat Methyl_Hydroxybenzoate Methyl Hydroxybenzoate Reflux->Methyl_Hydroxybenzoate Water Water Reflux->Water Separation Work-up & Purification Methyl_Hydroxybenzoate->Separation Water->Separation

Caption: General workflow for the synthesis of methyl hydroxybenzoate esters via Fischer esterification.

Step-by-Step Protocol (Example: Methyl p-Hydroxybenzoate): [9]

  • Dissolution: Dissolve 10 g of p-hydroxybenzoic acid in 200 ml of methanol in a round-bottom flask.

  • Catalyst Addition: Slowly add 2 ml of concentrated sulfuric acid to the mixture while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 10-18 hours.

  • Precipitation: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Washing: Filter the crude product and wash sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.

  • Recrystallization: Purify the product by recrystallization from a suitable solvent, such as 25% ethanol.

  • Drying: Dry the purified crystals over a desiccant like silica gel.

This general procedure can be adapted for the synthesis of the ortho and meta isomers.

Chromatographic Separation of Isomers

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are effective methods for the separation and quantification of hydroxybenzoate ester isomers.[1][10]

Diagram of HPLC Separation Workflow:

HPLC_Separation Sample Sample Mixture of Isomers HPLC_Column HPLC Column (e.g., C18) Sample->HPLC_Column Mobile_Phase Mobile Phase Mobile_Phase->HPLC_Column Detector UV Detector HPLC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram

Caption: A simplified workflow for the separation of hydroxybenzoate ester isomers using HPLC.

Key Chromatographic Parameters:

  • Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for HPLC. For TLC, silanized silica gel can be employed.[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., borate buffer pH 2) and an organic modifier (e.g., methanol or acetonitrile) is typically used.[10] The composition of the mobile phase can be optimized to achieve baseline separation of the isomers.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., 254 nm) is a common choice.

Conclusion and Future Perspectives

The choice between ortho, meta, and para hydroxybenzoate esters is not merely a matter of availability but a strategic decision based on the specific requirements of the application. While the para isomers have a long history of safe and effective use as preservatives, the unique properties of the ortho and meta isomers warrant further investigation for novel applications. The distinct physicochemical and biological profiles of each isomer, driven by the position of the hydroxyl group, offer a versatile toolkit for formulation scientists. Future research should focus on a more comprehensive toxicological and efficacy comparison of the meta and ortho esters to fully unlock their potential in pharmaceutical and cosmetic sciences.

References

  • Mahuzier, P. E., Altria, K. D., & Clark, B. J. (2001). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography.
  • Ataman Kimya.
  • ResearchGate. Chemical structure of p-hydroxybenzoate esters, where R = methylparaben... | Download Scientific Diagram.
  • ResearchGate. Formation of solvate structures by the ortho-, meta-, and para-isomers of hydroxybenzoic acid in supercritical fluid | Request PDF.
  • PubChem. Methylparaben.
  • ResearchGate. p-Hydroxybenzoic acid esters as preservatives. I.
  • ResearchGate. Structural formulas of the ortho -, meta -, and para -hydroxybenzoic... | Download Scientific Diagram.
  • Analytical Methods. Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA).
  • Cambridge Isotope Labor
  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid.
  • NIST Technical Series Publications.
  • ResearchGate. Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity.
  • Open Access Pub. Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products.
  • PrepChem.com.

Sources

A Comparative Guide to the Biological Activity of Ethyl 3-hydroxy-2-methylbenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-2-methylbenzoate is a member of the hydroxybenzoate ester family, a class of compounds recognized for their diverse biological activities. While direct experimental data on the biological profile of Ethyl 3-hydroxy-2-methylbenzoate is not extensively available in current literature, a comparative analysis of its structural analogs provides significant insights into its potential therapeutic applications. This guide synthesizes available data on closely related hydroxybenzoate esters to build a comprehensive overview of their structure-activity relationships, with a focus on antimicrobial, antioxidant, and anti-inflammatory properties. By examining these analogs, we can infer the likely biological activities of Ethyl 3-hydroxy-2-methylbenzoate and guide future research in this area.

The core structure, a benzene ring with hydroxyl and ester functional groups, is a common motif in natural products and synthetic compounds with medicinal properties. The position and nature of substituents on this scaffold are critical determinants of biological efficacy. This guide will delve into the known activities of key analogs, providing a framework for understanding how modifications to the core structure of Ethyl 3-hydroxy-2-methylbenzoate could influence its biological function.

Structure-Activity Relationship: A Comparative Overview

The biological activity of hydroxybenzoic acid esters is significantly influenced by the nature and position of substituents on both the aromatic ring and the ester group. The lipophilicity, electronic properties, and steric hindrance of these substituents play crucial roles in determining the compound's interaction with biological targets.

Antimicrobial Activity

The antimicrobial efficacy of hydroxybenzoic acid esters, particularly against fungi and bacteria, is well-documented. A general trend observed is that the antimicrobial activity correlates with the length of the ester alkyl chain, with longer chains often exhibiting stronger effects. This is attributed to the increased lipophilicity of the molecule, which facilitates its passage through microbial cell membranes.

One of the key analogs in this context is Ethyl 3,4-dihydroxybenzoate (EDHB) . While EDHB itself has limited direct antibacterial activity, it has been shown to potentiate the effects of antibiotics against drug-resistant bacteria.[1][2] This is achieved through the inhibition of bacterial efflux pumps, which are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance.[1][2] By blocking these pumps, EDHB increases the intracellular concentration of the antibiotic, restoring its efficacy.[1][2]

Another relevant group of analogs are the biosourced functional hydroxybenzoate-co-lactide polymers. Studies on these compounds have demonstrated that the nature of the functional groups on the hydroxybenzoate moiety significantly impacts their antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus.[3] For instance, the combination of a benzyl group at the 4-O position and a heptyl group at the 6-position of a 2-hydroxybenzoate structure resulted in the highest antibacterial activity.[3]

While direct data for Ethyl 3-hydroxy-2-methylbenzoate is unavailable, its structure suggests it may possess some intrinsic antimicrobial properties, likely influenced by the ethyl ester group. Further investigation into its potential as an efflux pump inhibitor, similar to EDHB, would be a valuable area of research.

Table 1: Comparative Antimicrobial Activity of Selected Hydroxybenzoate Analogs

Compound/AnalogOrganism(s)Activity MetricObserved EffectReference(s)
Ethyl 3,4-dihydroxybenzoate (EDHB) Drug-resistant Escherichia coliEfflux Pump InhibitionPotentiates antibiotic activity[1][2]
4-(Methyl/allyl/benzyl)oxy, 6-(H/alkyl)-2-hydroxybenzoates Staphylococcus aureusMinimum Inhibitory Concentration (MIC)Activity dependent on substituents; benzyl and heptyl groups showed high activity[3]
Antioxidant Activity

The phenolic hydroxyl group is a key structural feature responsible for the antioxidant activity of many compounds. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. The position and number of hydroxyl groups on the benzene ring are critical for this activity.

Ethyl 3,4-dihydroxybenzoate (EDHB) has been reported to possess antioxidant properties.[4] Its dihydroxy substitution pattern is known to enhance radical scavenging activity. Studies have shown that EDHB can have a cytoprotective effect against oxidative stress.[5]

A closely related analog, Methyl 3,4-dihydroxybenzoate (MDHB) , has also been shown to alleviate oxidative damage in cells.[6] Mechanistic studies revealed that MDHB can decrease the production of reactive oxygen species (ROS) and improve mitochondrial function.[6] It upregulates the expression of the antioxidant transcription factor Nrf2 and several antioxidant enzymes.[6]

Given that Ethyl 3-hydroxy-2-methylbenzoate possesses a hydroxyl group on the aromatic ring, it is plausible that it exhibits antioxidant activity. However, the presence of a single hydroxyl group and the methyl substituent may result in a different antioxidant potential compared to its dihydroxy analogs.

Table 2: Comparative Antioxidant Activity of Selected Hydroxybenzoate Analogs

| Compound/Analog | System/Model | Key Findings | Reference(s) | |---|---|---|---|---| | Ethyl 3,4-dihydroxybenzoate (EDHB) | L6 myoblasts | Cytoprotective against hypoxia-induced oxidative damage |[5] | | Methyl 3,4-dihydroxybenzoate (MDHB) | Granulosa cells | Alleviates oxidative damage by activating the Nrf2 antioxidant pathway |[6] |

Anti-inflammatory Activity

Some derivatives of ethyl benzoate have been investigated for their anti-inflammatory properties. For instance, ethyl benzoate moieties incorporated into more complex heterocyclic structures have displayed significant anti-inflammatory and analgesic activities.[3] The mechanism of action for these compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[3]

While there is no direct evidence for the anti-inflammatory activity of Ethyl 3-hydroxy-2-methylbenzoate, its structural similarity to other bioactive phenolic compounds suggests that this is a potential area for investigation.

Experimental Protocols

To facilitate further research and a direct comparison of Ethyl 3-hydroxy-2-methylbenzoate with its analogs, the following are detailed, step-by-step methodologies for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol is essential for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound (e.g., Ethyl 3-hydroxy-2-methylbenzoate) in a suitable solvent (e.g., DMSO) to a high stock concentration.

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 1: Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_prep Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate bacterial_prep->inoculation compound_prep Prepare Compound Dilutions compound_prep->inoculation incubation Incubate at 37°C inoculation->incubation read_results Read Results (Visual Inspection) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the free radical scavenging capacity of a compound.

  • Preparation of DPPH Solution:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Preparation of Compound and Control Solutions:

    • Prepare a series of dilutions of the test compound (e.g., Ethyl 3-hydroxy-2-methylbenzoate) in methanol.

    • Ascorbic acid or a similar known antioxidant should be used as a positive control.

    • Methanol is used as a blank.

  • Reaction and Incubation:

    • In a 96-well microtiter plate, add a specific volume of the DPPH solution to each well.

    • Add an equal volume of the test compound dilutions, positive control, or blank to the respective wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The radical scavenging activity is calculated as a percentage of DPPH discoloration using the following formula:

      • Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

      • Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging activity against the compound concentration.

Diagram 2: Signaling Pathway for Nrf2-Mediated Antioxidant Response

Nrf2_Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MDHB MDHB (Analog) MDHB->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection leads to

Caption: Simplified Nrf2 signaling pathway for antioxidant response.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Ethyl 3-hydroxy-2-methylbenzoate is currently limited, a comparative analysis of its structural analogs provides a strong foundation for inferring its potential pharmacological properties. The available data on compounds like Ethyl 3,4-dihydroxybenzoate and other hydroxybenzoic acid esters suggest that Ethyl 3-hydroxy-2-methylbenzoate is a promising candidate for investigation into its antimicrobial, antioxidant, and potentially anti-inflammatory activities.

Future research should focus on the systematic evaluation of Ethyl 3-hydroxy-2-methylbenzoate using standardized in vitro and in vivo assays to establish its biological profile. Direct comparative studies with its key analogs under identical experimental conditions are crucial for elucidating the precise influence of the 2-methyl and 3-hydroxyl substitution pattern on its activity. Furthermore, mechanistic studies to identify its molecular targets and signaling pathways will be essential for its potential development as a therapeutic agent.

References

  • Chen, Y. H., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. [Link]

  • Gouda, M. A., et al. (2020). Ethyl benzoate bearing pyrrolizine/indolizine moieties: Design, synthesis and biological evaluation of anti-inflammatory and cytotoxic activities. Bioorganic Chemistry, 100, 103909. [Link]

  • Kallifidas, D., et al. (2021). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Applied Bio Materials, 4(2), 1836-1845. [Link]

  • MDPI. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141607-09-2, Ethyl 3-hydroxy-2-methylbenzoate. [Link]

  • Nimker, C., et al. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Journal of Biosciences, 40(4), 787-801. [Link]

  • PubMed. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. [Link]

  • Wang, L., et al. (2023). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. International Journal of Organic Chemistry, 13, 1-6. [Link]

  • Zhang, S., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 87. [Link]

Sources

A Spectroscopic Showdown: A Comparative Guide to Substituted Benzoate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development, organic synthesis, and materials science, the precise identification of molecular structure is not merely a procedural step but a cornerstone of innovation and safety. Substituted benzoic acids and their ester derivatives are a class of compounds where positional isomerism—the subtle shift of a functional group around the benzene ring—can drastically alter physicochemical properties, biological activity, and reactivity. For instance, the therapeutic efficacy of a drug molecule can be rendered inert or even toxic by the presence of an unintended isomer. Consequently, the ability to unambiguously differentiate between ortho, meta, and para isomers is of paramount importance.

This guide provides an in-depth, data-driven comparison of the spectroscopic properties of substituted benzoate isomers, focusing on aminobenzoates, nitrobenzoates, and hydroxybenzoates. We will delve into the principles and experimental data from four key analytical techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). By understanding the distinct spectroscopic "fingerprints" of each isomer, researchers can confidently identify and characterize their compounds of interest, ensuring the integrity and success of their scientific endeavors.

The Influence of Substituent Position on Spectroscopic Properties

The electronic and steric effects of a substituent on a benzene ring are the primary determinants of its spectroscopic signature. The position of the substituent relative to the carboxyl or ester group (ortho, meta, or para) dictates the extent of these effects, leading to unique and identifiable patterns in the resulting spectra.

  • Ortho Isomers: The close proximity of the two substituent groups often leads to steric hindrance and intramolecular interactions, such as hydrogen bonding. These interactions can significantly influence the chemical environment of nearby protons and carbons in NMR, the vibrational frequencies of bonds in IR, and the fragmentation patterns in MS.

  • Meta Isomers: In meta isomers, the substituents are further apart, minimizing direct steric interactions. Their electronic effects are primarily inductive, influencing the electron density of the aromatic ring and, consequently, the spectroscopic properties.

  • Para Isomers: The symmetrical arrangement of substituents in para isomers often results in simpler NMR spectra due to molecular symmetry. The electronic effects are a combination of inductive and resonance effects, which can be transmitted efficiently across the benzene ring, leading to distinct shifts in UV-Vis and IR spectra.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. Both ¹H and ¹³C NMR are invaluable for differentiating benzoate isomers.

Causality Behind Experimental Choices in NMR

The choice of solvent is critical in NMR analysis as it can influence chemical shifts. Deuterated solvents such as chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used as they do not produce interfering signals in the ¹H NMR spectrum. DMSO-d₆ is particularly useful for compounds with acidic protons, such as carboxylic acids and phenols, as it can slow down the exchange of these protons, making them observable in the spectrum. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns often observed in the aromatic region of substituted benzoates.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the characteristic chemical shifts (δ) in ppm for aminobenzoate, nitrobenzoate, and hydroxybenzoate isomers.

Table 1: ¹H NMR Spectroscopic Data Comparison (400 MHz, DMSO-d₆)

IsomerSubstituentAromatic Protons (δ, ppm)Other Protons (δ, ppm)
Aminobenzoic Acid 2-Amino6.55-7.84 (m, 4H)5.19 (br s, 2H, NH₂)
3-Amino6.60-7.60 (m, 4H)5.19 (br s, 2H, NH₂)
4-Amino6.62 (d, 2H), 7.84 (d, 2H)4.16 (br s, 2H, NH₂)
Nitrobenzoic Acid 2-Nitro7.60-8.15 (m, 4H)~13.5 (br s, 1H, COOH)
3-Nitro7.70-8.60 (m, 4H)~13.6 (br s, 1H, COOH)
4-Nitro8.10 (d, 2H), 8.30 (d, 2H)~13.7 (br s, 1H, COOH)
Hydroxybenzoic Acid 2-Hydroxy6.80-7.90 (m, 4H)9.0-11.0 (br s, 2H, OH, COOH)
3-Hydroxy7.03-7.42 (m, 4H)9.8 (br s, 1H, OH), 12.9 (br s, 1H, COOH)[1]
4-Hydroxy6.88 (d, 2H), 7.80 (d, 2H)10.2 (br s, 1H, OH), 12.5 (br s, 1H, COOH)[2]

Table 2: ¹³C NMR Spectroscopic Data Comparison (100 MHz, DMSO-d₆)

IsomerSubstituentAromatic Carbons (δ, ppm)Carbonyl Carbon (δ, ppm)
Aminobenzoic Acid 2-Amino110.7, 116.2, 116.7, 131.2, 134.1, 150.5168.6
3-Amino113.3, 114.9, 118.4, 130.4, 134.8, 147.8~167
4-Amino113.7, 119.7, 131.5, 151.0166.8
Nitrobenzoic Acid 2-Nitro124.0, 129.5, 130.5, 133.0, 135.0, 148.0~166
3-Nitro122.0, 126.0, 130.0, 135.0, 148.0~165
4-Nitro123.5, 130.5, 137.0, 150.0~164
Hydroxybenzoic Acid 2-Hydroxy116.0, 118.0, 119.0, 130.0, 135.5, 161.0~172
3-Hydroxy115.0, 119.0, 121.0, 129.5, 131.0, 157.5~167
4-Hydroxy115.5, 122.0, 132.0, 161.5~167

Note: NMR chemical shifts are approximate and can vary with solvent and concentration.[3]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the benzoate isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[4]

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]

  • ¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1.0 s, and 16 transients.[4]

  • ¹³C NMR Acquisition: Acquire the spectrum with a spectral width of around 240 ppm, a relaxation delay of 2.0 s, and 1024 transients.[4]

  • Data Processing: Process the free induction decay (FID) with an appropriate line broadening (e.g., 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra) followed by Fourier transformation.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-20 mg of benzoate isomer B Dissolve in 0.5-0.7 mL of deuterated solvent A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Acquire 1H and 13C spectra D->E F Process FID (Fourier Transform) E->F G Analyze chemical shifts, integration, and coupling F->G H Structure Elucidation G->H

Caption: Experimental workflow for NMR spectroscopic analysis.

II. Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). The position, intensity, and shape of the absorption bands can be used to distinguish between isomers.

Causality Behind Experimental Choices in IR

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation requirements. Alternatively, preparing a potassium bromide (KBr) pellet or a thin solid film from a volatile solvent are also common methods.[5] The choice of method depends on the physical properties of the sample and the desired quality of the spectrum. A background spectrum is always recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Comparative IR Data

The key distinguishing vibrational frequencies (in cm⁻¹) for the isomers are presented below.

Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)

IsomerSubstituentC=O Stretch (Carboxylic Acid)O-H Stretch (Carboxylic Acid)Other Key Peaks
Aminobenzoic Acid 2-Amino~1670-1680~3000-2500 (broad)N-H stretch: ~3480, ~3370
3-Amino~1680-1700~3100-2600 (broad)N-H stretch: ~3460, ~3370
4-Amino~1670-1690~3100-2500 (broad)N-H stretch: ~3470, ~3360
Nitrobenzoic Acid 2-Nitro~1700~3100-2500 (broad)NO₂ stretch: ~1530 (asym), ~1350 (sym)
3-Nitro~1710~3100-2500 (broad)NO₂ stretch: ~1535 (asym), ~1355 (sym)
4-Nitro~1700~3100-2500 (broad)NO₂ stretch: ~1520 (asym), ~1345 (sym)
Hydroxybenzoic Acid 2-Hydroxy~1655 (Intramolecular H-bonding)~3200-2500 (broad)Phenolic O-H stretch: ~3230
3-Hydroxy~1685~3100-2500 (broad)Phenolic O-H stretch: ~3380
4-Hydroxy~1673~3100-2500 (broad)Phenolic O-H stretch: ~3465[6]
Experimental Protocol: IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (a few mg) of the solid benzoate isomer in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[5]

  • Film Deposition: Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin solid film.[5]

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer.

  • Background Collection: Record a background spectrum of the clean, empty salt plate.

  • Sample Spectrum: Acquire the IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹). The background spectrum will be automatically subtracted.[3]

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve solid sample in volatile solvent B Deposit a drop on a salt plate A->B C Evaporate solvent to form a thin film B->C D Place salt plate in FT-IR spectrometer C->D E Record background spectrum D->E F Acquire sample spectrum E->F G Identify characteristic absorption bands F->G H Correlate bands with functional groups G->H I Compare spectra of isomers H->I

Caption: Experimental workflow for FT-IR spectroscopic analysis.

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the electronic nature of the substituents.

Causality Behind Experimental Choices in UV-Vis

The choice of solvent is crucial as it can affect the λmax. Ethanol and methanol are common choices as they are transparent in the UV region of interest and can dissolve a wide range of organic compounds. A dilute solution of the sample is prepared to ensure that the absorbance falls within the linear range of the Beer-Lambert law.

Comparative UV-Vis Data

The λmax values for the isomers in a suitable solvent are summarized below.

Table 4: UV-Visible Absorption Maxima (λmax)

IsomerSubstituentλmax (nm) in Ethanol/Methanol
Aminobenzoic Acid 2-Amino~218, ~335
3-Amino~194, ~226, ~272[7]
4-Amino~194, ~226, ~278 (in an unspecified solvent)[7]; ~280 in methanol[7]
Nitrobenzoic Acid 2-Nitro~275
3-Nitro~260
4-Nitro~270
Hydroxybenzoic Acid 2-Hydroxy~235, ~305
3-Hydroxy~238, ~298
4-Hydroxy~254
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the benzoate isomer in a UV-transparent solvent (e.g., ethanol) at a known concentration (e.g., 1 mg/mL).

  • Dilution: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.2 and 0.8.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare a stock solution of known concentration B Perform serial dilutions A->B C Select a suitable concentration B->C D Fill cuvette with sample solution C->D E Record baseline with solvent blank D->E F Measure sample absorbance spectrum E->F G Determine λmax F->G H Apply Beer-Lambert Law (for quantification) G->H I Compare λmax of isomers G->I

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

IV. Mass Spectrometry (MS): Fragmenting the Molecule

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of isomer differentiation, the fragmentation pattern of the molecular ion upon ionization can provide crucial structural information.

Causality Behind Experimental Choices in MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like benzoate esters.[8] The gas chromatograph separates the isomers before they enter the mass spectrometer. Electron Ionization (EI) is a hard ionization technique that imparts a significant amount of energy to the molecule, leading to extensive fragmentation, which is often useful for structural elucidation.

Comparative MS Data

The molecular ion peak (M+) for all isomers of a given substituted benzoic acid will be the same. Differentiation relies on the relative abundances of the fragment ions.

Table 5: Mass Spectrometry Fragmentation Data

IsomerSubstituentMolecular Ion (m/z)Key Fragment Ions (m/z) and their Significance
Aminobenzoic Acid All137120 ([M-OH]⁺), 92 ([M-COOH]⁺)
Nitrobenzoic Acid All167150 ([M-OH]⁺), 121 ([M-NO₂]⁺)
Hydroxybenzoic Acid All138121 ([M-OH]⁺), 93 ([M-COOH]⁺)
Methyl Salicylate (2-hydroxy) Ester152120 ([M-CH₃OH]⁺ - ortho effect), 92
Methyl 3-hydroxybenzoate Ester152121 ([M-OCH₃]⁺), 93
Methyl 4-hydroxybenzoate Ester152121 ([M-OCH₃]⁺), 93

The ortho effect is a key diagnostic feature in the mass spectra of some ortho-substituted benzoates. For example, methyl salicylate readily loses a molecule of methanol (CH₃OH) via a six-membered ring transition state, leading to a prominent peak at m/z 120.[7] This fragmentation pathway is not observed for the meta and para isomers.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 10 µg/mL.[8]

  • Injection: Inject a 1 µL aliquot of the sample into the GC inlet, which is maintained at a high temperature (e.g., 250-300°C).[8]

  • Chromatographic Separation: The vaporized sample is separated on a capillary column (e.g., a non-polar DB-5 column) using a temperature program to elute the isomers at different retention times.[8]

  • Ionization: As the separated compounds elute from the GC, they are ionized in the mass spectrometer's ion source, typically using Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: Analyze the mass spectrum of each separated isomer, paying close attention to the molecular ion and the fragmentation pattern.

MS_Workflow cluster_prep Sample Preparation cluster_sep_ion Separation & Ionization cluster_analysis Mass Analysis & Interpretation A Dissolve sample in volatile solvent B Inject into GC-MS A->B C GC separation of isomers B->C D Electron Ionization (EI) C->D E Mass analysis (m/z) D->E F Analyze fragmentation pattern E->F G Identify characteristic fragments and ortho effects F->G

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The differentiation of substituted benzoate isomers is a critical task in many scientific disciplines, and a multi-technique spectroscopic approach provides the most robust and reliable means of achieving this. As demonstrated in this guide, NMR spectroscopy offers unparalleled detail on the molecular structure, IR spectroscopy provides a rapid means of identifying functional groups and intramolecular interactions, UV-Vis spectroscopy sheds light on the electronic properties, and mass spectrometry reveals characteristic fragmentation patterns.

By carefully considering the principles behind each technique, following rigorous experimental protocols, and comparing the resulting data to established values, researchers can confidently distinguish between ortho, meta, and para isomers. This analytical rigor is fundamental to ensuring the quality, safety, and efficacy of new chemical entities and materials.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

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A Comparative Guide to Purity Assessment of Synthesized Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth comparison of key analytical methodologies for determining the purity of synthesized Ethyl 3-hydroxy-2-methylbenzoate. It emphasizes the causality behind experimental choices and offers field-proven insights to ensure robust and reliable purity assessment, a critical step in chemical synthesis and drug development.

Introduction: The Imperative of Purity for Ethyl 3-hydroxy-2-methylbenzoate

Ethyl 3-hydroxy-2-methylbenzoate is a substituted aromatic ester with applications as a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of impurities, even in trace amounts, can have profound effects on downstream applications, impacting reaction yields, inducing side reactions, and, in a pharmaceutical context, altering toxicological and pharmacological profiles.

The typical synthesis route involves the Fischer esterification of 3-hydroxy-2-methylbenzoic acid with ethanol, often under acidic catalysis. This process can introduce a predictable profile of impurities, including:

  • Unreacted Starting Materials: 3-hydroxy-2-methylbenzoic acid and residual ethanol.

  • Catalyst Residues: Traces of acid catalysts (e.g., sulfuric acid) if not completely removed during workup.

  • Side-Products: Isomeric byproducts or products from undesired side reactions.

  • Solvent Artifacts: Residual solvents from the reaction or purification steps (e.g., ethyl acetate, hexanes).

Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity assessment. This guide compares the utility, performance, and experimental considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Orthogonal Approaches to Purity Verification

No single analytical technique is sufficient to declare a compound "pure." An orthogonal approach, using methods with different separation and detection principles, provides the most reliable and comprehensive purity profile. For Ethyl 3-hydroxy-2-methylbenzoate, we will compare the "workhorse" chromatographic techniques against the definitive structural elucidation power of NMR spectroscopy.

cluster_methods Analytical Methodologies cluster_results Purity Assessment Profile Purity Synthesized Ethyl 3-hydroxy-2-methylbenzoate HPLC HPLC (Quantitative Purity, Non-Volatiles) Purity->HPLC Separation by Polarity GCMS GC-MS (Volatile Impurities, ID Confirmation) Purity->GCMS Separation by Volatility/Boiling Point NMR NMR Spectroscopy (Structural Integrity, Solvent Residue) Purity->NMR Analysis of Magnetic Properties Profile Comprehensive Purity Profile (Identity, Purity, Impurity Profile) HPLC->Profile GCMS->Profile NMR->Profile

Caption: Orthogonal workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse

HPLC is the cornerstone for purity determination of non-volatile organic compounds. Its strength lies in its high resolution, sensitivity, and quantitative accuracy. For Ethyl 3-hydroxy-2-methylbenzoate, a Reverse-Phase HPLC (RP-HPLC) method is the logical choice, as it effectively separates moderately polar compounds from both more polar (e.g., the starting acid) and less polar impurities.[1]

Causality of Method Design:
  • Column: A C18 stationary phase is selected for its hydrophobic nature, which provides optimal retention for the aromatic ring of the target molecule.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water with a small amount of acid (e.g., phosphoric or formic acid) is used. The acid suppresses the ionization of the phenolic hydroxyl and any residual carboxylic acid, ensuring sharp, symmetrical peaks.[1]

  • Detector: A UV detector is ideal, as the benzene ring possesses a strong chromophore. Detection at a wavelength around 254 nm provides excellent sensitivity for the analyte and related aromatic impurities.[2]

Experimental Protocol: RP-HPLC
  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh ~10 mg of synthesized Ethyl 3-hydroxy-2-methylbenzoate.

    • Dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis Workflow:

    • Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15 minutes.

    • Inject 10 µL of the sample.

    • Run a linear gradient (e.g., from 30% B to 90% B over 20 minutes) to elute all components.

    • Hold at 90% B for 5 minutes to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Data Interpretation:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Identify potential impurities by comparing retention times with known standards (e.g., the starting acid).

cluster_hplc HPLC Workflow SamplePrep Sample Preparation (0.1 mg/mL in ACN/H2O) Injection Inject 10 µL SamplePrep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Area % Purity) Detection->Analysis

Caption: Step-by-step workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

While HPLC excels with non-volatile compounds, GC-MS is superior for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low-boiling point side-products.[3] The mass spectrometer adds a layer of confirmation by providing mass-to-charge ratio data, which can be used to identify compounds by their mass fragmentation patterns.

Causality of Method Design:
  • Column: A non-polar or mid-polarity column (e.g., DB-5ms, HP-5) is suitable. These phases separate compounds primarily based on boiling point, which is effective for a wide range of potential organic impurities.

  • Injector: Split injection is used to avoid overloading the column with the main component, allowing for better detection of trace impurities.

  • Detector: A Mass Spectrometer (MS) operating in Electron Ionization (EI) mode provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.

Experimental Protocol: GC-MS
  • System Preparation:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Settings:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Data Interpretation:

    • The total ion chromatogram (TIC) is used to determine peak areas for purity calculation.

    • Mass spectra of impurity peaks are compared against a reference library to identify residual solvents or side-products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy provides unparalleled insight into molecular structure and is a powerful tool for purity assessment.[] Unlike chromatographic techniques that can be blind to co-eluting impurities, Quantitative NMR (qNMR) can determine purity against a certified internal standard. More commonly, ¹H NMR is used to confirm the structure, identify structural isomers, and detect proton-containing impurities, especially residual solvents.[5][6]

Causality of Method Design:
  • Solvent: A deuterated solvent with a known residual peak (e.g., CDCl₃) is used. The solvent choice is critical to dissolve the sample without obscuring key analyte signals.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other. The integration of the peaks is directly proportional to the number of protons they represent. This allows for checking the correct ratios of aromatic vs. ethyl vs. methyl protons.

  • ¹³C NMR: Complements the ¹H NMR by showing all unique carbon atoms in the molecule, confirming the carbon skeleton.[7]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

    • Key parameters: sufficient relaxation delay (d1) of at least 5 seconds to ensure accurate integration, 16-32 scans for good signal-to-noise.

  • Data Interpretation:

    • Structural Confirmation: Verify that all expected peaks are present with the correct chemical shift, multiplicity (splitting pattern), and integration ratio. For Ethyl 3-hydroxy-2-methylbenzoate, expect:

      • Aromatic protons (3H).

      • Phenolic -OH proton (1H, broad singlet).

      • -OCH₂- quartet (2H).

      • Ar-CH₃ singlet (3H).

      • -CH₂CH₃ triplet (3H).

    • Impurity Detection: Look for unexpected signals. Residual solvents like ethyl acetate or hexane have characteristic and well-documented chemical shifts. Unreacted starting acid would show a different aromatic splitting pattern and the absence of the ethyl ester signals.

cluster_nmr NMR Workflow SamplePrep Sample Preparation (5-10 mg in CDCl3) Acquisition Acquire 1H & 13C Spectra (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (Phasing, Baseline Correction) Acquisition->Processing Analysis Spectral Analysis (Shifts, Integration, Multiplicity) Processing->Analysis Confirmation Structure & Purity Confirmation Analysis->Confirmation

Caption: Workflow for NMR-based structural and purity verification.

Comparative Analysis and Data Summary

The choice of method depends on the specific question being asked. HPLC is best for routine quantitative purity, GC-MS for volatile impurities, and NMR for absolute structural confirmation.

Table 1: Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR Spectroscopy
Primary Use Quantitative purity of non-volatilesIdentification of volatile impuritiesStructural confirmation, isomer analysis
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)
Quantitation Excellent (with standard)Good (with standard)Excellent (qNMR with standard)
Specificity Moderate (based on Rt)High (based on Rt and Mass Spectrum)Very High (based on unique structure)
Throughput HighMediumLow
Key Advantage Robust, precise quantitationConfident identification of unknownsDefinitive structural information

Table 2: Hypothetical Purity Data for a Synthesized Batch

MethodResultInterpretation
HPLC (Area %) 99.2%The sample is 99.2% pure with respect to non-volatile, UV-active impurities. A 0.6% peak corresponds to the starting acid.
GC-MS TIC Purity: 99.8%The sample is free of significant volatile impurities. Trace peaks identified as Ethyl Acetate (0.15%) and Toluene (0.05%).
¹H NMR Structure confirmedAll proton signals match the expected structure with correct integration ratios. A small peak at 2.05 ppm corresponds to residual ethyl acetate.
Overall Purity ~99.2% The purity is primarily defined by the HPLC result, with minor contributions from residual solvents identified by GC-MS and NMR.

Conclusion and Recommendations

A comprehensive assessment of the purity of synthesized Ethyl 3-hydroxy-2-methylbenzoate requires an orthogonal testing strategy.

  • For routine quality control and quantitative analysis, a validated RP-HPLC method is the most efficient and reliable choice.[8]

  • To ensure the absence of potentially problematic volatile residues, analysis by GC-MS is crucial, particularly during process development and validation.

  • For initial characterization of a new synthetic batch and as an absolute confirmation of identity, ¹H and ¹³C NMR are indispensable.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and reliability of their synthesized material for its intended application.

References

  • MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397193A - Preparation method of ethyl paraben.
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  • CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

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  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
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  • Canadian Science Publishing. (n.d.). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-hydroxy-2-methylbutyrate. National Institutes of Health. Retrieved from [Link]

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  • ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, ethyl salicylate, CAS Registry Number 118-61-6. Retrieved from [Link]

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  • MDPI. (n.d.). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the fields of medicinal chemistry and drug development, the efficient and scalable synthesis of key aromatic building blocks is of paramount importance. Ethyl 3-hydroxy-2-methylbenzoate, a substituted aromatic ester, represents a valuable scaffold in the synthesis of a variety of biologically active molecules. This guide provides a comprehensive comparison of different synthetic strategies to access this target molecule, offering an objective analysis of their respective advantages and disadvantages, supported by experimental data and detailed protocols.

Introduction

Ethyl 3-hydroxy-2-methylbenzoate's structure, featuring a hydroxyl group, a methyl group, and an ethyl ester on a benzene ring, offers multiple points for further chemical modification. The selection of an appropriate synthetic route is a critical decision that can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of a research or development program. This guide will delve into three distinct multi-step synthetic pathways to the key intermediate, 3-hydroxy-2-methylbenzoic acid, followed by a standardized esterification protocol to yield the final product.

Comparative Analysis of Synthetic Routes to 3-hydroxy-2-methylbenzoic acid

The primary challenge in synthesizing the target molecule lies in the regioselective functionalization of the benzene ring to install the three substituents in the desired 1,2,3-arrangement. The following table summarizes the key metrics for the three routes discussed in this guide.

MetricRoute 1: From 3-chloro-2-methylphenolRoute 2: From 2-methyl-3-nitrobenzoic acidRoute 3: From 3-methoxybenzoyl chloride
Starting Material 3-chloro-2-methylphenol2-methyl-3-nitrobenzoic acid3-methoxybenzoyl chloride
Key Transformations Grignard Reaction, Carboxylation, HydrogenolysisReduction, Diazotization, HydrolysisDirected ortho-Metalation, Hydrolysis, Demethylation
Number of Steps 434
Overall Yield (%) ~50-60% (estimated from patent data)Variable (dependent on nitro-isomer separation)Moderate (undisclosed in literature)
Purity (%) High, requires purification of intermediatesRequires careful purification of the nitro starting materialRequires chromatographic purification
Scalability Good, utilizes standard industrial reactionsChallenging due to purification of the starting material and handling of diazonium saltsDifficult due to cryogenic conditions and use of organolithium reagents
Key Advantages Readily available starting material, well-established reactionsPotentially shorter route if pure starting material is availableGood control of regioselectivity in the methylation step
Key Disadvantages Multi-step protection/deprotection sequencePoor availability and difficult purification of the starting nitro-compound[1]Requires cryogenic temperatures (-15°C to -70°C) and corrosive reagents[1]

Route 1: Grignard-based Synthesis from 3-chloro-2-methylphenol

This route offers a robust and scalable approach utilizing a Grignard reaction for the key carbon-carbon bond formation. The synthesis proceeds through the protection of the phenolic hydroxyl group, formation of a Grignard reagent, carboxylation, and subsequent deprotection.

Caption: Synthetic pathway for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 2-benzyloxy-6-chlorotoluene [1]

A mixture of 143 g (1.0 mol) of 3-chloro-2-methylphenol, 139 g (1.1 mol) of benzyl chloride, 276 g (2.0 mol) of potassium carbonate, and 680 g of methyl ethyl ketone (MEK) is heated under reflux with stirring. After 8 hours, a further 25 g (0.18 mol) of potassium carbonate are added, and the mixture is heated under reflux for an additional 8 hours. The reaction mixture is then filtered, and the filter cake is washed with MEK. After distillation of the solvent, 206 g of 2-benzyloxy-6-chlorotoluene are obtained as a pale yellow liquid.

Step 2: Synthesis of 3-benzyloxy-2-methylbenzoic acid [1]

232.7 g (1.0 mol) of 2-benzyloxy-6-chlorotoluene is subjected to a Grignard reaction with 26.7 g (1.1 mol) of magnesium turnings in 550 ml of THF. The resulting brown-black solution of (3-benzyloxy-2-methylphenyl)magnesium chloride is cooled to 0°C. Carbon dioxide gas is then passed into the stirred reaction mixture at a rate that maintains the temperature below 10°C. The resulting suspension is hydrolyzed by the slow addition of 50 ml of water and 445 g (1.2 mol) of 10% hydrochloric acid. The organic phase is separated, and the solvent is removed by distillation. The crude product is then purified by recrystallization. This step has a reported yield of 62.9%.[1]

Step 3: Synthesis of 3-hydroxy-2-methylbenzoic acid [1]

A solution of 50 g (0.21 mol) of 3-benzyloxy-2-methylbenzoic acid and 9 g (0.225 mol) of sodium hydroxide in 700 g of water is prepared. To this solution, 2 g of 5% Pd/C catalyst (50% water-moist) is added in a 2 L steel autoclave. The mixture is stirred at 800 rpm and pressurized with 10 bar of hydrogen at 50°C. After hydrogen uptake ceases (approximately 20 minutes), the catalyst is filtered off. The crude solution is acidified with hydrochloric acid and cooled to 0°C to precipitate the product. After filtration, washing, and drying, 18.0 g of 3-hydroxy-2-methylbenzoic acid is obtained.

Mechanistic Insight: The Grignard Reaction

The key step in this route is the formation of the Grignard reagent and its subsequent reaction with carbon dioxide. The magnesium inserts into the carbon-chlorine bond, reversing the polarity of the carbon atom and making it a potent nucleophile. This nucleophilic carbon then attacks the electrophilic carbon of carbon dioxide to form a carboxylate salt, which is protonated upon acidic workup to yield the carboxylic acid.

Route 2: Diazotization of 3-amino-2-methylbenzoic acid

This route involves the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate. The starting material, 3-amino-2-methylbenzoic acid, is typically prepared by the reduction of 2-methyl-3-nitrobenzoic acid.

Caption: Synthetic pathway for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 3-amino-2-methylbenzoic acid [2]

2-Methyl-3-nitrobenzoic acid (2 g, 11.0 mmol) is dissolved in ethyl acetate. To this solution, 5% Pd/C (0.10 g) is added. The reaction mixture is stirred for 15 hours under a hydrogen atmosphere (balloon pressure). Upon completion, the catalyst is filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Purification by column chromatography gives 3-amino-2-methylbenzoic acid as a white solid (1.5 g, 90% yield).

Step 2: Synthesis of 3-hydroxy-2-methylbenzoic acid [3]

To a cooled (-10°C) solution of 45 g (0.30 mol) of 3-amino-2-methylbenzoic acid and 106 g of concentrated sulfuric acid in 400 mL of water, 22.6 g (0.33 mol) of sodium nitrite is added in small portions, maintaining the temperature below 7°C. The mixture is stirred for 30 minutes at -10°C and then poured into a solution of 240 mL of concentrated sulfuric acid in 1.2 L of water. The resulting mixture is slowly heated to 80°C. After gas evolution ceases, the mixture is cooled, and the product is extracted with ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by recrystallization to yield 23.2 g of 3-hydroxy-2-methylbenzoic acid.

Causality Behind Experimental Choices

The major drawback of this route is the poor availability of the starting material, 2-methyl-3-nitrobenzoic acid. The nitration of o-toluic acid yields the desired 3-nitro isomer as a minor product, with the 5-nitro isomer being the major product, necessitating a difficult separation.[1] This significantly impacts the overall cost and efficiency of this synthetic pathway.

Route 3: Directed ortho-Metalation of 3-methoxy-N-phenylbenzamide

This route utilizes a directed ortho-metalation strategy to introduce the methyl group at the desired position. This method offers excellent regiocontrol but requires specialized and hazardous reagents and conditions.

Caption: Synthetic pathway for Route 3.

Discussion of Route 3

This synthetic approach begins with the formation of an N-phenylbenzamide from 3-methoxybenzoyl chloride. The amide group then acts as a directing group for ortho-lithiation using a strong base like n-butyllithium. The resulting ortho-lithiated species is then quenched with methyl iodide to install the methyl group. Finally, harsh acidic conditions are required for the simultaneous hydrolysis of the amide and cleavage of the methyl ether to yield the final product.[1]

While this route provides a high degree of regioselectivity for the methylation step, it has significant disadvantages for industrial-scale synthesis. The use of n-butyllithium requires strictly anhydrous conditions and very low temperatures (-15°C to -70°C), which are challenging and costly to maintain on a large scale. Furthermore, the final deprotection step involves highly corrosive acids at high temperatures.[1]

Final Step: Fischer Esterification to Ethyl 3-hydroxy-2-methylbenzoate

Once 3-hydroxy-2-methylbenzoic acid is obtained, the final step is a Fischer esterification to produce the target ethyl ester. This is a well-established and generally high-yielding reaction.

General Experimental Protocol for Fischer Esterification[1]

To a solution of 3-hydroxy-2-methylbenzoic acid (1 equivalent) in anhydrous ethanol (used in excess, also serving as the solvent), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the excess ethanol is removed under reduced pressure. The residue is taken up in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford Ethyl 3-hydroxy-2-methylbenzoate. Yields for Fischer esterifications are typically high, often exceeding 90%.

Mechanistic Insight: Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. The reaction is reversible, and using an excess of the alcohol or removing water as it is formed can drive the equilibrium towards the product side.

Conclusion

This guide has presented a comparative analysis of three distinct synthetic routes to Ethyl 3-hydroxy-2-methylbenzoate.

  • Route 1 (from 3-chloro-2-methylphenol) emerges as a strong candidate for scalable synthesis due to the use of readily available starting materials and well-understood, robust chemical transformations.

  • Route 2 (from 2-methyl-3-nitrobenzoic acid) is hampered by the difficult and inefficient synthesis of its starting material, making it less economically viable for large-scale production.

  • Route 3 (from 3-methoxybenzoyl chloride) , while offering excellent regiocontrol, is operationally complex and requires hazardous reagents and conditions, limiting its practical application on an industrial scale.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, cost constraints, and available equipment and expertise. For most applications, the Grignard-based approach from 3-chloro-2-methylphenol offers the most practical and efficient pathway to Ethyl 3-hydroxy-2-methylbenzoate.

References

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A Comparative Guide to the Regioselectivity of Electrophilic Aromatic Substitution on Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the relative reactivity of the different positions on the ethyl 3-hydroxy-2-methylbenzoate aromatic ring towards electrophilic aromatic substitution (EAS). In the absence of direct experimental data for this specific polysubstituted benzene, this document synthesizes established principles of physical organic chemistry to predict the regioselectivity of common EAS reactions. We will explore the interplay of the directing effects of the hydroxyl, methyl, and ethyl ester substituents to provide a qualitative comparison of the reactivity at the C4, C5, and C6 positions. Furthermore, this guide includes detailed, adaptable experimental protocols for nitration and bromination, based on methodologies for structurally related compounds.

Theoretical Framework: Understanding Substituent Effects in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The regiochemical outcome of these reactions on substituted benzenes is dictated by the electronic properties of the substituents already present on the ring.[1][2] Substituents influence the reaction by either donating or withdrawing electron density, thereby activating or deactivating the ring towards electrophilic attack.[1][3] They also direct incoming electrophiles to specific positions (ortho, meta, or para) relative to themselves.[2][4]

In the case of ethyl 3-hydroxy-2-methylbenzoate, we must consider the combined influence of three distinct substituents:

  • Hydroxyl (-OH) group at C3: A powerful activating group and a strong ortho, para-director due to its ability to donate a lone pair of electrons into the aromatic pi-system through resonance.[5]

  • Methyl (-CH3) group at C2: A weakly activating group and an ortho, para-director, primarily through an inductive electron-donating effect and hyperconjugation.

  • Ethyl ester (-COOEt) group at C1: A deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing through both induction and resonance, pulling electron density from the ring.

The interplay of these directing effects will determine the most probable sites for electrophilic attack.

Qualitative Comparison of Ring Position Reactivity

The three available positions for electrophilic substitution on the ethyl 3-hydroxy-2-methylbenzoate ring are C4, C5, and C6. A qualitative analysis of the directing effects of the substituents allows for a prediction of their relative reactivity.

PositionActivating/Deactivating InfluencesPredicted Reactivity
C4 - Ortho to the strongly activating -OH group. - Meta to the deactivating -COOEt group. - Ortho to the weakly activating -CH3 group.High
C5 - Para to the weakly activating -CH3 group. - Meta to the strongly activating -OH group. - Ortho to the deactivating -COOEt group.Low
C6 - Para to the strongly activating -OH group. - Ortho to the deactivating -COOEt group.Moderate to High

Analysis:

The C4 position is predicted to be the most reactive. It benefits from the strong activating and ortho-directing effect of the hydroxyl group and the ortho-directing effect of the methyl group. The deactivating meta-directing effect of the ester group at this position is relatively weak.

The C6 position is also expected to be highly reactive, being para to the strongly activating hydroxyl group. However, it is ortho to the deactivating ester group, which may slightly reduce its reactivity compared to the C4 position. Steric hindrance from the adjacent ester group could also play a role in disfavoring attack at C6, depending on the size of the electrophile.

The C5 position is predicted to be the least reactive. It is meta to the strongly activating hydroxyl group and ortho to the deactivating ester group. While it is para to the weakly activating methyl group, this is unlikely to overcome the deactivating influences.

Therefore, the predicted order of reactivity for electrophilic aromatic substitution is C4 > C6 >> C5 .

Visualizing the Directing Effects

The following diagram illustrates the combined directing effects of the substituents on the ethyl 3-hydroxy-2-methylbenzoate ring. Activating ortho, para-directing effects are shown in green, while the deactivating meta-directing effect is shown in red.

Combined directing effects on the aromatic ring.

Experimental Protocols for Electrophilic Aromatic Substitution

Nitration of Ethyl 3-hydroxy-2-methylbenzoate (Predicted Major Product: Ethyl 3-hydroxy-2-methyl-4-nitrobenzoate)

This protocol is adapted from the nitration of substituted phenols, which often proceeds under milder conditions than the nitration of benzene itself due to the activating effect of the hydroxyl group.

Reaction Scheme:

Nitration_Reaction reactant Ethyl 3-hydroxy-2-methylbenzoate product Ethyl 3-hydroxy-2-methyl-4-nitrobenzoate reactant->product Nitration reagents HNO3, H2SO4 reagents->product

Predicted nitration of ethyl 3-hydroxy-2-methylbenzoate.

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 3-hydroxy-2-methylbenzoate (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Agent: In a separate flask, slowly add concentrated sulfuric acid (1.1 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the solution of the starting material over 15-30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and regioselectivity.

Bromination of Ethyl 3-hydroxy-2-methylbenzoate (Predicted Major Product: Ethyl 4-bromo-3-hydroxy-2-methylbenzoate)

The high reactivity of phenols towards bromination often allows the reaction to proceed without a Lewis acid catalyst.

Reaction Scheme:

Bromination_Reaction reactant Ethyl 3-hydroxy-2-methylbenzoate product Ethyl 4-bromo-3-hydroxy-2-methylbenzoate reactant->product Bromination reagents Br2, Acetic Acid reagents->product

Predicted bromination of ethyl 3-hydroxy-2-methylbenzoate.

Step-by-Step Methodology:

  • Dissolution: Dissolve ethyl 3-hydroxy-2-methylbenzoate (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Brominating Agent: Prepare a solution of bromine (1.05 eq) in glacial acetic acid.

  • Addition: Add the bromine solution dropwise to the stirred solution of the starting material over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Pour the reaction mixture into a solution of sodium thiosulfate to quench any unreacted bromine.

  • Extraction: If a precipitate forms, collect it by filtration. If not, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Confirm the structure and regioselectivity of the product using standard analytical techniques.

Conclusion

The regioselectivity of electrophilic aromatic substitution on ethyl 3-hydroxy-2-methylbenzoate is predicted to be dominated by the strongly activating and ortho, para-directing hydroxyl group. This leads to a strong preference for substitution at the C4 and C6 positions. The C4 position is anticipated to be the most reactive due to the synergistic activating effects of the hydroxyl and methyl groups and its meta relationship to the deactivating ester group. While direct experimental data is lacking, the provided theoretical analysis and adaptable experimental protocols offer a solid foundation for researchers and drug development professionals to explore the functionalization of this and related polysubstituted aromatic compounds.

References

  • Dubois, J. E., et al. "Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes." Journal of the American Chemical Society (1972).
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  • Google Patents. "Method for the nitration of phenolic compounds." Google Patents, patents.google.
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  • ResearchGate. "Nitration of substituted phenols by different efficient heterogeneous systems." ResearchGate, .

  • PubMed. "Computational Study of Chemical Reactivity Using Information-Theoretic Quantities From Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions." PubMed, 23 July 2015, pubmed.ncbi.nlm.nih.gov/26125512/.
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  • ResearchGate. "Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate." ResearchGate, 10 Aug. 2025, .

  • Benchchem. "An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-t-Butyl-5-hydroxybenzoic acid." Benchchem, .

  • Google Patents. "Esterification of hydroxybenzoic acids." Google Patents, patents.google.
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  • Chemistry LibreTexts. "16.4: Substituent Effects in Electrophilic Substitutions." Chemistry LibreTexts, 4 Oct. 2024, chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Chemistry_of_Benzene_and_Its_Derivatives/16.04%3A_Substituent_Effects_in_Electrophilic_Substitutions.
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A Comparative Benchmarking Guide to Ethyl 3-hydroxy-2-methylbenzoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic routes to the 3-hydroxy-2-methylbenzoyl moiety, a critical structural component in advanced pharmaceutical intermediates. Ethyl 3-hydroxy-2-methylbenzoate is a key precursor for this moiety, and its performance will be evaluated by comparing the efficiency of different synthetic pathways to its parent carboxylic acid, 3-hydroxy-2-methylbenzoic acid. The primary application focus for this analysis is the synthesis of Nelfinavir, an FDA-approved HIV protease inhibitor, where 3-hydroxy-2-methylbenzoic acid is a pivotal building block.[1][2]

Researchers and drug development professionals will find value in the objective comparison of methodologies, supported by experimental data and process logic. This guide eschews a rigid template to deliver a narrative grounded in scientific integrity, causality, and actionable insights.

Introduction: The Strategic Importance of the 3-Hydroxy-2-methylbenzoyl Moiety

The 3-hydroxy-2-methylbenzoyl functional group is a cornerstone in the molecular architecture of several therapeutic agents. Its specific substitution pattern and the presence of both a hydroxyl and a carboxylic acid (or its ester equivalent) provide crucial hydrogen bonding and structural features for molecular recognition at biological targets. In the case of Nelfinavir, this moiety is coupled with a hydroxyethylamine isostere to form the final active pharmaceutical ingredient.[1] The efficiency, scalability, and cost-effectiveness of the synthesis of this key intermediate are therefore of paramount importance in pharmaceutical manufacturing.

This guide will benchmark two distinct synthetic pathways to 3-hydroxy-2-methylbenzoic acid, the de-esterified form of Ethyl 3-hydroxy-2-methylbenzoate. By comparing these routes, we can evaluate the "performance" of the core chemical structure in a real-world application.

  • Route A: The Grignard Carboxylation Pathway - A patented process starting from 3-chloro-2-methylphenol.[3]

  • Route B: The Diazotization Pathway - A classical approach starting from 3-amino-2-methylbenzoic acid.[1]

Comparative Analysis of Synthetic Pathways

The following sections provide a detailed breakdown of each synthetic route, including step-by-step protocols, a discussion of the underlying chemical principles, and a quantitative comparison of their performance.

Route A: The Grignard Carboxylation Pathway

This modern, patented approach is designed for robust, large-scale production and avoids some of the hazardous reagents used in more traditional methods.[3] The overall strategy involves the protection of the phenol, formation of a Grignard reagent, and subsequent carboxylation.

Step 1: Benzyl Protection of 3-chloro-2-methylphenol

  • In a suitable reactor, dissolve 3-chloro-2-methylphenol in methyl ethyl ketone.

  • Add potassium carbonate as a base.

  • Add benzyl chloride and heat the mixture to reflux until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain 2-benzyloxy-6-chlorotoluene.

Step 2: Grignard Reagent Formation

  • Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reactor with magnesium turnings and a small amount of iodine (as an initiator).

  • Add a solution of 2-benzyloxy-6-chlorotoluene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension.

  • Maintain the reaction temperature to ensure a steady reflux. The formation of the Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride, is typically exothermic.

Step 3: Carboxylation with Carbon Dioxide

  • Cool the Grignard reagent solution in an ice bath.

  • Bubble dry carbon dioxide gas through the solution at a controlled rate. Alternatively, pour the Grignard solution onto an excess of crushed dry ice.[4]

  • Once the reaction is complete, quench the mixture with a dilute aqueous acid (e.g., HCl) to protonate the carboxylate salt.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-benzyloxy-2-methylbenzoic acid.

Step 4: Deprotection via Hydrogenolysis

  • Dissolve the 3-benzyloxy-2-methylbenzoic acid in a suitable solvent such as ethanol or aqueous sodium hydroxide.

  • Add a palladium on carbon catalyst (e.g., 5% Pd/C).

  • Pressurize the reactor with hydrogen gas (1-10 bar) and stir at room temperature until the debenzylation is complete.[3]

  • Filter off the catalyst and acidify the filtrate (if basic) to precipitate the final product, 3-hydroxy-2-methylbenzoic acid.

  • Collect the product by filtration and dry under vacuum.

This pathway is elegantly designed for industrial application. The choice of a benzyl protecting group for the phenol is strategic; it is stable to the strongly basic and nucleophilic conditions of Grignard reagent formation and is readily removed under mild hydrogenolysis conditions, which are clean and high-yielding. The Grignard reaction itself, while requiring anhydrous conditions, is a powerful C-C bond-forming reaction that allows for the direct introduction of the carboxylic acid functionality.[5][6]

Route A: Grignard Carboxylation Pathway start 3-chloro-2-methylphenol step1 Benzyl Protection (BnCl, K2CO3) start->step1 intermediate1 2-benzyloxy-6-chlorotoluene step1->intermediate1 step2 Grignard Formation (Mg, THF) intermediate1->step2 intermediate2 (3-benzyloxy-2-methylphenyl) magnesium chloride step2->intermediate2 step3 Carboxylation (CO2, then H+) intermediate2->step3 intermediate3 3-benzyloxy-2-methylbenzoic acid step3->intermediate3 step4 Hydrogenolysis (H2, Pd/C) intermediate3->step4 product 3-hydroxy-2-methylbenzoic acid step4->product

Caption: Synthetic workflow for Route A.

Route B: The Diazotization Pathway

This is a more classical synthetic route that relies on the transformation of an amino group into a hydroxyl group via a diazonium salt intermediate. This method is often used in laboratory-scale synthesis.

Step 1: Diazotization of 3-amino-2-methylbenzoic acid

  • Suspend 3-amino-2-methylbenzoic acid in an aqueous solution of a strong mineral acid (e.g., sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide test.

Step 2: Hydrolysis of the Diazonium Salt

  • Slowly add the cold diazonium salt solution to a boiling aqueous solution of sulfuric acid.

  • Maintain the vigorous boiling to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.

  • After the addition is complete, continue to heat the solution for a short period to ensure complete reaction.

  • Cool the reaction mixture, which should result in the precipitation of the crude 3-hydroxy-2-methylbenzoic acid.

  • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or aqueous ethanol) to obtain the pure product.

The Sandmeyer-type reaction is a cornerstone of aromatic chemistry. The conversion of an aniline derivative to a phenol via diazotization is a well-established and reliable transformation.[1] However, the stability of diazonium salts is a critical consideration; they are often explosive when isolated and are therefore generated and used in situ at low temperatures. The subsequent hydrolysis step requires careful control of temperature to ensure a good yield and minimize the formation of byproducts.

Route B: Diazotization Pathway start_b 3-amino-2-methylbenzoic acid step1_b Diazotization (NaNO2, H2SO4, 0-5°C) start_b->step1_b intermediate1_b Diazonium Salt Intermediate (in situ) step1_b->intermediate1_b step2_b Hydrolysis (H2O, heat) intermediate1_b->step2_b product_b 3-hydroxy-2-methylbenzoic acid step2_b->product_b

Caption: Synthetic workflow for Route B.

Performance Benchmark Comparison

The choice of a synthetic route in a drug development setting is a multi-faceted decision, balancing yield, purity, cost, safety, and scalability.

ParameterRoute A: Grignard CarboxylationRoute B: DiazotizationRationale & Field Insights
Overall Yield Higher (typically >70% over 4 steps)Lower (reported around 52% for the final two steps)[1]Route A involves more steps, but each is generally high-yielding. Route B is shorter but the diazotization-hydrolysis sequence can be prone to side reactions, lowering the overall yield.
Scalability ExcellentModerate to PoorGrignard reactions and hydrogenolysis are common, well-understood industrial processes. The management of thermally unstable diazonium salts in Route B presents significant challenges for large-scale production.
Reagent Safety Requires handling of magnesium and hydrogen gas.Involves the in-situ generation of a potentially explosive diazonium salt and the use of corrosive acids.While both routes have hazards, the risks associated with diazonium salts are generally considered more severe and difficult to manage on a large scale.
Starting Material Cost & Availability 3-chloro-2-methylphenol is an accessible industrial chemical.3-amino-2-methylbenzoic acid may be a more specialized and potentially more expensive starting material.The economics of starting materials can significantly impact the final cost of the API. Route A appears to have an advantage in this regard.
Environmental Impact Utilizes organic solvents and a heavy metal catalyst (which can be recovered and recycled).Generates significant acidic aqueous waste.Both routes have environmental considerations, but the waste stream from Route B is arguably more problematic to treat.

Conclusion and Recommendations

Based on this comparative analysis, the performance of Ethyl 3-hydroxy-2-methylbenzoate's core moiety is best realized through the Grignard Carboxylation Pathway (Route A) for any application requiring scale-up and commercial viability, such as the synthesis of Nelfinavir. Its advantages in terms of overall yield, scalability, and safety profile outweigh the higher number of synthetic steps.

The Diazotization Pathway (Route B) remains a viable option for laboratory-scale synthesis and for the generation of initial quantities of material for research purposes. Its simplicity and reliance on classical organic reactions make it accessible in a non-industrial setting.

For drug development professionals, the clear choice for a robust and economically feasible synthesis of the 3-hydroxy-2-methylbenzoyl moiety is Route A. The initial investment in process development for this pathway is likely to yield significant returns in terms of efficiency and safety during clinical and commercial manufacturing.

References

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  • Recent Advances in Heterocyclic HIV Protease Inhibitors. PubMed Central. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these procedures is rooted in a thorough understanding of the compound's chemical properties and associated hazards. While comprehensive toxicological data for this specific isomer may be limited, we can extrapolate from closely related structures, such as Ethyl 3-hydroxybenzoate, to inform a robust and cautious waste management strategy.[1] Adherence to these protocols forms a self-validating system of safety, minimizing risk at every stage.

Hazard Profile and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a substance is the first step in managing it safely. Based on data from analogous compounds, Ethyl 3-hydroxy-2-methylbenzoate should be handled as a hazardous substance.[2][3] The primary hazards identified through the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals are summarized below.

Table 1: GHS Hazard Classification for Structurally Similar Compounds [1][2][3]

Hazard Class Hazard Code Hazard Statement
Acute Toxicity, Oral H302 Harmful if swallowed
Skin Corrosion/Irritation H315 Causes skin irritation

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation |

These classifications mandate that Ethyl 3-hydroxy-2-methylbenzoate should never be disposed of via standard drains or as common refuse.[4][5] Its potential to cause skin and respiratory irritation necessitates handling with appropriate personal protective equipment and engineering controls, while its oral toxicity underscores the importance of preventing any release into the environment where it could enter water systems.

Pre-Disposal Operations: Establishing a Safe Handling Environment

Before beginning any waste collection, it is imperative to establish a controlled environment. The choice of protective measures is a direct response to the identified hazards.

  • Engineering Controls : All handling and preparation of Ethyl 3-hydroxy-2-methylbenzoate waste must be conducted within a certified chemical fume hood.[6] This is the primary line of defense against inhaling dust or vapors, directly mitigating the risk of respiratory irritation (H335).[1][2]

  • Personal Protective Equipment (PPE) : A standard ensemble of PPE is required to prevent skin contact and accidental ingestion.[7]

    • Eye Protection : ANSI-approved safety goggles are mandatory to protect against potential splashes.[6]

    • Hand Protection : Chemically resistant nitrile gloves should be worn.[8] If gloves become contaminated, they must be removed and replaced immediately, followed by hand washing.[9]

    • Body Protection : A laboratory coat must be worn to protect against contamination of personal clothing.[10]

Systematic Disposal Protocol: A Step-by-Step Guide

The disposal of chemical waste must be systematic and meticulously documented. The following protocol ensures compliance with institutional and regulatory standards.[11]

Step 1: Waste Segregation

Isolate all waste streams containing Ethyl 3-hydroxy-2-methylbenzoate. This includes pure or residual product, solutions containing the compound, and any contaminated labware (e.g., pipette tips, weighing boats, contaminated paper towels).[5] Never mix incompatible wastes; this compound should be kept separate from strong oxidizing agents, acids, bases, or reducing agents.[4]

Step 2: Container Selection

Waste must be stored in a container made of compatible material, such as high-density polyethylene (HDPE) or glass.[5][11] The container must have a tightly fitting screw cap to prevent leaks or the escape of vapors.[11] For empty, unrinsed original containers, they should be handled as if they contain the product itself.[1]

Step 3: Waste Labeling

Proper labeling is a critical safety and compliance measure. The waste container must be clearly labeled with:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "Ethyl 3-hydroxy-2-methylbenzoate". Do not use abbreviations or chemical formulas.[11]

  • An accurate list of all contents, including solvents and their approximate concentrations.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant and acute toxicity).

  • The date when waste was first added to the container.

Step 4: Collection and Storage
  • Solid Waste : Carefully sweep or transfer solid Ethyl 3-hydroxy-2-methylbenzoate and contaminated materials into the designated waste container, avoiding the creation of dust.[1][4]

  • Liquid Waste : For solutions containing the compound, pour the waste carefully into the designated liquid waste container.

  • Storage : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[5] This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[8] The final disposal will be conducted at an approved waste disposal plant, likely through high-temperature incineration, which is an effective method for destroying organic compounds.[1][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-hydroxy-2-methylbenzoate.

G start Start: Waste Generation (Ethyl 3-hydroxy-2-methylbenzoate) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work in Fume Hood ppe->fume_hood segregate Step 3: Segregate Waste (Solid, Liquid, Contaminated Items) fume_hood->segregate container Step 4: Select Compatible Waste Container (HDPE/Glass) segregate->container label_waste Step 5: Label Container ('Hazardous Waste', Full Chemical Name, Hazards) container->label_waste collect Step 6: Collect Waste (Avoid Dust/Splashes) label_waste->collect store Step 7: Store in Satellite Accumulation Area (SAA) collect->store contact_ehs Step 8: Contact EHS for Pickup store->contact_ehs end End: Disposal by Licensed Contractor (Approved Waste Disposal Plant) contact_ehs->end

Caption: Workflow for the safe disposal of Ethyl 3-hydroxy-2-methylbenzoate.

Emergency Procedures: Spill Management

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure the space is well-ventilated.[1]

  • Containment : Prevent the spill from spreading or entering any drains.[1][4]

  • Cleanup : For small spills, absorb the material with an inert absorbent like vermiculite or sand.[8] Carefully sweep or scoop the material into your designated hazardous waste container.[4] Avoid actions that generate dust.[1]

  • Decontamination : Clean the affected area thoroughly.

  • Reporting : Report the incident to your laboratory supervisor and EHS office, as per institutional policy.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a robust safety culture that protects researchers, the wider community, and the environment.

References

  • Chemtalk. (n.d.). Ester Disposal. #1 Science Forum For Lab Technicians. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA NEPAL. Retrieved from [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]

  • Organic Chemistry I Lab. (n.d.). Safety Guidelines. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-hydroxy-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of Ethyl 3-hydroxy-2-methylbenzoate, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As your trusted partner in laboratory safety, we aim to deliver insights that extend beyond the product, ensuring your research is conducted under the safest possible conditions.

Understanding the Risks: Hazard Profile of Ethyl 3-hydroxybenzoate

To select the appropriate PPE, we must first understand the hazards associated with Ethyl 3-hydroxybenzoate. According to safety data sheets (SDS), this compound presents the following primary risks[1][2]:

  • Acute Oral Toxicity: The compound is harmful if swallowed[2].

  • Skin Irritation: It is known to cause skin irritation upon contact[2].

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation[2].

  • Eye Irritation: Some sources also classify it as causing serious eye irritation[3].

These hazards necessitate a multi-faceted PPE strategy to protect the eyes, skin, and respiratory system.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It should be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for various laboratory operations involving Ethyl 3-hydroxy-2-methylbenzoate.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid Form) Safety Goggles with Side Shields, Nitrile Gloves, Lab Coat, Respiratory Protection (N95 or higher)High risk of generating airborne particulates that can be inhaled or come into contact with eyes.
Dissolving and Solution Preparation Safety Goggles with Side Shields, Nitrile Gloves, Lab CoatRisk of splashes and spills.
Chemical Reactions and Work-up Chemical Splash Goggles, Nitrile Gloves, Chemical-Resistant Lab CoatIncreased risk of splashes and unexpected reactions.
Waste Disposal Safety Goggles with Side Shields, Nitrile Gloves, Lab CoatPotential for contact with residual chemical.
Step-by-Step Guide to PPE Usage

Direct contact with Ethyl 3-hydroxy-2-methylbenzoate can cause serious eye irritation.

  • Selection: For general handling, safety glasses with side shields are the minimum requirement. However, for procedures with a higher risk of splashing, such as when transferring solutions or during a reaction quench, chemical splash goggles that form a seal around the eyes are mandatory. These should comply with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1].

  • Procedure:

    • Before entering the lab, ensure your eye protection is clean and in good condition.

    • Wear eye protection at all times in the laboratory, even when not actively handling the chemical.

    • In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek medical attention[1][4].

As Ethyl 3-hydroxy-2-methylbenzoate is a skin irritant, appropriate gloves are crucial.

  • Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or immersion, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use.

  • Procedure:

    • Don gloves before handling the chemical container.

    • Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product[5].

    • Dispose of contaminated gloves in the appropriate waste stream immediately after use.

    • Wash hands thoroughly with soap and water after removing gloves.

    • In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing[1][4].

A standard lab coat is generally sufficient for handling small quantities of Ethyl 3-hydroxy-2-methylbenzoate. For larger quantities or procedures with a higher risk of significant spills, a chemical-resistant apron or suit may be warranted.

Given that this compound can cause respiratory irritation, controlling exposure to dust and vapors is essential.

  • Engineering Controls: The primary method of controlling respiratory hazards is through engineering controls. Always handle Ethyl 3-hydroxy-2-methylbenzoate in a well-ventilated area, preferably within a chemical fume hood[2].

  • Respiratory Selection: If engineering controls are insufficient or during emergency situations, respiratory protection is necessary. For weighing and handling of the solid that may generate dust, a NIOSH-approved N95 particulate respirator is recommended. If vapors are a concern and exposure limits are exceeded, a respirator with an organic vapor cartridge may be required.

Operational and Disposal Plans

Workflow for Safe Handling

The following diagram illustrates the decision-making process for handling Ethyl 3-hydroxy-2-methylbenzoate safely.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection & Use cluster_handling Handling & Disposal Assess Task Assess Task Review SDS Review SDS Assess Task->Review SDS Select Eye Protection Select Eye Protection Review SDS->Select Eye Protection Select Gloves Select Gloves Select Eye Protection->Select Gloves Select Body Protection Select Body Protection Select Gloves->Select Body Protection Assess Ventilation Assess Ventilation Select Body Protection->Assess Ventilation Select Respirator (if needed) Select Respirator (if needed) Assess Ventilation->Select Respirator (if needed) Inadequate Perform Task Perform Task Assess Ventilation->Perform Task Adequate Select Respirator (if needed)->Perform Task Dispose of Waste Dispose of Waste Perform Task->Dispose of Waste Doff & Dispose PPE Doff & Dispose PPE Dispose of Waste->Doff & Dispose PPE Wash Hands Wash Hands Doff & Dispose PPE->Wash Hands

Caption: Decision workflow for safe handling of Ethyl 3-hydroxy-2-methylbenzoate.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of any chemical.

  • PPE Disposal:

    • Contaminated gloves, disposable lab coats, and respirator cartridges should be placed in a designated, sealed container for hazardous waste.

    • Do not dispose of contaminated PPE in the regular trash.

  • Chemical Waste Disposal:

    • Dispose of unused Ethyl 3-hydroxy-2-methylbenzoate and any solutions containing it in accordance with federal, state, and local regulations.

    • Do not pour chemical waste down the drain.

    • Waste material must be disposed of in an approved waste disposal plant.

By adhering to these guidelines, researchers can confidently handle Ethyl 3-hydroxy-2-methylbenzoate, ensuring a safe and productive laboratory environment. Our commitment to your safety extends beyond the products we provide, and we encourage you to consult the full Safety Data Sheet for any chemical before use.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.